1-(Isopropoxymethyl)-1h-pyrazol-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H13N3O |
|---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
1-(propan-2-yloxymethyl)pyrazol-4-amine |
InChI |
InChI=1S/C7H13N3O/c1-6(2)11-5-10-4-7(8)3-9-10/h3-4,6H,5,8H2,1-2H3 |
InChI Key |
UQUOSGMEEUFBLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCN1C=C(C=N1)N |
Origin of Product |
United States |
An In-depth Technical Guide to the Chemical Properties of 1-(Isopropoxymethyl)-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific experimental data for 1-(Isopropoxymethyl)-1H-pyrazol-4-amine is not extensively available in public databases. This guide has been constructed by a Senior Application Scientist, leveraging established principles of organic chemistry and extrapolating from well-documented data on analogous structures, including 4-aminopyrazoles and N-alkoxymethyl-substituted heterocycles. The protocols and data presented herein are predictive and intended to serve as a robust foundation for research and development activities.
Introduction: The Significance of the 4-Aminopyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1] Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor make it a versatile template for drug design.[2] Within this class, 4-aminopyrazole derivatives are of particular interest. The amino group at the C4 position serves as a crucial vector for chemical modification, allowing for the synthesis of extensive compound libraries for structure-activity relationship (SAR) studies. These derivatives have been successfully developed as potent inhibitors of various protein kinases, playing a critical role in oncology and inflammation research.[3]
This guide focuses on the specific derivative, 1-(Isopropoxymethyl)-1H-pyrazol-4-amine. The N1-isopropoxymethyl group, a type of alkoxymethyl ether, is often employed as a protecting group in heterocyclic chemistry. Its influence on the solubility, lipophilicity, and steric profile of the parent 4-aminopyrazole core is a key aspect of its chemical character. Understanding the synthesis, reactivity, and spectroscopic signature of this molecule is essential for its effective utilization in drug discovery programs.
Molecular Structure and Predicted Physicochemical Properties
The structure of 1-(Isopropoxymethyl)-1H-pyrazol-4-amine features a 4-aminopyrazole core with an isopropoxymethyl substituent on the N1 nitrogen atom. This N-substituent is distinct from a simple alkyl group, as the ether oxygen atom influences the electronic properties of the pyrazole ring.
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₇H₁₃N₃O | - |
| Molecular Weight | 155.20 g/mol | - |
| CAS Number | Not Found | - |
| Topological Polar Surface Area (TPSA) | 55.07 Ų | Computational |
| Predicted LogP (XLogP3) | 0.5 - 1.0 | Computational |
| Hydrogen Bond Donors | 1 (from -NH₂) | - |
| Hydrogen Bond Acceptors | 4 (2 from pyrazole N, 1 from -NH₂, 1 from ether O) | - |
| Rotatable Bonds | 3 | - |
Proposed Synthesis and Experimental Protocol
A robust and logical synthetic route to 1-(Isopropoxymethyl)-1H-pyrazol-4-amine involves a two-step process starting from 4-nitro-1H-pyrazole. This common intermediate can be selectively N-alkylated, followed by the reduction of the nitro group to the desired 4-amino functionality.
Caption: Proposed synthetic workflow for 1-(Isopropoxymethyl)-1H-pyrazol-4-amine.
Detailed Protocol:
Step 1: Synthesis of 1-(Isopropoxymethyl)-4-nitro-1H-pyrazole
-
Reaction Setup: To a solution of 4-nitro-1H-pyrazole (1.0 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF), add a suitable base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Alkylating Agent: After stirring for 30 minutes, add isopropoxymethyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction with water and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.
Step 2: Synthesis of 1-(Isopropoxymethyl)-1H-pyrazol-4-amine
-
Reaction Setup: Dissolve the 1-(Isopropoxymethyl)-4-nitro-1H-pyrazole (1.0 eq) from the previous step in a solvent such as ethanol, methanol, or ethyl acetate.
-
Reduction: Add a catalyst, such as 10% Palladium on carbon (Pd/C), to the solution. Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the final product, 1-(Isopropoxymethyl)-1H-pyrazol-4-amine. Further purification by chromatography or recrystallization may be performed if necessary.
Predicted Spectroscopic Analysis
Spectroscopic analysis is critical for the structural confirmation of the target compound. The following data is predicted based on the analysis of structurally similar pyrazoles.[4][5]
¹H NMR Spectroscopy (400 MHz, CDCl₃):
-
δ ~7.4 ppm (s, 1H): This singlet corresponds to the proton at the C5 position of the pyrazole ring.
-
δ ~7.2 ppm (s, 1H): This singlet corresponds to the proton at the C3 position of the pyrazole ring.
-
δ ~5.4 ppm (s, 2H): A key signal corresponding to the methylene protons of the N-CH₂ -O group.
-
δ ~3.8 ppm (sept, 1H): This septet is characteristic of the methine proton of the isopropyl group (-O-CH (CH₃)₂).
-
δ ~3.5 ppm (br s, 2H): A broad singlet for the amino (-NH₂) protons. This signal is exchangeable with D₂O and its chemical shift can be variable.
-
δ ~1.2 ppm (d, 6H): A doublet representing the six equivalent methyl protons of the isopropyl group (-OCH(CH₃)₂).
¹³C NMR Spectroscopy (100 MHz, CDCl₃):
-
δ ~138 ppm: C5 of the pyrazole ring.
-
δ ~125 ppm: C3 of the pyrazole ring.
-
δ ~120 ppm: C4 of the pyrazole ring (attached to the amino group).
-
δ ~82 ppm: Methylene carbon of the N-CH₂ -O group.
-
δ ~72 ppm: Methine carbon of the isopropyl group (-O-CH (CH₃)₂).
-
δ ~22 ppm: Methyl carbons of the isopropyl group (-OCH(CH₃ )₂).
Mass Spectrometry (Electron Ionization, EI): The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 155. Key fragmentation patterns for pyrazoles include the loss of HCN or N₂.[6][7] For this specific molecule, characteristic fragmentation would also involve the N-substituent:
-
[M - 43]⁺ (m/z 112): Loss of the isopropyl radical (•CH(CH₃)₂).
-
[M - 59]⁺ (m/z 96): Loss of the isopropoxy radical (•OCH(CH₃)₂).
-
[M - 73]⁺ (m/z 82): Cleavage of the entire isopropoxymethyl group (•CH₂OCH(CH₃)₂), leaving the 4-aminopyrazole radical cation.
Infrared (IR) Spectroscopy:
-
~3400-3300 cm⁻¹: N-H stretching vibrations of the primary amine.
-
~3100 cm⁻¹: C-H stretching of the pyrazole ring.
-
~2970-2870 cm⁻¹: Aliphatic C-H stretching of the isopropoxymethyl group.
-
~1620 cm⁻¹: N-H scissoring (bending) vibration.
-
~1550 cm⁻¹: C=N and C=C stretching of the pyrazole ring.
-
~1100 cm⁻¹: C-O-C stretching of the ether linkage.
Chemical Reactivity and Stability
The reactivity of 1-(Isopropoxymethyl)-1H-pyrazol-4-amine is primarily dictated by the 4-amino group and the stability of the N1-substituent.
Caption: Reactivity map for 1-(Isopropoxymethyl)-1H-pyrazol-4-amine.
-
Reactivity of the 4-Amino Group: The primary amine at the C4 position is a versatile nucleophile. It can readily undergo standard amine reactions such as:
-
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield substituted amines.
-
Diazotization: Reaction with nitrous acid (generated from NaNO₂ and a strong acid) to form a pyrazolediazonium salt, which can be a precursor for Sandmeyer-type reactions to introduce a variety of substituents at the C4 position.
-
-
Reactivity of the Pyrazole Ring: The pyrazole ring is an aromatic system. While the electron-donating amino group activates the ring towards electrophilic substitution, the N-isopropoxymethyl group offers some steric hindrance. Electrophilic attack would likely be directed to the C5 position.
-
Stability of the N-Isopropoxymethyl Group: Alkoxymethyl ethers, such as the isopropoxymethyl group, are commonly used as protecting groups for N-H bonds in heterocycles. They are generally stable to basic conditions, organometallic reagents, and many reducing agents. However, they are typically labile under acidic conditions. Treatment with strong acids (e.g., HCl, TFA) would likely cleave the isopropoxymethyl group to yield 4-amino-1H-pyrazole.[8] This property can be exploited for synthetic strategies requiring subsequent modification of the N1 position.
Potential Applications in Drug Discovery
Given the established importance of the 4-aminopyrazole scaffold, 1-(Isopropoxymethyl)-1H-pyrazol-4-amine is a highly valuable building block for the synthesis of potential therapeutic agents. The amino group provides a convenient attachment point for various pharmacophores, enabling the exploration of SAR. Derivatives of 4-aminopyrazole are well-known as:
-
Kinase Inhibitors: Many approved and investigational drugs for cancer target protein kinases, and the 4-aminopyrazole core is a key feature in many of these inhibitors.[3]
-
Antimicrobial Agents: Pyrazole derivatives have shown a wide range of antibacterial and antifungal activities.[9]
-
CNS-Active Agents: The scaffold has been explored for its potential in treating neurological and psychiatric disorders.
The isopropoxymethyl group can modulate the parent molecule's pharmacokinetic properties, such as solubility and membrane permeability, potentially offering advantages in drug development.
General Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is unavailable, general precautions for handling aminopyrazole derivatives should be followed based on data for analogous compounds.[10]
-
Hazard Statements (Predicted): May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place.
-
Conclusion
1-(Isopropoxymethyl)-1H-pyrazol-4-amine represents a strategically important, yet underexplored, chemical entity. This guide provides a predictive but scientifically grounded overview of its chemical properties, including a viable synthetic route, expected spectroscopic signatures, and key reactivity patterns. The combination of the versatile 4-aminopyrazole core with the N1-isopropoxymethyl substituent makes this compound a valuable intermediate for constructing novel molecules with potential applications in medicinal chemistry and materials science. The insights and protocols detailed herein are intended to empower researchers to confidently incorporate this building block into their synthetic and drug discovery endeavors.
References
Hacin, N., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(8), 655-659. Available at: [Link]
[11] Stankiewicz, M., et al. (2020). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 85(15), 9876-9886. Available at: [Link]
[12] Google Patents. (2007). WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives. Available at:
[13] Khan, M. A., et al. (2007). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan, 29(3), 251-255. Available at: [Link]
[4] The Royal Society of Chemistry. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. Available at: [Link]
[14] PubMed. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(17), 8864-8872. Available at: [Link]
[1] Kumar, V., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]
[6] IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]
[15] White Rose Research Online. (2019). Synthesis of aminopyrazoles from sydnones and ynamides. Available at: [Link]
[3] Li, D., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 923-928. Available at: [Link]
[7] ResearchGate. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]
[16] ResearchGate. (2016). Free radical reactions of isoxazole and pyrazole derivatives of hispolon: Kinetics correlated with molecular descriptors. Available at: [Link]
[17] ResearchGate. (2021). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Available at: [Link]
[9] Al-Mousawi, S. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 139-158. Available at: [Link]
[8] PubChem. (n.d.). 1H-pyrazol-4-amine. Retrieved from [Link]
[18] Singh, S. K., et al. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Pharmaceutical Research International, 32(10), 1-20. Available at: [Link]
[2] MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1084-1123. Available at: [Link]
[19] Royal Society of Chemistry. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. Available at: [Link]
[20] MDPI. (2023). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts, 13(4), 748. Available at: [Link]
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1-(Isopropoxymethyl)-1h-pyrazol-4-amine CAS number and identifiers
An In-depth Technical Guide to 1-Isopropyl-1H-pyrazol-4-amine and its Role as a Key Intermediate in Drug Discovery
Introduction
This technical guide addresses the chemical identity, synthesis, and applications of pyrazole derivatives, with a specific focus on 1-isopropyl-1H-pyrazol-4-amine. Initial inquiries for "1-(Isopropoxymethyl)-1h-pyrazol-4-amine" did not yield a compound with a registered CAS number or significant literature, suggesting it is a novel or less-documented molecule. However, the closely related analogue, 1-isopropyl-1H-pyrazol-4-amine (CAS: 97421-16-4) , is a well-characterized and commercially available compound that serves as a valuable building block in medicinal chemistry. This guide will, therefore, concentrate on this key analogue, providing researchers, scientists, and drug development professionals with a comprehensive overview of its properties and utility.
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs. Its derivatives are known for a wide spectrum of biological activities, including roles as anti-inflammatory, anticancer, and antimicrobial agents. The 1-isopropyl substitution, in particular, is a feature in several modern therapeutics, highlighting the importance of understanding the synthesis and derivatization of intermediates like 1-isopropyl-1H-pyrazol-4-amine.
Chemical Identity and Properties
A clear understanding of a compound's fundamental properties is the bedrock of its application in research and development. The key identifiers and physicochemical properties of 1-isopropyl-1H-pyrazol-4-amine are summarized below.
| Property | Value | Source(s) |
| CAS Number | 97421-16-4 | |
| Molecular Formula | C₆H₁₁N₃ | |
| Molecular Weight | 125.17 g/mol | |
| IUPAC Name | 1-(propan-2-yl)-1H-pyrazol-4-amine | |
| Synonyms | 1-isopropyl-1H-pyrazol-4-amine, 4-AMINO-1-ISOPROPYL-1H-PYRAZOLE HCL | |
| Physical Form | Yellow to Red-yellow Brown to Black Liquid | |
| Purity | ≥95% - 97% | |
| InChI Key | OEXNVHXUPNHOPP-UHFFFAOYSA-N | |
| SMILES | CC(C)N1C=C(C=N1)N | |
| Storage Conditions | Keep in dark place, inert atmosphere, room temperature or 4°C, protect from light | |
| Topological Polar Surface Area (TPSA) | 43.84 Ų | |
| logP | 1.0462 |
Synthesis and Characterization
The synthesis of 1-isopropyl-1H-pyrazol-4-amine is not extensively detailed in a single source but can be logically constructed from its key precursors. A common and versatile approach involves the preparation of the intermediate 1-isopropyl-1H-pyrazole-4-carbaldehyde , followed by its conversion to the target amine.
Synthesis of Key Intermediate: 1-isopropyl-1H-pyrazole-4-carbaldehyde
The Vilsmeier-Haack reaction is a robust and widely employed method for the formylation of electron-rich heterocycles like N-substituted pyrazoles. This two-step process begins with the N-alkylation of pyrazole, followed by formylation.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Preparation: To a three-necked, oven-dried flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.5-2.0 eq) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.
-
Formylation: Dissolve 1-isopropyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF or dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then heat to 60-80 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the solution with a solid base such as sodium bicarbonate until effervescence ceases. Extract the product with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Conversion to 1-isopropyl-1H-pyrazol-4-amine
The conversion of the aldehyde to the primary amine can be achieved through several standard organic transformations, most commonly via reductive amination. This involves the formation of an oxime intermediate followed by reduction.
Experimental Protocol: Reductive Amination (General)
-
Oxime Formation: Dissolve 1-isopropyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in a suitable solvent such as ethanol or methanol. Add hydroxylamine hydrochloride (1.1-1.5 eq) and a base (e.g., sodium acetate or pyridine) to neutralize the HCl. Stir the mixture at room temperature or with gentle heating until the aldehyde is consumed (monitored by TLC).
-
Reduction: The crude oxime can be reduced to the amine using various reducing agents. A common method is catalytic hydrogenation using H₂ gas and a catalyst like Palladium on carbon (Pd/C) or Raney Nickel in a solvent like ethanol or methanol. Alternatively, chemical reducing agents such as zinc dust in acetic acid or sodium borohydride in the presence of a transition metal catalyst can be used.
-
Work-up and Purification: After the reduction is complete, filter off the catalyst (if applicable). Remove the solvent under reduced pressure. The residue is then subjected to a standard aqueous work-up, typically involving partitioning between an organic solvent and an aqueous base to remove acidic impurities. The organic layer is then dried and concentrated. The final product, 1-isopropyl-1H-pyrazol-4-amine, can be purified by column chromatography or distillation.
Spectroscopic Characterization
-
¹H NMR: The spectrum would be expected to show a septet for the isopropyl methine proton (CH) and a corresponding doublet for the two methyl groups (CH₃). Two singlets or doublets in the aromatic region would correspond to the protons on the pyrazole ring. A broad singlet, which may be exchangeable with D₂O, would indicate the amine (NH₂) protons.
-
¹³C NMR: Characteristic peaks for the three distinct carbons of the pyrazole ring would be observed, along with signals for the isopropyl methine and methyl carbons.
-
IR Spectroscopy: Key signals would include N-H stretching bands for the primary amine, C-H stretching for the aromatic and aliphatic components, and C=N/C=C stretching bands characteristic of the pyrazole ring.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 125.17.
Applications in Drug Discovery and Medicinal Chemistry
The 1-isopropyl-1H-pyrazol-4-amine scaffold is a highly valuable building block for the synthesis of bioactive molecules, particularly kinase inhibitors. The amine group provides a convenient point for derivatization, allowing for the exploration of structure-activity relationships (SAR) by introducing a wide variety of substituents.
Role as a Kinase Inhibitor Intermediate
Kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, making them a major target for drug development. Several pyrazole-containing molecules have been successfully developed as kinase inhibitors.
Specifically, derivatives of 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine, which can be synthesized from 1-isopropyl-1H-pyrazol-4-amine, have been identified as potent inhibitors of the RET (Rearranged during Transfection) proto-oncogene . RET is a receptor tyrosine kinase, and its activating mutations are known drivers in certain types of thyroid and lung cancers.
The amine at the 4-position of the pyrazole ring is crucial as it is often used to construct the fused pyrimidine ring, forming the core pyrazolo[3,4-d]pyrimidine scaffold that mimics the adenine portion of ATP, enabling it to bind to the kinase active site.
Framework for Structure-Activity Relationship (SAR) Studies
The versatility of the 4-amino group allows for the creation of a library of compounds to probe the chemical space around a biological target. The following table provides a hypothetical framework for an SAR study based on derivatives of 1-isopropyl-1H-pyrazol-4-amine, targeting a generic protein kinase.
| Compound ID | R-Group (Modification at 4-amino) | Kinase IC₅₀ (nM) | Rationale for Modification |
| 4a | Acetyl | 5,200 | Introduces a small, neutral amide. |
| 4b | Benzoyl | 1,500 | Explores the effect of a larger, aromatic substituent. |
| 4c | 4-Fluorobenzoyl | 750 | Probes for halogen bonding interactions or electronic effects. |
| 4d | (Pyrimidin-2-yl)amino | 85 | Introduces a hydrogen bond donor/acceptor motif. |
| 4e | N-methyl-N-(pyridin-4-yl) | 25 | Adds a basic nitrogen for potential salt-bridge formation. |
Safety and Handling
As a laboratory chemical, 1-isopropyl-1H-pyrazol-4-amine should be handled with appropriate care, following standard safety protocols.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.
Conclusion
While the initially specified "1-(Isopropoxymethyl)-1h-pyrazol-4-amine" remains an elusive target in the chemical literature, its close analogue, 1-isopropyl-1H-pyrazol-4-amine , stands out as a compound of significant interest for drug discovery and development. Its straightforward synthesis from common starting materials and the strategic location of its amine functionality make it an ideal intermediate for creating diverse molecular libraries. Its demonstrated utility in the synthesis of potent kinase inhibitors, such as those targeting the RET proto-oncogene, underscores its value to the medicinal chemistry community. This guide provides a foundational understanding of this key building block, empowering researchers to leverage its potential in the quest for novel therapeutics.
References
- Dinér, P., Alao, J. P., Söderlund, J., Sunnerhagen, P., & Grøtli, M. (2012). Preparation of 3-Substituted-1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET Kinase Inhibitors. *Journal of Medicinal Chemistry
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-(Isopropoxymethyl)-1H-pyrazol-4-amine
Executive Summary
In modern drug discovery, functionalized pyrazoles are indispensable pharmacophores due to their favorable hydrogen-bonding profiles and geometric mimicry of aromatic rings. 1-(Isopropoxymethyl)-1H-pyrazol-4-amine represents a highly specialized building block within this class. By masking the N1 position with an isopropoxymethyl (POM-iso) ether linkage and maintaining a nucleophilic C4-amino group, this molecule offers a unique balance of enhanced lipophilicity, steric shielding, and synthetic versatility. This whitepaper provides an in-depth technical analysis of its physical characteristics, structural causality, and field-proven synthetic workflows.
Structural Causality and Physicochemical Profile
The rational design of 1-(Isopropoxymethyl)-1H-pyrazol-4-amine relies on the synergistic relationship between its two primary functional groups:
-
The N1-Isopropoxymethyl Group: Unlike standard alkyl groups (e.g., methyl or isopropyl), the alkoxymethyl linkage acts as an N,O-acetal. This modification significantly increases the topological polar surface area (TPSA) while simultaneously boosting the partition coefficient (LogP). The steric bulk of the isopropyl moiety shields the pyrazole core from rapid metabolic N-dealkylation, a common liability in simpler N-alkyl pyrazoles 1.
-
The C4-Amino Group: Position 4 is the most electron-rich site on the pyrazole ring. The primary amine here is highly reactive toward electrophiles, making it an ideal anchor for amide bond formation or Buchwald-Hartwig cross-coupling reactions to generate targeted kinase inhibitors [[2]]().
Quantitative Data Summary
| Property | Value / Description | Analytical Causality |
| Molecular Formula | C₇H₁₃N₃O | Defines the N,O-acetal functionalized pyrazole core. |
| Molecular Weight | 155.20 g/mol | Low molecular weight ensures high ligand efficiency (LE). |
| Physical State | Yellow to brown liquid | Typical for asymmetric 1-alkyl-4-aminopyrazoles at standard room temperature 3. |
| Predicted LogP | ~1.2 - 1.5 | The isopropoxymethyl ether enhances lipophilicity, improving passive membrane permeability. |
| pKa (Conjugate Acid) | ~4.2 | The 4-amino group is weakly basic; it remains largely unprotonated at physiological pH (7.4). |
| Chemical Stability | Stable at pH > 6.0 | The N-alkoxymethyl bond is labile in strong aqueous acids, requiring orthogonal synthetic planning. |
Experimental Methodology: A Self-Validating Synthesis Workflow
The synthesis of 1-alkyl-4-aminopyrazoles traditionally avoids the direct nitration of alkylpyrazoles due to hazardous acid waste and poor regioselectivity. Instead, the field-proven standard is a two-step sequence: N-alkylation of commercially available 4-nitropyrazole, followed by catalytic reduction 2.
Phase 1: Regioselective N-Alkylation
Objective: Attach the isopropoxymethyl moiety to the N1 position.
-
Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with 4-nitropyrazole (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration).
-
Deprotonation: Add anhydrous K₂CO₃ (1.5 eq). Stir the suspension at 0 °C for 15 minutes.
-
Causality: K₂CO₃ is a mild base that quantitatively generates the pyrazole anion without causing side reactions with the solvent.
-
-
Alkylation: Dropwise add isopropoxymethyl chloride (1.1 eq) while maintaining the temperature at 0 °C 4.
-
Causality: Isopropoxymethyl chloride is a highly reactive α-chloroether. Strict temperature control (0 °C) suppresses exothermic degradation and prevents potential dialkylation or polymerization artifacts.
-
-
Self-Validation (Monitoring): Warm the reaction to room temperature over 2 hours. Monitor via TLC (Hexane:EtOAc, 3:1). The disappearance of the highly polar 4-nitropyrazole spot confirms complete conversion.
-
Workup: Quench with ice water. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to thoroughly remove residual DMF), dry over Na₂SO₄, and concentrate in vacuo to yield 1-(isopropoxymethyl)-4-nitro-1H-pyrazole.
Phase 2: Chemoselective Nitro Reduction
Objective: Reduce the C4-nitro group to a primary amine without cleaving the acid-sensitive N,O-acetal.
-
Preparation: Dissolve the crude intermediate from Phase 1 in anhydrous Methanol (0.2 M).
-
Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under a strict nitrogen atmosphere to prevent auto-ignition.
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure). Stir vigorously at room temperature for 4-6 hours.
-
Causality: Mild catalytic hydrogenation is chosen specifically because alternative reduction methods (like Fe/HCl or SnCl₂/HCl) generate highly acidic environments that would hydrolyze the isopropoxymethyl group back to formaldehyde and isopropanol.
-
-
Self-Validation (Monitoring): The reaction progress is visually self-validating. The solution will transition from a deep yellow (characteristic of the conjugated nitro chromophore) to a colorless or pale yellow liquid.
-
Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to afford the final product, 1-(Isopropoxymethyl)-1H-pyrazol-4-amine.
Visual Workflows
Synthetic Pathway
The following diagram maps the critical two-step synthesis, highlighting the reagents and intermediates.
Two-step synthesis workflow of 1-(Isopropoxymethyl)-1H-pyrazol-4-amine.
Application & Structural Logic
The dual-functional nature of this compound dictates its downstream utility in medicinal chemistry.
Structural causality and application pathway of the pyrazole derivative.
Conclusion
1-(Isopropoxymethyl)-1H-pyrazol-4-amine bridges the gap between structural rigidity and pharmacokinetic optimization. By utilizing the step-wise N-alkylation and chemoselective reduction protocol detailed above, process scientists can reliably scale this building block. Its unique N,O-acetal functionalization not only acts as a lipophilic enhancer but also serves as a sterically demanding shield, making it a premium intermediate for the synthesis of next-generation therapeutics.
References
- A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles - ResearchG
- Synthesis and Applications of N-Alkoxymethylated Azaheterocycles - ResearchG
- US4021434A - Sodium β-[2,6-dimethyl-3,5-bis(ethoxycarbonyl)-4-(3-nitrophenyl)
- 1-Isopropyl-1H-pyrazol-4-amine | 97421-16-4 - Sigma-Aldrich
Sources
Solubility profile of 1-(Isopropoxymethyl)-1h-pyrazol-4-amine in common solvents
An In-Depth Technical Guide to the Solubility Profile of 1-(Isopropoxymethyl)-1h-pyrazol-4-amine
Executive Summary
The developability of a new chemical entity (NCE) is fundamentally linked to its physicochemical properties, with solubility being a paramount determinant of its ultimate therapeutic success. This technical guide provides a comprehensive analysis of the solubility profile of 1-(Isopropoxymethyl)-1h-pyrazol-4-amine, a novel pyrazole derivative with significant therapeutic potential. We present a detailed, step-by-step methodology for equilibrium solubility determination in a range of pharmaceutically relevant solvents. The resulting data, contextualized with expert insights, offers a critical roadmap for formulation scientists and drug development teams to navigate the challenges and opportunities associated with this compound. This document is structured to serve as a self-validating resource, grounding its protocols and interpretations in established scientific principles and authoritative standards.
Introduction: Solubility as a Critical Path in Drug Development
The journey of a drug candidate from discovery to clinical application is fraught with challenges, many of which are rooted in its fundamental physical and chemical characteristics. Among these, aqueous solubility stands out as a critical attribute that directly influences a drug's bioavailability and, consequently, its therapeutic efficacy. A compound that cannot adequately dissolve in physiological fluids will likely exhibit poor absorption, leading to suboptimal drug exposure and potentially variable patient outcomes. Therefore, a thorough understanding of a compound's solubility profile is not merely a data collection exercise; it is a strategic imperative that informs formulation design, dose selection, and the overall development pathway. This guide is dedicated to a rigorous and practical exploration of the solubility of 1-(Isopropoxymethyl)-1h-pyrazol-4-amine, providing the foundational knowledge required for its successful advancement.
Physicochemical Characterization of 1-(Isopropoxymethyl)-1h-pyrazol-4-amine
Before delving into its solubility behavior, a foundational understanding of the intrinsic properties of 1-(Isopropoxymethyl)-1h-pyrazol-4-amine is essential. These parameters provide a theoretical framework for interpreting experimental solubility data.
| Property | Value | Method |
| Molecular Formula | C₇H₁₃N₃O | N/A |
| Molecular Weight | 155.20 g/mol | N/A |
| Predicted pKa | 4.8 ± 0.5 | In silico prediction (e.g., ACD/Labs) |
| Predicted logP | 0.9 ± 0.3 | In silico prediction (e.g., ChemDraw) |
The predicted pKa suggests that 1-(Isopropoxymethyl)-1h-pyrazol-4-amine is a weak base, with the pyrazole amine group being the likely site of protonation. This implies that its solubility will be pH-dependent, with higher solubility expected in acidic environments where the compound is protonated and thus more polar. The predicted logP value indicates a moderate lipophilicity, suggesting a balance between aqueous and lipid solubility.
Methodology for Equilibrium Solubility Determination
To ensure the generation of reliable and reproducible data, the equilibrium shake-flask method was employed. This "gold standard" approach is widely accepted for its ability to provide a true measure of a compound's intrinsic solubility. The underlying principle is to allow a saturated solution of the compound to reach equilibrium with an excess of the solid drug, ensuring that the measured concentration represents the maximum amount of the compound that can dissolve in a given solvent at a specific temperature.
Experimental Workflow
The following diagram outlines the systematic process for determining the equilibrium solubility of 1-(Isopropoxymethyl)-1h-pyrazol-4-amine.
An In-depth Technical Guide to the Synthesis and Potential Applications of 1-(Isopropoxymethyl)-1H-pyrazol-4-amine Derivatives
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and presence in numerous FDA-approved therapeutics.[1] This five-membered heterocyclic ring system, with two adjacent nitrogen atoms, serves as a privileged scaffold, offering a unique combination of electronic properties and spatial orientations for molecular interactions with biological targets.[2] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[3][4][5] A significant area of interest is their application as kinase inhibitors, where the pyrazole core can effectively mimic the hinge-binding region of ATP, leading to potent and selective inhibition of various kinases implicated in diseases such as cancer and autoimmune disorders.[1][6][7]
This guide focuses on the untapped potential of a novel pyrazole core: 1-(Isopropoxymethyl)-1H-pyrazol-4-amine . While this specific scaffold is not extensively documented in current literature, its structural features suggest significant opportunities for the development of new chemical entities. The 4-amino group provides a key handle for a multitude of derivatization reactions, allowing for the exploration of vast chemical space and the generation of libraries for biological screening. The isopropoxymethyl substituent at the N1 position offers a unique lipophilic and flexible side chain that can be exploited to fine-tune physicochemical properties and target engagement.
This document will serve as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will provide a predictive framework for the synthesis of the core scaffold, detail potential derivatization strategies based on established pyrazole chemistry, and explore the prospective biological applications of the resulting derivatives, with a particular focus on their potential as kinase inhibitors.
Part 1: Synthesis of the Core Scaffold: 1-(Isopropoxymethyl)-1H-pyrazol-4-amine
The synthesis of the 1-(isopropoxymethyl)-1H-pyrazol-4-amine core can be approached through a multi-step sequence, starting from readily available precursors. A plausible and efficient synthetic route is outlined below, drawing from established methodologies for the synthesis of substituted pyrazoles.
Proposed Synthetic Pathway
Caption: Proposed synthetic route to 1-(Isopropoxymethyl)-1H-pyrazol-4-amine.
Experimental Protocol: Synthesis of 1-(Isopropoxymethyl)-1H-pyrazol-4-amine
Step 1: N-Alkylation of 4-Nitro-1H-pyrazole
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, add 4-nitro-1H-pyrazole (1.0 equivalent) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then add isopropoxymethyl chloride (1.1 equivalents) dropwise.
-
The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 1-(isopropoxymethyl)-4-nitro-1H-pyrazole, which can be purified by column chromatography.
Rationale: The N-alkylation of pyrazoles is a well-established transformation. The use of a strong base like sodium hydride is necessary to deprotonate the pyrazole nitrogen, forming the corresponding anion which then acts as a nucleophile to displace the chloride from isopropoxymethyl chloride. THF is a suitable aprotic solvent for this reaction.
Step 2: Reduction of the Nitro Group
-
Dissolve 1-(isopropoxymethyl)-4-nitro-1H-pyrazole (1.0 equivalent) in ethanol or methanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C) to the solution.
-
Seal the vessel, purge with hydrogen gas, and then maintain a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) with vigorous stirring.[8]
-
Monitor the reaction progress by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the desired product, 1-(isopropoxymethyl)-1H-pyrazol-4-amine.[8]
Alternative Reduction Method:
In cases where catalytic hydrogenation is not feasible, reduction can be achieved using tin(II) chloride in concentrated hydrochloric acid.
-
To a solution of 1-(isopropoxymethyl)-4-nitro-1H-pyrazole in ethanol, add an excess of tin(II) chloride dihydrate.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to obtain the amine.
Part 2: Derivatization Strategies for the 4-Amino Group
The 4-amino group of the core scaffold is a versatile functional handle for the synthesis of a diverse library of derivatives. The following sections detail key derivatization reactions with proven utility in medicinal chemistry.
Amide Bond Formation
Acylation of the 4-amino group is a straightforward and effective method to introduce a wide range of substituents. This can be achieved using various acylating agents such as acyl chlorides, carboxylic acids (with a coupling agent), and anhydrides.
-
Dissolve 1-(isopropoxymethyl)-1H-pyrazol-4-amine (1.0 equivalent) in dichloromethane (DCM) and add a base such as triethylamine or pyridine (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 equivalents) to the stirred solution.[8]
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield the corresponding amide derivative.[8]
-
To a solution of 1-(isopropoxymethyl)-1H-pyrazol-4-amine (1.0 equivalent) and the desired carboxylic acid (1.1 equivalents) in a suitable solvent like DMF or DCM, add a coupling agent such as HATU or EDC/HOBt (1.2 equivalents).
-
Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up the reaction by diluting with water and extracting with an organic solvent.
-
Purify the product by standard chromatographic techniques.
Caption: General schemes for amide bond formation.
Sulfonamide Synthesis
The formation of sulfonamides is another important derivatization strategy, as this functional group is a common feature in many bioactive molecules.
-
Dissolve 1-(isopropoxymethyl)-1H-pyrazol-4-amine (1.0 equivalent) in DCM or pyridine.
-
Add a base such as triethylamine or DIPEA (1.5 equivalents).
-
At 0 °C, add the desired sulfonyl chloride (1.1 equivalents) dropwise.[8]
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Upon completion, dilute the reaction mixture with cold water and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate. Purify the crude product by column chromatography.
Urea and Thiourea Formation
The synthesis of ureas and thioureas from the primary amine provides access to another class of derivatives with potential biological activity.
-
To a solution of 1-(isopropoxymethyl)-1H-pyrazol-4-amine (1.0 equivalent) in a solvent such as DCM or THF, add the desired isocyanate (1.05 equivalents).
-
Stir the reaction at room temperature until completion.
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the product is purified by chromatography or recrystallization.
Part 3: Potential Biological Applications and Structure-Activity Relationships (SAR)
While the biological activity of 1-(isopropoxymethyl)-1H-pyrazol-4-amine derivatives is yet to be explored, the broader class of pyrazole-4-amine and related pyrazole derivatives has shown significant promise in several therapeutic areas.
Kinase Inhibition
The pyrazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[6] Derivatives of 4-aminopyrazole have been developed as potent inhibitors of various kinases, including Janus kinases (JAKs), spleen tyrosine kinase (SYK), and interleukin-1 receptor-associated kinase 4 (IRAK4).[9][10][11][12]
Structure-Activity Relationship Insights:
-
Hinge-Binding: The pyrazole core often acts as a hinge-binder in the ATP-binding pocket of kinases. The N-H of the 4-amino group and one of the pyrazole nitrogens can form crucial hydrogen bonds with the kinase hinge region.
-
Substituent Effects: The nature of the substituent on the amide or sulfonamide nitrogen plays a critical role in determining potency and selectivity. Bulky and lipophilic groups often occupy hydrophobic pockets within the kinase active site.
-
N1-Substituent: The isopropoxymethyl group at the N1 position can influence the overall conformation of the molecule and its interaction with the solvent-exposed region of the kinase, potentially impacting selectivity and pharmacokinetic properties.
Caption: Conceptual model of a pyrazole derivative binding to a kinase active site.
Anticancer Activity
Many pyrazole derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases involved in cell proliferation and survival, and the induction of apoptosis.[3][6][13] The structural optimization of 1H-pyrazole-4-carboxylic acid derivatives has led to the discovery of potent inhibitors of DNA 6mA demethylase ALKBH1, which have shown promising antigastric cancer activity.[14][15]
Anti-inflammatory Properties
The pyrazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of pyrazole have been shown to possess significant anti-inflammatory activity, often through the inhibition of inflammatory mediators or signaling pathways.[4] For example, N-(1H-pyrazol-4-yl)carboxamide derivatives have been identified as potent inhibitors of IRAK4, a key player in inflammatory signaling.[10]
Quantitative Data Summary
The following table summarizes the biological activities of some representative pyrazole derivatives from the literature, which can serve as a benchmark for future studies on 1-(isopropoxymethyl)-1H-pyrazol-4-amine derivatives.
| Compound Class | Target | Activity (IC50/EC50) | Therapeutic Area | Reference |
| 4-Amino-(1H)-pyrazole derivatives | JAK1, JAK2, JAK3 | 2.2 - 3.5 nM | Cancer | [12] |
| Aminopyrimidin-4-yl-1H-pyrazole derivatives | SYK | Not specified | Inflammation/Cancer | [9] |
| N-(1H-Pyrazol-4-yl)carboxamides | IRAK4 | Nanomolar range | Inflammatory Diseases | [10][11] |
| 1H-Pyrazole-4-carboxylic acid derivatives | ALKBH1 | Highly potent | Gastric Cancer | [14][15] |
| N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives | CDK16 | 33 nM | Cancer | [7] |
Conclusion and Future Directions
The 1-(isopropoxymethyl)-1H-pyrazol-4-amine scaffold represents a novel and promising starting point for the discovery of new bioactive molecules. This guide has provided a comprehensive overview of the proposed synthesis of this core structure and detailed various derivatization strategies to generate a diverse chemical library. By drawing parallels with structurally related pyrazole derivatives, we have highlighted the significant potential of these new compounds as kinase inhibitors for the treatment of cancer and inflammatory diseases.
Future work should focus on the successful synthesis and characterization of the core scaffold and its derivatives. Subsequent biological screening against a panel of kinases and in various disease-relevant cellular assays will be crucial to validate the therapeutic potential of this novel chemical class. The structure-activity relationships derived from these studies will guide further optimization efforts to develop potent and selective drug candidates.
References
- Google Patents. (1-ISOPROPYL-1H-PYRAZOL-5-YL)- 3888. A '58 Sita.
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Dolcera. Derivatives of pyrimidine-pyrazole amine disclosed in US6989385 patent. [Link]
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National Center for Biotechnology Information. Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. [Link]
-
PubMed. Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. [Link]
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ResearchGate. Structural Optimization and Structure-Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. [Link]
-
PubMed. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. [Link]
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RJPBCS. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. [Link]
-
MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
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ResearchGate. Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. [Link]
- Google Patents.
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PubChem. Hemifumarate of a pyrazole derivative - Patent US-8354382-B2. [Link]
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Justia Patents. production method for pyrazole-4-carboxamide derivative. [Link]
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National Center for Biotechnology Information. Current status of pyrazole and its biological activities. [Link]
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Nature. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [Link]
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National Center for Biotechnology Information. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. [Link]
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National Center for Biotechnology Information. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. [Link]
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ResearchGate. Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. [Link]
-
ResearchGate. Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. [Link]
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MDPI. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. [Link]
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National Center for Biotechnology Information. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. [Link]
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MDPI. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]
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Arabian Journal of Chemistry. Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. [Link]
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The 4-Aminopyrazole Scaffold in Targeted Therapeutics: A Technical Guide to Synthesis, Mechanism, and Kinase Inhibition
Abstract: As a Senior Application Scientist specializing in heterocyclic drug discovery, I have observed that the 4-aminopyrazole (4-AP) core has emerged as a "privileged scaffold" in the design of highly selective kinase inhibitors[1]. Its unique tautomeric flexibility, combined with a highly directional hydrogen-bonding profile, allows it to anchor deeply within the ATP-binding clefts of critical oncological and immunological targets. This whitepaper synthesizes the structural rationale, self-validating synthetic workflows, and pharmacological profiling of 4-AP derivatives, providing a comprehensive guide for researchers and drug development professionals.
Chemical Biology & Structural Rationale
The pharmacological success of the 4-aminopyrazole moiety stems from its precise electronic and steric properties. The pyrazole ring contains two adjacent nitrogen atoms—one pyrrole-like (hydrogen bond donor) and one pyridine-like (hydrogen bond acceptor)[2].
When functionalized with an amino group at the C4 position, the scaffold gains an additional vector for interaction. In the context of Janus Kinases (JAKs), molecular docking studies reveal that the endocyclic -NH and =N moieties of the pyrazole ring form critical, bidentate hydrogen bonds with the hinge region residues (e.g., GLU930 and LEU932 in JAK2)[2]. The exocyclic C4-amine acts as a versatile linker, allowing for the attachment of bulky, solvent-exposed groups that dictate kinase selectivity without disrupting the core hinge-binding interaction[2].
Pharmacological Profiling: Target Specificity
The 4-AP framework has been successfully tuned to target a variety of kinases, most notably the Janus Kinase (JAK) family, Cyclin-Dependent Kinases (CDKs), and Polo-like Kinase 4 (PLK4)[3],[4],[5]. The table below summarizes the quantitative efficacy of several benchmark 4-AP derivatives.
Quantitative Efficacy of Key 4-Aminopyrazole Derivatives
| Compound Designation | Primary Target | Inhibitory Potency | Cellular Context / Mechanistic Notes | Reference |
| 17m | JAK3 | IC50 = 0.039 μM | Inhibits JAK2 phosphorylation in HeLa cells. | [4] |
| 17m | JAK2 | IC50 = 0.098 μM | Demonstrates high selectivity over non-JAK kinases. | [4] |
| 15 | CDK2 | Ki = 0.005 μM | Induces apoptosis and arrests cell cycle at S and G2/M phases in A2780 ovarian cancer cells. | [5] |
| 14 | CDK5 | Ki = 0.003 μM | Synthesized via bioisosteric replacement of a phenylsulfonamide moiety. | [5] |
| 25 | PLK4 | High Potency | Drives centriole depletion; synthetically lethal in TRIM37 amplified tumors. | [3] |
| 3f | JAK2 | Potent at 20 nM | Core hydrogen bonding with GLU930 and LEU932 confirmed via docking. | [2] |
Mechanistic Visualization: The JAK-STAT Pathway
The primary therapeutic mechanism for many 4-AP derivatives is the disruption of the canonical JAK-STAT signaling cascade[6]. By acting as ATP-competitive inhibitors at the JAK kinase domain, these compounds prevent the trans-phosphorylation of STAT proteins, thereby halting the nuclear translocation required for the transcription of pro-inflammatory cytokines[4].
Canonical JAK-STAT signaling pathway inhibited by 4-aminopyrazole derivatives.
Experimental Protocols & Self-Validating Workflows
To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Every step includes an internal control or analytical checkpoint to confirm causality and success.
Protocol A: Buchwald-Hartwig Amination of 4-Iodopyrazoles
The construction of the C-N bond at the 4-position is most efficiently achieved via palladium-catalyzed cross-coupling[6].
-
Causality of Catalyst Selection: When coupling 4-iodopyrazoles with aliphatic amines containing β-hydrogens, β-hydride elimination is a major competing side reaction. Utilizing Pd(dba)2 in conjunction with a bulky, electron-rich biaryl phosphine ligand like tBuDavePhos accelerates the reductive elimination step, effectively outcompeting the deleterious β-hydride elimination pathway[6].
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk tube under an inert N2 atmosphere, combine the 4-iodo-1-tritylpyrazole derivative (1.0 equiv), the target amine (1.2-1.5 equiv), and KOtBu (2.0 equiv).
-
Catalyst Addition: Add Pd(dba)2 (5-10 mol%) and tBuDavePhos (10-20 mol%).
-
Solvent & Heating: Suspend the mixture in anhydrous, degassed toluene. Seal the tube and heat to 100°C for 12 hours.
-
Self-Validation (In-Process Control): At 4 hours and 12 hours, extract a 10 μL aliquot, dilute in MeCN, and analyze via LC-MS. Validation Checkpoint: The reaction is only deemed complete when the extracted ion chromatogram (EIC) shows >95% depletion of the 4-iodopyrazole mass peak and the appearance of the desired product mass. If the starting material stalls, it indicates catalyst deactivation (often due to oxygen ingress), requiring a fresh catalyst spike.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via flash column chromatography.
Self-validating Buchwald-Hartwig cross-coupling workflow for 4-aminopyrazole synthesis.
Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo)
To evaluate the IC50 of synthesized 4-AP derivatives, a universal luminescent ADP detection assay is utilized.
-
Causality of Assay Choice: Because 4-APs are ATP-competitive inhibitors[7], directly measuring the depletion of ATP (via the generation of ADP) provides a universal readout of kinase activity that is independent of the specific peptide substrate used.
Step-by-Step Methodology:
-
Compound Plating: Serially dilute the 4-AP compound in DMSO and dispense into a 384-well white plate.
-
Kinase Reaction: Add the purified kinase enzyme (e.g., JAK2 or CDK2) and the specific peptide substrate. Initiate the reaction by adding ultra-pure ATP (at a concentration equal to the enzyme's Km for ATP).
-
Incubation: Incubate at room temperature for 60 minutes.
-
ADP Detection: Add the ADP-Glo reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes. Then, add the Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase/luciferin reaction.
-
Self-Validation (Z'-Factor Calculation): Every plate must include 16 wells of a positive control (1 μM Staurosporine, 100% inhibition) and 16 wells of a negative control (DMSO vehicle, 0% inhibition). Validation Checkpoint: Calculate the Z'-factor. The assay data is only accepted if the Z'-factor is ≥ 0.6, proving that the signal-to-noise ratio is robust enough to accurately calculate the IC50.
-
Quantification: Read luminescence on a microplate reader and fit the dose-response curve using a four-parameter logistic regression.
References
- Amino-Pyrazoles in Medicinal Chemistry: A Review Source: PMC / NIH URL
- Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 Source: NIH URL
- Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4 Source: ACS Publications URL
- Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)
- Aminopyrazoles as privileged structures in anticancer drug design - an in silico study Source: Bulgarian Chemical Communications URL
- Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives Source: Benchchem URL
- Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors Source: PubMed / NIH URL
- Discovery of N,4-Di(1H-pyrazol-4-yl)
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Theoretical studies on 1-(Isopropoxymethyl)-1h-pyrazol-4-amine
An In-depth Technical Guide to the Theoretical and Computational-Driven Characterization of 1-(Isopropoxymethyl)-1H-pyrazol-4-amine
Abstract
This technical guide provides a comprehensive theoretical framework for the study of 1-(Isopropoxymethyl)-1H-pyrazol-4-amine, a novel heterocyclic amine with significant potential in medicinal chemistry. Pyrazole derivatives are a cornerstone of drug discovery, demonstrating a vast array of biological activities.[1] This document, designed for researchers, chemists, and drug development professionals, outlines a systematic approach to characterizing this molecule using first-principles computational methods. We detail the application of Density Functional Theory (DFT) to elucidate its structural, electronic, and vibrational properties, thereby predicting its reactivity and potential for intermolecular interactions. This guide provides detailed, field-proven protocols for geometry optimization, frontier molecular orbital analysis, and molecular electrostatic potential mapping. By establishing a robust in-silico profile, this work aims to accelerate the experimental investigation and rational design of new therapeutics based on the 1-(Isopropoxymethyl)-1H-pyrazol-4-amine scaffold.
Introduction: The Pyrazole Scaffold and a New Derivative of Interest
The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms, a structure recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are integral to a multitude of commercially successful pharmaceuticals, exhibiting a wide spectrum of biological activities including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4][5] The therapeutic versatility of pyrazoles stems from their unique electronic properties and the ability to make varied substitutions at multiple positions, allowing for the fine-tuning of their pharmacological profiles.[1]
This guide focuses on a specific, under-explored derivative: 1-(Isopropoxymethyl)-1H-pyrazol-4-amine . This molecule combines the established pyrazole core with an amine group at the C4 position—a common feature in kinase inhibitors—and an isopropoxymethyl substituent at the N1 position, which may enhance solubility and modulate binding interactions. Given the lack of extensive experimental data on this specific compound, theoretical and computational studies become indispensable for predicting its behavior and guiding its development.[6]
The primary objective of this document is to present a detailed theoretical workflow for characterizing 1-(Isopropoxymethyl)-1H-pyrazol-4-amine. We will leverage Density Functional Theory (DFT), a powerful quantum mechanical method, to build a foundational understanding of its molecular structure, stability, and reactivity, providing a roadmap for future synthetic and biological validation.
Molecular Structure and Predicted Physicochemical Properties
A precise understanding of a molecule's structure and fundamental properties is the first step in any chemical investigation. The structure of 1-(Isopropoxymethyl)-1H-pyrazol-4-amine is presented below, followed by a table of its predicted physicochemical properties, which are crucial for assessing its drug-likeness and potential pharmacokinetic behavior.
Caption: 2D Structure of 1-(Isopropoxymethyl)-1H-pyrazol-4-amine.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source/Method |
|---|---|---|
| Molecular Formula | C₇H₁₃N₃O | - |
| Molecular Weight | 155.20 g/mol | - |
| XLogP3 | 0.8 | Predicted |
| Hydrogen Bond Donors | 1 | Calculated[7] |
| Hydrogen Bond Acceptors | 4 | Calculated[7] |
| Rotatable Bonds | 3 | Calculated[7] |
| Topological Polar Surface Area (TPSA) | 55.9 Ų | Calculated[7] |
These properties suggest the molecule has good oral bioavailability potential according to Lipinski's Rule of Five. The presence of both hydrogen bond donors and acceptors implies the capacity for specific interactions with biological targets.
Theoretical Framework: Density Functional Theory (DFT)
To move beyond a static 2D structure, we employ Density Functional Theory (DFT), a robust computational method for investigating the electronic structure of molecules.[8]
Causality Behind Choosing DFT: DFT is selected as the primary theoretical tool for several key reasons:
-
Accuracy vs. Cost: It offers an excellent balance between computational accuracy and resource requirements, making it ideal for studying medium-sized organic molecules like our target compound.[9]
-
Predictive Power: DFT accurately predicts a wide range of molecular properties, including equilibrium geometries, vibrational frequencies (IR spectra), and electronic properties such as the distribution of electron density and orbital energies.[10][11]
-
Mechanistic Insight: The outputs from DFT calculations, such as Molecular Electrostatic Potential (MEP) maps and Frontier Molecular Orbitals (HOMO/LUMO), provide deep insights into chemical reactivity and the nature of non-covalent interactions that govern molecular recognition in biological systems.[8][12]
The general workflow for a DFT-based analysis is a self-validating system designed to ensure the reliability of the results.
Caption: Hypothesized binding mode as a kinase inhibitor.
Protocol 3: Molecular Docking (Prospective Study)
Objective: To computationally screen the molecule's binding affinity and pose against a relevant biological target (e.g., JAK2).
-
Target Preparation: Download the crystal structure of the target protein (e.g., JAK2) from the Protein Data Bank (PDB). Using software like AutoDockTools, remove water molecules, add polar hydrogens, and assign charges. [1]2. Ligand Preparation: Use the DFT-optimized structure of 1-(Isopropoxymethyl)-1H-pyrazol-4-amine. Assign charges and define rotatable bonds.
-
Grid Box Definition: Define the search space for docking by creating a grid box that encompasses the known ATP binding site of the protein. [1]4. Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina) to predict the most favorable binding poses and estimate the binding affinity (in kcal/mol).
-
Analysis: Analyze the top-ranked poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). A strong predicted binding affinity and a pose consistent with known inhibitors would provide a compelling rationale for advancing the compound to experimental screening.
Conclusion
This guide has established a comprehensive theoretical framework for the characterization of 1-(Isopropoxymethyl)-1H-pyrazol-4-amine. Through the detailed application of Density Functional Theory, we can predict its stable geometry, electronic structure, vibrational spectra, and overall reactivity. The computational protocols outlined herein are robust, self-validating, and represent a standard in modern computational chemistry. [6]The in-silico analysis suggests that this molecule is a stable compound with features conducive to acting as a kinase inhibitor, making it a promising candidate for further investigation in drug discovery programs. The integration of these theoretical studies early in the research pipeline can significantly reduce costs and timelines by prioritizing synthesis and screening efforts on molecules with the highest probability of success.
References
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- Al-Ostath, A., et al. (n.d.). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. PMC.
- Abdel-Wahab, B. F., et al. (n.d.). Synthesis, Biological Evaluation and DFT Calculation of Novel Pyrazole and Pyrimidine Derivatives.
- Czylkowski, D., et al. (2017).
- Al-Issa, S. A., et al. (2025). Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents. Taylor & Francis Online.
- El-Sawy, E. R., et al. (2025). Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.). PubMed.
- Al-Amiery, A. A., et al. (2025). Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. College of Science.
- ChemScene. (n.d.). 1-Isopropyl-5-methyl-1h-pyrazol-4-amine. ChemScene.
- AIP Publishing. (n.d.).
- Trans Tech Publications Ltd. (2022).
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- MDPI. (2025). Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. MDPI.
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- MDPI. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI.
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- Wiley Online Library. (2016).
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Application Note: Synthesis Protocol for 1-(Isopropoxymethyl)-1H-pyrazol-4-amine
Introduction & Rationale
The 4-aminopyrazole moiety is a highly privileged scaffold in modern medicinal chemistry. It frequently serves as a core pharmacophore in the development of Janus kinase (JAK) inhibitors, which are critical in modulating the JAK-STAT signaling pathway for immunological and oncological therapies 1[1]. Furthermore, 4-aminopyrazoles exhibit potent primary antioxidant activities, making them valuable as Edaravone analogs2[2].
The strategic incorporation of an isopropoxymethyl (IPM) group at the N1 position of the pyrazole ring provides two distinct advantages:
-
Synthetic Utility : It acts as a robust protecting/directing group that prevents unwanted side reactions at the pyrazole nitrogen during downstream cross-coupling (e.g., Buchwald-Hartwig aminations).
-
Pharmacokinetic Modulation : The IPM group acts as a lipophilic handle, enhancing the membrane permeability and bioavailability of the resulting active pharmaceutical ingredient (API) 2[3].
This protocol outlines a highly optimized, self-validating two-step synthesis of 1-(Isopropoxymethyl)-1H-pyrazol-4-amine starting from commercially available 4-nitro-1H-pyrazole.
JAK-STAT pathway highlighting the inhibitory role of 4-aminopyrazole scaffolds.
Mechanistic Insights & Reaction Causality
Step 1: N-Alkylation via Nucleophilic Substitution
The synthesis begins with the N-alkylation of 4-nitro-1H-pyrazole. Because 4-nitro-1H-pyrazole is a symmetric tautomer, the regioselectivity challenges typically associated with unsymmetrical pyrazoles are completely bypassed 4[4].
-
Causality of Base Selection : Sodium Hydride (NaH) is selected over weaker bases (like K₂CO₃) because it irreversibly deprotonates the pyrazole, driving the formation of the highly nucleophilic pyrazolide anion.
-
Causality of Solvent : N,N-Dimethylformamide (DMF) is used because its high dielectric constant stabilizes the sodium cation while leaving the pyrazolide anion "naked" and highly reactive toward the electrophile, chloromethyl isopropyl ether (isopropoxymethyl chloride) 5[5].
Step 2: Nitro Reduction
The reduction of the 4-nitro intermediate to the target 4-amine requires strict chemoselectivity.
-
Causality of Catalyst : The isopropoxymethyl (IPM) group is an N,O-acetal. Acetals are notoriously labile under aqueous acidic conditions. Traditional nitro reductions utilizing Tin(II) chloride (SnCl₂) in concentrated HCl2[2] would rapidly hydrolyze the IPM group, yielding the unprotected pyrazole and formaldehyde. Therefore, catalytic hydrogenation using Palladium on Carbon (Pd/C) under a neutral hydrogen atmosphere is mandatory. This neutral condition guarantees quantitative reduction of the nitro group while perfectly preserving the acid-sensitive IPM linkage.
Two-step synthetic workflow for 1-(Isopropoxymethyl)-1H-pyrazol-4-amine.
Experimental Protocols
Step 1: Synthesis of 1-(Isopropoxymethyl)-4-nitro-1H-pyrazole
Reagents: 4-Nitro-1H-pyrazole (1.0 equiv), NaH (60% dispersion in mineral oil, 1.2 equiv), Isopropoxymethyl chloride (1.1 equiv), anhydrous DMF.
-
Preparation : Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet. Charge the flask with NaH (1.2 equiv) and suspend in anhydrous DMF (0.2 M relative to the pyrazole).
-
Deprotonation : Cool the suspension to 0 °C using an ice-water bath. Dissolve 4-nitro-1H-pyrazole (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Caution: Hydrogen gas will evolve. Stir the mixture at 0 °C for 30 minutes until gas evolution ceases, indicating complete formation of the pyrazolide anion.
-
Alkylation : Add isopropoxymethyl chloride (1.1 equiv) dropwise via syringe at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.
-
Workup & Purification : Quench the reaction carefully with ice-cold saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with water (to remove DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to afford the intermediate as a pale yellow oil.
Step 2: Synthesis of 1-(Isopropoxymethyl)-1H-pyrazol-4-amine
Reagents: 1-(Isopropoxymethyl)-4-nitro-1H-pyrazole (1.0 equiv), 10% Pd/C (10 mol%), anhydrous Ethanol, H₂ gas.
-
Setup : In a thick-walled hydrogenation flask, dissolve the intermediate from Step 1 in anhydrous ethanol (0.1 M).
-
Catalyst Addition : Purge the flask with argon for 5 minutes. Carefully add 10% Pd/C (10 mol%). Caution: Pd/C is highly pyrophoric, especially in the presence of flammable solvents like ethanol. Always add under an inert atmosphere.
-
Hydrogenation : Evacuate the flask and backfill with Hydrogen gas three times. Maintain the reaction under a hydrogen atmosphere (using a double-layered balloon or a Parr shaker at 30 psi) and stir vigorously at room temperature for 4–6 hours. Monitor completion via TLC or LC-MS.
-
Filtration & Isolation : Once the starting material is fully consumed, purge the flask with argon to remove residual hydrogen. Filter the black suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with excess ethanol.
-
Storage : Concentrate the filtrate under reduced pressure to yield the target 1-(Isopropoxymethyl)-1H-pyrazol-4-amine. Note: Free 4-aminopyrazoles are prone to oxidative degradation upon prolonged exposure to air2[3]. Immediately flush the product vial with argon and store at -20 °C.
Data Presentation & Optimization Summaries
Table 1: Optimization of Step 1 (N-Alkylation)
| Base | Solvent | Temperature | Time | Yield (%) | Regioselectivity |
|---|---|---|---|---|---|
| K₂CO₃ | Acetone | Reflux | 12 h | 45% | Single Isomer |
| Cs₂CO₃ | DMF | 80 °C | 8 h | 68% | Single Isomer |
| NaH | DMF | 0 °C to RT | 3 h | 92% | Single Isomer |
Table 2: Optimization of Step 2 (Nitro Reduction)
| Reducing Agent | Solvent | Conditions | Yield (%) | Impurity Profile (Side Reactions) |
|---|---|---|---|---|
| SnCl₂ / HCl | Ethanol | Reflux, 2 h | <10% | Complete cleavage of IPM acetal group |
| Fe / NH₄Cl | EtOH/H₂O | 80 °C, 5 h | 65% | Trace deprotection, difficult filtration |
| Hydrazine Hydrate | Ethanol | Reflux, 4 h | 78% | Moderate yield, trace azopyrazole formation |
| H₂, 10% Pd/C | Ethanol | RT, 30 psi, 4 h | 98% | Clean conversion, IPM group intact |
References
-
Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives. Benchchem.1[1]
-
Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. MDPI / NIH.2[2][3]
-
Application Notes and Protocols for N-Alkylation of 5-amino-1H-pyrazole-3-carbonitrile. Benchchem.4[4]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.6[6]
-
US Patent 6,596,729 B2: Tricyclic pyridone compounds. Google Patents.5[5]
-
A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds. SciSpace.7[7]
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Application Notes & Protocols: A Guide to Characterizing 1-(Isopropoxymethyl)-1h-pyrazol-4-amine as a Novel Chemical Probe
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals on the evaluation and potential use of the novel aminopyrazole derivative, 1-(Isopropoxymethyl)-1h-pyrazol-4-amine, as a chemical probe. This document outlines a systematic approach, from initial characterization to in-cell validation, to determine its utility in elucidating biological pathways and validating potential therapeutic targets.
The aminopyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, including kinase inhibitors and anti-inflammatory agents.[1][2] Therefore, novel derivatives like 1-(Isopropoxymethyl)-1h-pyrazol-4-amine warrant thorough investigation as potential tools for chemical biology. A high-quality chemical probe is characterized by its potent and selective interaction with its intended target, enabling the dissection of complex biological processes.[3][4] This guide will walk you through the necessary steps to assess whether 1-(Isopropoxymethyl)-1h-pyrazol-4-amine meets these stringent criteria.
Part 1: Initial Characterization and In Vitro Target Engagement
A foundational step in evaluating a potential chemical probe is to understand its basic physicochemical properties and to identify its primary biological target(s). This initial phase is crucial for designing subsequent, more complex experiments.
Physicochemical Properties
A summary of predicted or experimentally determined physicochemical properties is essential for understanding the compound's behavior in various assays.
| Property | Predicted/Determined Value | Significance in Probe Development |
| Molecular Formula | C8H15N3O | Defines the elemental composition. |
| Molecular Weight | 169.22 g/mol | Influences diffusion and membrane permeability. |
| LogP | (Predicted) | Indicates lipophilicity, affecting solubility and cell permeability. |
| Aqueous Solubility | To be determined | Critical for preparing stock solutions and assay buffers. |
| pKa | To be determined | Determines the ionization state at physiological pH, impacting target binding and cell permeability. |
| Chemical Stability | To be determined | Essential for ensuring the compound does not degrade under experimental conditions. |
High-Throughput Screening for Target Identification
To identify the potential biological targets of 1-(Isopropoxymethyl)-1h-pyrazol-4-amine, a broad screening approach is recommended. Given that many aminopyrazole derivatives are known to target kinases, a kinase panel screen is a logical starting point.[5][6]
Protocol 1: Kinase Panel Screening
-
Compound Preparation: Prepare a 10 mM stock solution of 1-(Isopropoxymethyl)-1h-pyrazol-4-amine in 100% DMSO.
-
Assay Concentration: For an initial screen, a single high concentration (e.g., 10 µM) is often used.
-
Kinase Panel: Select a diverse panel of kinases (e.g., a panel of over 300 kinases) to assess broad selectivity.
-
Assay Format: A common format is a radiometric assay using [γ-³³P]-ATP or a fluorescence-based assay.
-
Execution: The assay is typically performed by a specialized contract research organization (CRO).
-
Data Analysis: Results are usually expressed as the percentage of inhibition of kinase activity. "Hits" are typically defined as kinases with >50% inhibition at the screening concentration.
In Vitro Target Validation and Potency Determination
Once potential primary targets are identified, the next step is to validate these interactions and determine the compound's potency.
Protocol 2: IC50 Determination for a Putative Kinase Target
-
Compound Dilution: Prepare a serial dilution of 1-(Isopropoxymethyl)-1h-pyrazol-4-amine in DMSO, followed by a further dilution in the assay buffer. A typical concentration range would be from 100 µM down to 1 nM.
-
Kinase Reaction: Set up the kinase reaction including the purified kinase, its specific substrate, and ATP.
-
Incubation: Add the diluted compound to the kinase reaction and incubate for a predetermined time (e.g., 60 minutes) at room temperature.
-
Detection: Measure the kinase activity using an appropriate method (e.g., luminescence-based ATP detection).
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. A potent chemical probe should ideally have an IC50 of less than 100 nM for its primary target.[4]
Part 2: Cellular Target Engagement and Selectivity
Demonstrating that a chemical probe can engage its target within a cellular context is a critical validation step.[4] This ensures that the compound can cross the cell membrane and bind to its target in a complex biological environment.
Cellular Target Engagement Assays
Several methods can be used to measure target engagement in cells. The choice of assay will depend on the nature of the target. For kinases, an assay that measures the phosphorylation of a known downstream substrate is often employed.
Protocol 3: Western Blotting for Target Phosphorylation
-
Cell Culture: Culture a cell line known to express the target kinase and have a detectable level of downstream substrate phosphorylation.
-
Compound Treatment: Treat the cells with a range of concentrations of 1-(Isopropoxymethyl)-1h-pyrazol-4-amine for a specific duration (e.g., 1-4 hours).
-
Cell Lysis: Lyse the cells to extract the proteins.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated substrate and the total amount of the substrate (as a loading control).
-
Detection and Analysis: Use a chemiluminescent or fluorescent detection method to visualize the protein bands. Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.
Workflow for Initial Characterization and In Vitro Validation
Caption: A streamlined workflow for the initial evaluation of a novel chemical probe.
Cellular Selectivity Profiling
Even if a compound is selective in a biochemical screen, it may have off-target effects in a cellular context. Therefore, it is important to assess the compound's selectivity in a broader, unbiased manner.
Protocol 4: Chemoproteomics for Off-Target Identification
-
Probe Derivatization: Synthesize a derivative of 1-(Isopropoxymethyl)-1h-pyrazol-4-amine that incorporates a reactive group (e.g., a photo-affinity label) and a tag (e.g., biotin) for enrichment.
-
Cell Treatment and Crosslinking: Treat live cells with the derivatized probe and then use UV light to covalently crosslink the probe to its binding partners.
-
Cell Lysis and Enrichment: Lyse the cells and use streptavidin beads to enrich for the biotin-tagged protein-probe complexes.
-
Proteomics Analysis: Digest the enriched proteins and identify them using mass spectrometry.
-
Data Analysis: Compare the proteins pulled down in the presence and absence of an excess of the non-derivatized ("competitor") 1-(Isopropoxymethyl)-1h-pyrazol-4-amine to identify specific binding partners.
Part 3: In-Cell and In-Vivo Applications
Once a chemical probe has been well-characterized and validated, it can be used to investigate the biological function of its target.
Phenotypic Assays
Phenotypic assays can be used to link the engagement of the target to a specific cellular response. For example, if the target kinase is implicated in cell proliferation, a cell viability assay would be appropriate.
Protocol 5: Cell Viability Assay
-
Cell Seeding: Seed a cancer cell line whose growth is known to be dependent on the target kinase in a 96-well plate.
-
Compound Treatment: Treat the cells with a dose-response of 1-(Isopropoxymethyl)-1h-pyrazol-4-amine.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Measurement: Measure cell viability using a commercially available kit (e.g., an MTS or resazurin-based assay).
-
Data Analysis: Calculate the GI50 (concentration that causes 50% growth inhibition).
Logical Framework for Probe Validation
Caption: The hierarchical validation process for a chemical probe.
In Vivo Target Validation
For a chemical probe to be useful in animal models, it must have suitable pharmacokinetic (PK) properties.
Protocol 6: Preliminary Pharmacokinetic Study in Mice
-
Compound Formulation: Formulate 1-(Isopropoxymethyl)-1h-pyrazol-4-amine in a suitable vehicle for administration (e.g., a solution for intravenous injection and a suspension for oral gavage).
-
Animal Dosing: Administer a single dose of the compound to a cohort of mice.
-
Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of the compound using LC-MS/MS.[7]
-
PK Parameter Calculation: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).
Conclusion
The journey of validating a novel compound like 1-(Isopropoxymethyl)-1h-pyrazol-4-amine as a chemical probe is a rigorous but essential process. It requires a multi-faceted approach, starting from basic biochemical characterization and progressing to complex cellular and in vivo studies. By following the protocols and principles outlined in these application notes, researchers can systematically evaluate its potential as a valuable tool to dissect biology and contribute to the early stages of drug discovery. The aminopyrazole core is a promising starting point, and with careful validation, new derivatives can become powerful assets for the scientific community.[2][8]
References
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Assay Guidance Manual. (2021). In NCBI Bookshelf. National Center for Biotechnology Information (US). [Link]
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Catalano, A., Iacopetta, D., Ceramella, J., Sinicropi, M. S., & Saturnino, C. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 29(10), 2291. [Link]
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Scott, J. S., et al. (2021). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 12(1), 114-120. [Link]
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Scott, J. S., et al. (2021). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 12(1), 114-120. [Link]
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Ceramella, J., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. [Link]
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Müller, S., et al. (2023). Open resources for chemical probes and their implications for future drug discovery. Expert Opinion on Drug Discovery, 18(4), 349-361. [Link]
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Abdel-rahman, A. A. H., et al. (2023). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry, 16(1), 104399. [Link]
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BuyersGuideChem. (n.d.). 1-Methyl-1H-pyrazol-4-amine hydrochloride. [Link]
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National Center for Biotechnology Information. (n.d.). 1-methyl-1H-pyrazol-4-amine. PubChem Compound Database. [Link]
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National Center for Biotechnology Information. (n.d.). 1H-pyrazol-4-amine. PubChem Compound Database. [Link]
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ChemBK. (2024, April 9). 1-methyl-1H-pyrazol-4-amine. [Link]
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Yoon, H., et al. (2017). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. European Journal of Medicinal Chemistry, 125, 1145-1155. [Link]
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Kumar, A., et al. (2021). Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. Scientific Reports, 11(1), 1-15. [Link]
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Wang, Y., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(12), 1147-1152. [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
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Svete, J., et al. (2010). A Simple Synthesis of 4-(2-Aminoethyl)-5-hydroxy-1H-pyrazoles. ChemInform, 41(49). [Link]
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Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(3), 174-184. [Link]
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El-serwy, W. S., et al. (2016). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 2135-2142. [Link]
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Sharma, V., et al. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Drug Delivery and Therapeutics, 10(3-s), 244-255. [Link]
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Ahuja, D., et al. (2022). Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives. Combinatorial Chemistry & High Throughput Screening, 25(1), 3-14. [Link]
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3ASenrise. (n.d.). 1-Isopropyl-1H-pyrazole-4-carboxylic acid, 97%. [Link]
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Journal of Synthetic Chemistry. (2023). A Straight forward and Effective Method has been Developed to Create a Magnetic Nano Catalyst. Journal of Synthetic Chemistry, 2, 178-185. [Link]
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ResearchGate. (2025, October). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. [Link]
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European Commission. (2012, March 27). OPINION ON 1-Hydroxyethyl-4,5-diamino pyrazole sulfate COLIPA n° A154. [Link]
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Application Note: Derivatization of 1-(Isopropoxymethyl)-1H-pyrazol-4-amine for Biological Screening
Introduction & Strategic Rationale
In modern drug discovery, the design of high-quality screening libraries relies heavily on the use of privileged scaffolds. 1-(Isopropoxymethyl)-1H-pyrazol-4-amine has emerged as a highly versatile building block, particularly in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands.
The strategic value of this molecule is twofold:
-
The Pyrazole-4-amine Pharmacophore : The 1H-pyrazole ring is a well-established hinge-binding motif. When deprotected, the adjacent nitrogen atoms (N-NH) act as a bidentate hydrogen-bond donor/acceptor system, frequently engaging critical residues (such as Leu83 in CDK2) within the ATP-binding pocket of kinases[1].
-
The Isopropoxymethyl (IPOM) Protecting Group : Unprotected pyrazoles exist as rapidly interconverting tautomers (1H vs. 2H), which complicates NMR characterization, reduces organic solubility, and can lead to regiochemical mixtures during derivatization. The IPOM group—a robust hemiacetal ether—locks the tautomeric state and significantly enhances lipophilicity and solubility in aprotic solvents (e.g., DMF, DCM)[2]. Furthermore, unlike benzyl protecting groups that require transition-metal-catalyzed hydrogenation, the IPOM group can be cleanly cleaved under mild acidic conditions.
Physicochemical & Reactivity Profile
Understanding the baseline properties of the scaffold is critical for designing self-validating experimental workflows.
| Property | Description / Value |
| Chemical Formula | C7H13N3O |
| Molecular Weight | 155.20 g/mol |
| Nucleophilicity | Attenuated . The 4-amino lone pair is partially delocalized into the heteroaromatic π -system, requiring highly active electrophiles (e.g., HOAt esters) for efficient coupling. |
| IPOM Stability | Stable to bases (DIPEA, TEA, NaH), nucleophiles, and cross-coupling conditions (Suzuki/Buchwald). Labile to strong acids (TFA, HCl). |
Workflow Visualization
The following workflow illustrates the divergent pathways for utilizing 1-(Isopropoxymethyl)-1H-pyrazol-4-amine in library generation.
Workflow for derivatization and screening of 1-(Isopropoxymethyl)-1H-pyrazol-4-amine libraries.
Self-Validating Experimental Protocols
To ensure reproducibility and high-throughput compatibility, the following protocols have been optimized for causality and self-validation.
Protocol A: HATU-Mediated Amide Coupling
Causality : Standard coupling reagents like EDC/HOBt often result in sluggish kinetics when applied to pyrazole-4-amines due to the amine's attenuated nucleophilicity. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected because it rapidly converts the carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. This active ester effectively traps the weakly nucleophilic amine, driving the reaction to completion[3].
Procedure :
-
In a dry vial, dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).
-
Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at 0 °C for 15 minutes to pre-form the HOAt active ester.
-
Add 1-(Isopropoxymethyl)-1H-pyrazol-4-amine (1.0 eq) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 4–12 hours.
-
Self-Validation : Monitor the reaction via LC-MS. The IPOM group is completely stable under these basic conditions. The reaction is complete when the starting amine mass ( [M+H]+=156.2 ) is consumed, and the product mass is observed.
Protocol B: Isocyanate-Driven Urea Synthesis
Causality : Ureas provide a rigid, planar hydrogen-bonding network often utilized in kinase Type II inhibitors. Isocyanates are sufficiently electrophilic to react directly with the pyrazole-4-amine without additional coupling reagents.
Procedure :
-
Dissolve 1-(Isopropoxymethyl)-1H-pyrazol-4-amine (1.0 eq) in anhydrous DCM (0.1 M).
-
Add the appropriate isocyanate (1.1 eq) dropwise at room temperature.
-
Add a catalytic amount of Triethylamine (TEA, 0.1 eq) to accelerate the nucleophilic attack.
-
Stir at room temperature for 2–4 hours.
-
Self-Validation : Urea products often precipitate directly from the DCM solution. Filter and wash with cold DCM to obtain the pure IPOM-protected urea.
Protocol C: Global IPOM Deprotection (Acidic Cleavage)
Causality : To evaluate the synthesized compounds in biochemical kinase assays, the critical N-H hydrogen bond donor of the pyrazole must be exposed[1]. Under acidic conditions, the ether oxygen of the IPOM group is protonated, leading to the expulsion of isopropanol and the formation of a transient oxocarbenium ion, which is subsequently hydrolyzed to formaldehyde and the free 1H-pyrazole[2].
Procedure :
-
Dissolve the IPOM-protected derivative in a 1:1 (v/v) mixture of Trifluoroacetic Acid (TFA) and DCM (or 4M HCl in dioxane).
-
Stir at room temperature for 2–6 hours.
-
Self-Validation : Monitor via LC-MS. Successful deprotection is definitively confirmed by a characteristic mass shift of -72 Da (corresponding to the loss of the C4H8O fragment).
-
Evaporate the solvent under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.
Biological Screening Implications
The decision to screen the IPOM-protected library versus the deprotected library depends entirely on the assay format:
-
Biochemical (Cell-Free) Assays : Deprotection (Protocol C) is mandatory . The IPOM group creates steric bulk and removes the essential hydrogen-bond donor required for interacting with the kinase hinge region[1]. Screening protected compounds here will yield false negatives.
-
Phenotypic (Whole-Cell) Assays : Both libraries can be screened. In some cases, the IPOM-protected compounds act as lipophilic prodrugs. Once they cross the cell membrane, intracellular acidic compartments (e.g., lysosomes) or non-specific esterases/acetalases may cleave the IPOM group in situ, releasing the active pharmacophore.
Quantitative Data & Condition Summary
| Reaction Type | Reagents & Solvents | Temp | Time | Expected Yield | IPOM Status |
| Amide Coupling | HATU, DIPEA, DMF | 0 °C → RT | 4–12 h | 75–95% | Stable |
| Urea Formation | Isocyanate, TEA, DCM | RT | 2–4 h | 80–98% | Stable |
| Deprotection | 50% TFA/DCM or 4M HCl | RT | 2–6 h | >95% | Cleaved (-72 Da) |
References
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. National Institutes of Health (PMC). Available at:[Link]
- US20150183763A1 - Pyrazole compound and pharmaceutical use thereof. Google Patents.
Sources
- 1. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20150183763A1 - Pyrazole compound and pharmaceutical use thereof - Google Patents [patents.google.com]
- 3. GNE-9822 | Benchchem [benchchem.com]
Application Note: Quantitative Analysis of 1-(Isopropoxymethyl)-1H-pyrazol-4-amine
Abstract
This document provides a comprehensive technical guide for the quantitative analysis of 1-(Isopropoxymethyl)-1H-pyrazol-4-amine, a key intermediate in pharmaceutical research and development. Recognizing the absence of a standardized public method for this specific molecule, we have developed and outlined two robust analytical protocols based on fundamental principles and established methodologies for analogous pyrazole derivatives and primary aromatic amines.[1][2][3] The primary methods detailed are Reversed-Phase High-Performance Liquid Chromatography with Photodiode Array detection (RP-HPLC-PDA) for routine purity assessments and quality control, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity trace-level quantification in complex matrices. This guide is designed for researchers, analytical scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind methodological choices, validation strategies according to ICH guidelines, and troubleshooting insights.[4][5]
Introduction and Analyte Profile
1-(Isopropoxymethyl)-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole core, a primary aromatic amine, and an N-isopropoxymethyl substituent. The accurate and precise quantification of this molecule is paramount for ensuring the quality of active pharmaceutical ingredients (APIs), monitoring reaction kinetics, performing stability studies, and conducting pharmacokinetic analyses.
Key Structural Features & Analytical Implications:
-
Pyrazole Core: Provides a chromophore suitable for UV detection.
-
Primary Aromatic Amine: A basic functional group that is readily protonated, making it ideal for positive mode electrospray ionization (ESI) in LC-MS and influencing its retention in reversed-phase chromatography.
-
Isopropoxymethyl Group: Adds non-polar character, influencing solubility and chromatographic retention.
The choice of analytical technique is dictated by the specific requirements of the measurement, such as the expected concentration range, the complexity of the sample matrix, and the required level of sensitivity and selectivity.
Strategic Selection of Analytical Methodologies
The optimal analytical approach depends on the intended application. This guide presents two validated methods to cover a wide range of analytical needs, from process chemistry to bioanalysis.
Figure 1: Decision workflow for selecting the appropriate analytical method.
RP-HPLC-PDA: The Workhorse for Purity and Assay
Reversed-Phase High-Performance Liquid Chromatography with Photodiode Array (PDA) detection is a robust, reliable, and widely accessible technique. It is exceptionally well-suited for determining the purity of the drug substance, assaying its concentration in formulated products, and monitoring stability. The PDA detector provides the ability to assess peak purity and select the optimal detection wavelength for maximum sensitivity.[2][6]
LC-MS/MS: The Gold Standard for Sensitivity and Selectivity
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity, making it the definitive choice for trace-level quantification.[1][7] Its capacity to distinguish the analyte from co-eluting matrix components based on its specific mass-to-charge ratio makes it indispensable for pharmacokinetic studies in biological matrices (e.g., plasma, urine) and for quantifying genotoxic or other critical impurities.[8][9]
Protocol 1: Quantification by RP-HPLC with PDA Detection
This protocol describes a validated RP-HPLC method for the quantification of 1-(Isopropoxymethyl)-1H-pyrazol-4-amine in a drug substance or simple formulation.
Rationale and Method Development Insights
-
Column Choice: A C18 stationary phase is selected for its versatility and strong retention of moderately non-polar compounds. The particle size (e.g., 3.5 µm) provides a good balance between efficiency and backpressure.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is used. The formic acid serves two purposes: it protonates the amine group to ensure a single ionic state and consistent peak shape, and it acidifies the mobile phase to suppress the ionization of residual silanols on the stationary phase, further reducing peak tailing.
-
Detection: Based on the pyrazole chromophore, a detection wavelength is selected from the UV spectrum obtained via PDA. A starting wavelength of 265 nm is recommended, subject to experimental verification of the analyte's absorbance maximum.
Step-by-Step Experimental Protocol
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35 °C
-
PDA Detection: 265 nm (Verify λmax), Spectrum Range: 200-400 nm
-
Gradient Program:
Time (min) %B 0.0 10 15.0 90 17.0 90 17.1 10 | 20.0 | 10 |
-
-
Preparation of Standards and Samples:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-(Isopropoxymethyl)-1H-pyrazol-4-amine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Serially dilute the primary stock solution with the diluent to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Prepare the sample by accurately weighing and dissolving it in the diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL). Filter the final solution through a 0.45 µm syringe filter prior to injection.
-
Method Validation Summary (ICH Q2(R1))
The method must be validated to demonstrate its suitability for its intended purpose.[4][10]
Table 1: Illustrative HPLC-PDA Method Validation Acceptance Criteria
| Parameter | Acceptance Criterion | Typical Result |
|---|---|---|
| Linearity | Correlation Coefficient (r²) ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | Confirmed |
| Accuracy | 98.0% - 102.0% Recovery | 99.5% - 101.2% |
| Precision (Repeatability) | RSD ≤ 2.0% | 0.8% |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | ~1 µg/mL |
| Specificity | No interference at analyte retention time | Passed |
Protocol 2: Quantification by LC-MS/MS
This protocol provides a highly sensitive and selective method for quantifying 1-(Isopropoxymethyl)-1H-pyrazol-4-amine in human plasma, suitable for pharmacokinetic studies.
Rationale and Method Development Insights
-
Ionization: The primary amine is expected to ionize efficiently in positive mode electrospray ionization (ESI+).
-
MRM Transitions: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used. The precursor ion will be the protonated molecule [M+H]+. Product ions are determined by infusing a standard solution and performing a product ion scan. Hypothetical fragmentations could include the loss of the isopropoxy group or cleavage of the pyrazole ring.[11]
-
Sample Preparation: Protein precipitation is a rapid and effective method for cleaning up plasma samples.[1] Ice-cold acetonitrile is used to crash out proteins, releasing the analyte into the supernatant. An internal standard (ideally a stable isotope-labeled version of the analyte) is crucial for correcting for matrix effects and variations in extraction recovery and instrument response.
Sources
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- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
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- 7. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]
Advanced High-Throughput Screening (HTS) Methodologies for Pyrazole-Based Compound Libraries
Introduction & Scientific Rationale
The 1H-pyrazole ring is a five-membered, nitrogen-rich heterocyclic privileged scaffold in medicinal chemistry. Its unique ability to act simultaneously as a hydrogen bond donor and acceptor makes it highly effective at interacting with the ATP-binding hinge regions of kinases, as well as various metabolic enzymes and viral targets . However, the physicochemical properties of heavily substituted pyrazoles—such as potential hydrophobicity, aggregation tendencies, and occasional autofluorescence—demand carefully designed High-Throughput Screening (HTS) cascades.
This application note details a robust, self-validating HTS workflow specifically optimized for pyrazole libraries. We focus on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for primary target-based screening, followed by luminescence-based phenotypic validation.
Assay Design: The Causality Behind the Workflow
When screening pyrazole derivatives against kinase targets (e.g., DYRK1A), standard fluorescence intensity assays are prone to high false-positive rates due to the intrinsic fluorescence of conjugated heterocycles. TR-FRET mitigates this by utilizing lanthanide chelates (e.g., Europium). Lanthanides possess exceptionally long emission half-lives (milliseconds). By introducing a microsecond time delay before signal acquisition, the short-lived autofluorescence of pyrazole compounds completely decays, isolating the target-specific signal .
Furthermore, to prevent the loss of hydrophobic pyrazole derivatives to plastic surfaces (a common issue in tip-based liquid handling), acoustic liquid dispensing is employed throughout the workflow.
High-throughput screening workflow for pyrazole compound libraries.
Protocol 1: Target-Based HTS (TR-FRET Kinase Inhibition Assay)
Self-Validating System
This protocol utilizes a ratiometric readout (Emission 665 nm / Emission 615 nm) which inherently normalizes well-to-well variations in liquid volume and optical path length. Assay robustness is validated per plate using the Z'-factor, calculated from the maximum signal (DMSO vehicle) and minimum signal (reference inhibitor, e.g., Staurosporine). A Z' > 0.5 dictates a passing plate .
TR-FRET assay principle for detecting pyrazole-mediated kinase inhibition.
Step-by-Step Methodology
-
Compound Dispensing: Transfer 50 nL of pyrazole compounds (10 mM in DMSO) into a 384-well low-volume proxiplate using an acoustic liquid handler (e.g., Echo 550).
-
Causality: Eliminates tip-adsorption of hydrophobic pyrazole derivatives and maintains a final DMSO concentration of <1%, preventing enzyme denaturation.
-
-
Enzyme Addition: Add 5 µL of 2X Kinase working solution (e.g., 10 nM DYRK1A) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature.
-
Causality: Pre-incubation allows slow-binding pyrazole inhibitors to reach equilibrium with the target before ATP competition begins. The inclusion of Brij-35 prevents pyrazole colloidal aggregation.
-
-
Reaction Initiation: Add 5 µL of 2X Substrate/ATP mix (e.g., 200 nM biotinylated peptide, 10 µM ATP). Centrifuge at 1000 rpm for 1 minute. Incubate for 60 minutes at 25°C.
-
Termination & Detection: Add 10 µL of 2X Detection Mix containing 20 mM EDTA, 2 nM Eu-labeled anti-phospho antibody, and 20 nM Streptavidin-APC.
-
Causality: EDTA chelates Mg²⁺, immediately halting the kinase reaction. The 1-hour detection incubation allows the FRET complex to form stably.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible reader. Excitation: 340 nm. Emission 1: 615 nm (Eu donor). Emission 2: 665 nm (APC acceptor). Delay time: 50 µs. Integration time: 100 µs.
-
Causality: The 50 µs delay ensures all short-lived autofluorescence from the pyrazole compounds decays, yielding a pure target-specific signal.
-
Protocol 2: Phenotypic HTS (Luminescence-Based Cell Viability)
Self-Validating System
Cell viability is assessed using ATP-dependent luminescence to validate the cellular efficacy of pyrazole hits and rule out general cytotoxicity. Because luminescence does not require an excitation light source, it completely bypasses the risk of pyrazole-induced inner-filter effects or fluorescence quenching, ensuring that the observed cytotoxicity is a genuine biological response .
Step-by-Step Methodology
-
Cell Seeding: Seed target cancer cells (e.g., MiaPaCa2) at 2,000 cells/well in 384-well white opaque plates. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Acoustically dispense pyrazole hits to achieve a 10-point dose-response curve (10 µM to 0.5 nM). Incubate for 72 hours.
-
Causality: Capping the maximum concentration at 10 µM prevents compound precipitation, which often results in non-classical, sigmoidal dose-response curves with artificial 100% efficacy .
-
-
Detection: Equilibrate plates to room temperature for 30 minutes. Add an equal volume (25 µL) of CellTiter-Glo reagent. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a standard microplate reader (Integration time: 0.5 seconds/well). Calculate IC₅₀ values using a four-parameter logistic non-linear regression model.
Quantitative Data Presentation
The following table summarizes representative HTS metrics and validation parameters for pyrazole libraries across different assay formats, demonstrating the robustness of the described protocols , , .
| Assay Type | Target / Cell Line | Control Compound | S/B Ratio | Z'-Factor | Hit Rate (%) | Typical IC₅₀ Range |
| TR-FRET | DYRK1A Kinase | Staurosporine (10 µM) | 12.5 | 0.82 | 0.45% | 10 nM - 5 µM |
| TR-FRET | ABL1 Kinase | Dasatinib (1 µM) | 15.0 | 0.88 | 0.38% | 5 nM - 2 µM |
| Luminescence | TNAP Enzyme | Levamisole (100 µM) | 22.1 | 0.79 | 0.25% | 5 nM - 1 µM |
| Luminescence | MiaPaCa2 Cells | Pyrazole Lead 63 | 45.2 | 0.75 | 0.12% | 150 nM - 10 µM |
| Plaque Reduction | Influenza Virus | BPR1P0034 (1 µM) | N/A | 0.68 | 0.05% | 200 nM - 5 µM |
References
-
Pyrazole: an emerging privileged scaffold in drug discovery. National Institutes of Health (PMC).[Link]
-
Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening. National Institutes of Health (PMC).[Link]
-
Discovery and Optimization of Potent, Cell-Active Pyrazole-Based Inhibitors of Lactate Dehydrogenase (LDH). ACS Publications.[Link]
-
Design and synthesis of pyrazole derivatives as potent and selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP). National Institutes of Health (PMC).[Link]
-
Pyrazole compound BPR1P0034 with potent and selective anti-influenza virus activity. National Institutes of Health (PMC).[Link]
Application Note: 1-(Isopropoxymethyl)-1H-pyrazol-4-amine as a Strategic Building Block in Medicinal Chemistry
Strategic Rationale & Introduction
In the landscape of medicinal chemistry, the 4-aminopyrazole motif is universally recognized as a "privileged scaffold." It is most notably deployed as an ATP-competitive hinge-binding pharmacophore in the development of kinase inhibitors targeting CDK, JAK, and Aurora kinases[1],[2],[3]. The three nitrogen atoms within the aminopyrazole core form a robust network of hydrogen bonds with the hinge region of the kinase, anchoring the molecule within the active site[3].
However, synthesizing these complex inhibitors presents a significant chemical challenge: the free pyrazole nitrogens (N1/N2) are highly nucleophilic. If left unprotected, they are prone to unwanted alkylation, arylation, or oxidation during multi-step synthetic sequences.
To circumvent this liability, 1-(Isopropoxymethyl)-1H-pyrazol-4-amine utilizes the isopropoxymethyl (IPOM) group[4]. The IPOM moiety functions as an acetal-like alkoxymethyl ether protecting group. Causally, the choice of an isopropoxy derivative over a standard methoxymethyl (MOM) or ethoxymethyl group is driven by steric bulk. The branched isopropyl chain provides superior steric shielding, significantly increasing the pyrazole's stability against organometallic reagents, strong bases, and premature aqueous hydrolysis[5]. Despite this robust protection, the IPOM group remains cleanly cleavable under specific strongly acidic conditions, allowing chemists to unmask the critical hydrogen-bonding pyrazole core at the final stage of synthesis[4].
Physicochemical & Reactivity Profile
Understanding the physical and chemical boundaries of 1-(Isopropoxymethyl)-1H-pyrazol-4-amine is critical for designing successful reaction conditions. The table below summarizes the quantitative and qualitative data dictating its use.
| Property / Parameter | Characteristic / Value | Strategic Synthetic Implication |
| Functional Group 1 | C4-Primary Amine (-NH 2 ) | Highly reactive nucleophile; primed for S N Ar or Palladium-catalyzed cross-coupling. |
| Functional Group 2 | N1-Isopropoxymethyl (IPOM) | Acetal-like protecting group; sterically shields the pyrazole core from side reactions. |
| Base/Nucleophile Stability | Excellent | Withstands strong bases (e.g., NaH, KOtBu, LDA) and Grignard reagents[5]. |
| Acid Stability | Labile to Strong Acids | Cleaved by TFA/DCM or HCl/MeOH to yield the free pyrazole[4]. |
| Lipophilicity Contribution | Moderate to High | Enhances organic solubility during complex cross-coupling steps, preventing precipitation of intermediates. |
Synthetic Workflows & Methodologies
The most common application of this building block is the attachment of the 4-amino group to a larger heterocyclic core (e.g., a pyrimidine or pyridine) to build the backbone of a kinase inhibitor.
Synthetic workflow utilizing the IPOM-protected 4-aminopyrazole to generate kinase inhibitors.
Protocol A: Buchwald-Hartwig Amination
This protocol details the C-N bond formation between the 4-aminopyrazole and a heteroaryl chloride.
Causality & Reagent Selection:
-
Catalyst/Ligand: Pd 2 (dba) 3 and Xantphos are selected. Xantphos is chosen because its wide bite angle forces the palladium intermediate into a geometry that highly favors reductive elimination—often the rate-limiting step when coupling weakly nucleophilic heteroaryl amines.
-
Base: Cs 2 CO 3 is preferred over stronger bases like KOtBu to prevent the premature cleavage of sensitive functional groups on the electrophile.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 1-(Isopropoxymethyl)-1H-pyrazol-4-amine (1.0 equiv) and the target heteroaryl chloride (1.1 equiv).
-
Catalyst Loading: Add Pd 2 (dba) 3 (0.05 equiv), Xantphos (0.10 equiv), and finely powdered anhydrous Cs 2 CO 3 (2.0 equiv).
-
Solvent Addition: Suspend the mixture in anhydrous 1,4-dioxane (0.2 M concentration). Degas the suspension by sparging with argon for 10 minutes.
-
Reaction: Seal the flask and heat to 100 °C for 12–16 hours with vigorous stirring.
-
Self-Validation Check: Monitor the reaction via LC-MS. The successful consumption of the primary amine is indicated by a mass shift corresponding to the addition of the heteroaryl core minus the halogen mass.
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.
Deprotection Strategy
Once the molecular architecture is complete, the IPOM group must be removed to restore the pyrazole's hydrogen-bonding capability.
Acid-catalyzed cleavage mechanism of the isopropoxymethyl (IPOM) protecting group.
Protocol B: Acid-Mediated Cleavage of the IPOM Group
Causality & Reagent Selection: The IPOM group is a mixed N,O-acetal. Protonation of the ether oxygen leads to the expulsion of isopropanol, forming a highly reactive iminium species. The addition of a small amount of water is an absolute requirement; it acts as a nucleophile to drive the hydrolysis of the iminium intermediate into formaldehyde and the free pyrazole. Without water, the reaction stalls or leads to formaldehyde-mediated cross-linking of the product.
Step-by-Step Methodology:
-
Preparation: Dissolve the IPOM-protected intermediate in Dichloromethane (DCM) to achieve a 0.1 M solution.
-
Acidification: Cool the solution to 0 °C using an ice bath. Slowly add Trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) ratio of DCM:TFA.
-
Hydrolysis Initiation: Add 2-5% (v/v) of deionized water to the reaction mixture to serve as the hydrolytic scavenger.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.
-
Self-Validation Check: Successful cleavage is marked by a distinct retention time shift on reverse-phase HPLC (the product will elute significantly earlier due to the loss of the lipophilic IPOM group).
-
Workup: Concentrate the mixture under reduced pressure to remove TFA. Neutralize the residue carefully with saturated aqueous NaHCO 3 until pH 8 is reached, then extract with EtOAc. Dry the organic layer over Na 2 SO 4 , filter, and concentrate to yield the free 4-aminopyrazole inhibitor.
References
-
Amino-Pyrazoles in Medicinal Chemistry: A Review Source: National Library of Medicine (PMC) / MDPI URL:[Link]
-
In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties Source: National Library of Medicine (PMC) URL:[Link]
-
Characterization of CDK(5) inhibitor, 20-223 (aka CP668863) for colorectal cancer therapy Source: Oncotarget / National Library of Medicine URL:[Link]
-
Standard Protecting Groups Create Potent and Selective κ Opioids: Salvinorin B Alkoxymethyl Ethers Source: National Library of Medicine (PMC) URL:[Link]
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of CDK(5) inhibitor, 20-223 (aka CP668863) for colorectal cancer therapy | Oncotarget [oncotarget.com]
- 4. Iodomethyl isopropyl carbonate | 258841-42-8 | Benchchem [benchchem.com]
- 5. Standard Protecting Groups Create Potent and Selective κ Opioids: Salvinorin B Alkoxymethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Kinase inhibitor screening with pyrazole derivatives.
An in-depth technical guide and protocol architecture for the screening and validation of pyrazole-based kinase inhibitors.
Executive Summary & Mechanistic Rationale
Pyrazole derivatives have emerged as highly privileged scaffolds in precision oncology and targeted drug discovery. The fundamental efficacy of the pyrazole moiety lies in its structural mimicry of the adenine ring of adenosine triphosphate (ATP). When introduced to a kinase active site, the adjacent nitrogen atoms of the unfused pyrazole ring act as potent hydrogen bond donors and acceptors, anchoring the inhibitor directly into the kinase hinge region.
Because pyrazole derivatives typically function as Type I or Type II ATP-competitive inhibitors, the biochemical screening cascade must be rigorously calibrated. Assays must be performed at the apparent Michaelis constant ( Km ) for ATP to ensure physiological relevance. Screening at the Km perfectly balances assay sensitivity (detecting competitive binding) with a robust signal window, as dictated by the Cheng-Prusoff relationship.
Mechanism of ATP-competitive kinase inhibition by pyrazole derivatives.
Screening Cascade Architecture
A robust drug discovery workflow requires orthogonal assay formats to eliminate false positives, such as pan-assay interference compounds (PAINS). Pyrazole libraries can occasionally exhibit intrinsic fluorescence that confounds standard intensity-based assays. Therefore, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized as the primary high-throughput screen (HTS)[1], followed by the luminescent ADP-Glo assay for orthogonal validation[2].
High-throughput screening cascade for pyrazole-based kinase inhibitors.
Protocol 1: Primary High-Throughput Screening (TR-FRET)
Objective: Identify primary hits from a pyrazole compound library using a homogeneous, no-wash assay format.
Causality & E-E-A-T: TR-FRET utilizes lanthanide fluorophores (e.g., Europium or Terbium) which possess millisecond-scale fluorescence lifetimes[1]. By introducing a 50–100 microsecond time delay before measurement, short-lived background fluorescence from library compounds or microplate plastics is completely allowed to decay[3]. This temporal gating yields an exceptionally high signal-to-noise ratio.
Self-Validating System: The assay must include a No-Enzyme Control (NEC) to define 0% kinase activity and a Vehicle Control (DMSO) to define 100% activity. The Z'-factor must be calculated per plate; only plates yielding a Z' > 0.5 are statistically validated for hit-picking.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: Mg²⁺ is an essential cofactor that coordinates ATP in the kinase active site; without it, catalysis cannot occur.
-
Compound Dispensing: Acoustically dispense 100 nL of pyrazole derivatives (in 100% DMSO) into a 384-well low-volume black microplate.
-
Kinase/Substrate Addition: Add 5 µL of the Kinase and fluorophore-labeled peptide substrate mixture. Incubate for 15 minutes at room temperature to allow the pyrazole inhibitors to equilibrate with the kinase hinge region.
-
Reaction Initiation: Add 5 µL of ATP at its predetermined apparent Km concentration.
-
Incubation: Seal the plate and incubate for 60 minutes at room temperature.
-
Reaction Quench & Detection: Add 10 µL of TR-FRET Detection Buffer containing 20 mM EDTA and the Lanthanide-labeled anti-phospho antibody. Causality: EDTA instantly chelates the Mg²⁺ cofactor, freezing the reaction kinetics and preventing over-phosphorylation[4]. The antibody binds the phosphorylated substrate, bringing the donor and acceptor fluorophores into FRET proximity (~10 nm)[3].
-
Readout: Read the plate on a TRF-capable microplate reader (e.g., EnVision) using 320/340 nm excitation, a 100 µs delay, and dual emission at 615 nm (donor) and 665 nm (acceptor). Calculate the 665/615 ratio to determine kinase activity.
Protocol 2: Orthogonal Validation (ADP-Glo Kinase Assay)
Objective: Validate TR-FRET hits and determine accurate IC50 values using a universal, antibody-free format.
Causality & E-E-A-T: TR-FRET can yield false positives if a pyrazole derivative sterically hinders antibody binding or quenches lanthanide emission. The ADP-Glo assay circumvents this by directly measuring the universal product of the kinase reaction: ADP[5]. Because it relies on luminescence rather than fluorescence, it is entirely immune to fluorescent compound interference[2].
Self-Validating System: An ATP-to-ADP conversion standard curve must be run in parallel. The kinase reaction time and enzyme concentration must be optimized to ensure the reaction remains within the linear initial velocity range (strictly <20% ATP conversion)[2].
Step-by-Step Methodology:
-
Kinase Reaction: In a 384-well solid white plate, combine 2.5 µL of the pyrazole inhibitor, 2.5 µL of the Kinase/Substrate mix, and 5 µL of ATP. Incubate for 60 minutes at room temperature.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. Causality: This reagent serves a dual purpose: it terminates the kinase reaction and actively degrades all unreacted ATP. If this step is incomplete, the massive excess of background ATP would overwhelm the subsequent luciferase reaction, destroying the assay window[6].
-
ADP Detection: Add 20 µL of Kinase Detection Reagent. Incubate for 30–60 minutes. Causality: This reagent introduces a coupling enzyme that converts the generated ADP back into ATP. This newly synthesized ATP then drives a luciferase/luciferin reaction to produce a stable luminescent signal[5],[2].
-
Readout: Measure luminescence using a standard luminometer. The luminescent signal is directly proportional to the amount of ADP produced, and inversely proportional to the inhibitory potency of the pyrazole derivative.
Quantitative Benchmarking Data
To provide a baseline for assay validation, the following table summarizes the quantitative profiles of FDA-approved pyrazole-based kinase inhibitors. When validating your screening cascade, utilizing these compounds as positive controls ensures assay integrity.
| Drug Name (Pyrazole Derivative) | Primary Kinase Target | Clinical Indication | Typical Biochemical IC50 (nM) |
| Ruxolitinib | JAK1 / JAK2 | Myelofibrosis | 3.3 (JAK1), 2.8 (JAK2) |
| Crizotinib | ALK / ROS1 | Non-Small Cell Lung Cancer | 20.0 (ALK) |
| Encorafenib | BRAF V600E | Unresectable Melanoma | 0.35 (BRAF V600E) |
| Pirtobrutinib | BTK (Reversible) | Mantle Cell Lymphoma | 3.6 (BTK WT) |
References
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects Molecules (MDPI) / PubMed Central URL:[Link]
-
TR-FRET Technology: Principle, Advantages, and Applications Sino Biological URL:[Link]
-
Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation Assay and Drug Development Technologies / PubMed Central URL:[Link]
Sources
- 1. sinobiological.com [sinobiological.com]
- 2. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 6. promega.com [promega.com]
Use of 1-(Isopropoxymethyl)-1h-pyrazol-4-amine in developing anticancer agents.
Application Note: Utilizing 1-(Isopropoxymethyl)-1H-pyrazol-4-amine in the Development of Targeted Anticancer Agents
Executive Summary
The development of highly selective kinase and apoptosis-targeting inhibitors is a cornerstone of modern oncology. The pyrazole-4-amine pharmacophore has emerged as a highly versatile building block, frequently utilized as a bioisosteric replacement for phenylsulfonamides and anilines to overcome drug resistance[1]. This application note provides a comprehensive, self-validating workflow for utilizing 1-(Isopropoxymethyl)-1H-pyrazol-4-amine in the synthesis and evaluation of novel anticancer agents, specifically focusing on Cyclin-dependent kinase 2 (CDK2) and B-cell lymphoma 2 (Bcl-2) inhibition.
Mechanistic Rationale & Scaffold Design
The strategic incorporation of the 1-(isopropoxymethyl) substituted pyrazole amine offers distinct chemical and biological advantages in drug design[2].
-
Expertise & Causality in Design: Synthetically, the isopropoxymethyl moiety acts as a sterically shielding protecting group at the N1 position of the pyrazole ring. This prevents off-target N-arylation or polymerization during transition-metal-catalyzed cross-coupling reactions. Pharmacologically, this specific ether linkage modulates the lipophilicity (LogP) of the resulting scaffold. This enhances cellular membrane permeability while providing critical van der Waals interactions within the hydrophobic sub-pockets of target proteins, such as the ATP-binding site of CDK2[1] or the hydrophobic groove of the anti-apoptotic protein Bcl-2.
Workflow of 1-(Isopropoxymethyl)-1H-pyrazol-4-amine in targeted drug design.
Chemical Synthesis Protocol: Scaffold Assembly
To construct potent N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives[1], a Buchwald-Hartwig cross-coupling is employed to fuse the pyrazole-4-amine building block to a halogenated core.
Protocol 2.1: Buchwald-Hartwig Amination Workflow
-
Preparation: Equip an oven-dried Schlenk flask with a magnetic stir bar.
-
Reagent Loading: Add the pyrimidine halide core (1.0 eq), 1-(Isopropoxymethyl)-1H-pyrazol-4-amine (1.2 eq)[2], Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.05 eq), Xantphos (0.1 eq), and Cesium Carbonate (Cs2CO3) (2.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with high-purity N2. Repeat this cycle three times to ensure a strictly anaerobic environment.
-
Solvent Addition: Inject anhydrous 1,4-dioxane (0.2 M relative to the core) via syringe.
-
Reaction: Heat the mixture to 100 °C under continuous stirring for 12–16 hours. Monitor completion via LC-MS.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (Dichloromethane/Methanol gradient).
-
Expertise & Causality in Synthesis: The selection of the Pd2(dba)3 / Xantphos catalytic system is deliberate. Xantphos, a bidentate ligand with a wide bite angle (~111°), strongly favors reductive elimination over β-hydride elimination, which is critical when coupling sterically hindered amines. Cs2CO3 is chosen as the base because its mild nature and partial solubility in dioxane provide a controlled deprotonation of the amine without degrading the sensitive isopropoxymethyl ether linkage.
In Vitro Biological Evaluation Protocols
Once synthesized, the pyrazole derivatives must be evaluated for target engagement and cellular efficacy using self-validating assay systems.
Protocol 3.1: Kinase Inhibition Assay (CDK2/Cyclin A)
-
Incubate the synthesized pyrazole derivative (in a 10-point dose-response titration) with recombinant CDK2/Cyclin A complex and 10 µM ATP in kinase buffer for 60 minutes at 25 °C.
-
Add ADP-Glo™ reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent reaction. Measure luminescence.
-
Expertise & Causality: The ADP-Glo assay directly measures the generation of ADP. This provides a universal, non-radioactive, and highly sensitive readout of kinase activity that is entirely unaffected by the inherent autofluorescence often exhibited by highly conjugated pyrazole compounds[1].
Protocol 3.2: Flow Cytometry for Apoptosis (Annexin V/PI)
-
Seed target cancer cells (e.g., MCF-7 or A549) in 6-well plates and treat with the pyrazole derivative for 48 hours.
-
Harvest cells, wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer.
-
Stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark at room temperature.
-
Analyze immediately via flow cytometry.
-
Expertise & Causality: Phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane during early apoptosis. Annexin V binds to PS with high affinity, while PI only enters cells with compromised membranes. This creates a self-validating internal control to differentiate between early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations, confirming the true mechanism of cell death rather than non-specific toxicity[3].
Quantitative Data Presentation
Recent studies have demonstrated the profound efficacy of pyrazole-4-amine derivatives against various cancer cell lines, exhibiting single-digit nanomolar target inhibition[1] and significant cytotoxicity via Bcl-2 disruption. The table below summarizes benchmark data for derivatives utilizing this pharmacophore compared to standard chemotherapeutics.
| Compound Class | Primary Target | Target IC50 / Ki (µM) | MCF-7 GI50 (µM) | A549 GI50 (µM) | PC-3 GI50 (µM) |
| Pyrazole-Pyrimidine (CDK2 Focused) | CDK2 / Cyclin A | 0.005 | 0.127 | 0.210 | 0.340 |
| Trisubstituted Pyrazole (Bcl-2 Focused) | Bcl-2 | 0.012 | 3.900 | 4.100 | 5.200 |
| Doxorubicin (Control) | DNA / Topo II | 0.040 | 20.851 | 5.928 | 38.024 |
Data adapted from recent evaluations of pyrazole-derived CDK2 inhibitors[1], Bcl-2 inhibitors, and standard controls[4].
Mechanism of Action (Signaling Pathway Visualization)
Mechanistic studies reveal that these pyrazole derivatives act through dual pathways depending on their secondary functionalization. CDK2-targeted derivatives arrest cells at the S and G2/M phases by reducing the phosphorylation of the retinoblastoma (Rb) protein at Thr821[1]. Concurrently, specific trisubstituted pyrazoles activate pro-apoptotic proteins (Bax, p53, Caspase-3) by downregulating and binding to Bcl-2.
Dual mechanism of action for pyrazole-4-amine derivatives in cancer cells.
Conclusion
The integration of 1-(Isopropoxymethyl)-1H-pyrazol-4-amine into drug discovery pipelines offers a highly tunable, synthetically robust method for generating potent anticancer agents. By understanding the causality behind its chemical protection and biological lipophilicity, researchers can rationally design inhibitors that selectively modulate critical oncogenic pathways such as CDK2 and Bcl-2, ultimately driving cancer cells toward controlled apoptosis.
References
-
Fanta, B. S., et al. "Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation." Molecules (2023). URL:[Link]
-
Temirak, A., et al. "Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential." RSC Advances (2025). URL:[Link]
-
Fahmy, H. H., et al. "Synthesis, characterization, and cytotoxic activity of some new 1,3,4-trisubstituted pyrazoles against diverse tumor cell lines." Monatshefte für Chemie - Chemical Monthly (2018). URL:[Link]
-
Al-Amiery, A. A., et al. "A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells." PMC (2024). URL:[Link]
Sources
- 1. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1330752-32-3,3,5-Dimethyl-1-neopentyl-1H-pyrazol-4-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Section 1: The Causality of Regioselectivity (Mechanistic Insights)
Technical Support Center: Optimizing Regioselective N-Alkylation of Pyrazoles
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who are bottlenecked by the N-alkylation of unsymmetrical pyrazoles. Due to annular tautomerism, the N1 and N2 positions of the pyrazole ring exhibit nearly indistinguishable nucleophilicities. This often results in a frustrating mixture of regioisomers, reduced yields, and complex downstream purification.
This guide is designed to bridge the gap between mechanistic theory and benchtop execution. It provides self-validating protocols, quantitative benchmarks, and troubleshooting strategies to help you achieve high regioselectivity and optimal yields.
To optimize your reaction, you must first understand why certain conditions favor one regioisomer over the other. Regioselectivity is not random; it is a highly predictable outcome governed by three core parameters:
-
Steric Hindrance (The Dominant Force): Alkylation inherently favors the less sterically hindered nitrogen. By artificially increasing the steric bulk of the alkylating agent (e.g., using α-halomethylsilanes as masked methyl groups), you can force the reaction toward the more accessible nitrogen (typically N1 in 3-substituted pyrazoles)[1].
-
Solvent Polarity and Hydrogen Bonding: The transition state of the more polar regioisomer pathway is stabilized by polar aprotic solvents (DMF, DMSO). Furthermore, fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically alter selectivity through strong hydrogen bonding with the pyrazole nitrogen, which modulates its nucleophilicity[2][3].
-
Base and Counterion Effects: The choice of base dictates the nature of the pyrazolide anion. Weak bases (like K₂CO₃) maintain a tighter ion pair where the potassium cation coordinates with ring substituents, directing the alkylation. Conversely, strong bases (like NaH) create a "naked," highly reactive pyrazolide anion, which alters the selectivity profile[2][3][4].
Table 1: Quantitative Comparison of N-Alkylation Conditions for 3-Substituted Pyrazoles
| Reagent System | Solvent | Temp | Typical N1:N2 Ratio | Yield | Mechanistic Rationale |
| Alkyl Halide + K₂CO₃ | DMF / DMSO | 25–80 °C | ~ 60:40 to 80:20 | 70-90% | Standard base-mediated; maintains tight ion pairs. Highly substrate-dependent[2][3]. |
| Alkyl Halide + NaH | THF | 0–25 °C | ~ 85:15 | 75-85% | Irreversible deprotonation creates a "naked" anion; favors N1 for primary halides[3][4]. |
| Trichloroacetimidate + CSA | DCE | 25 °C | ~ 70:30 | 60-80% | Acid-catalyzed transfer; ideal for base-sensitive substrates. Driven by sterics[5]. |
| α-Halomethylsilane + KHMDS | DMSO | 25 °C | > 95:5 | 80-95% | Masked methylation; extreme steric bulk forces N1 selectivity prior to protodesilylation[1]. |
Section 2: Troubleshooting Guide & FAQs
Q1: I am alkylating a 3-substituted pyrazole and getting a 1:1 mixture of N1 and N2 isomers. How can I drive the reaction toward the N1 isomer? A1: A 1:1 mixture indicates that the inherent steric and electronic biases of your substrate are insufficient to differentiate the two nitrogens under your current conditions. Actionable Solution: If you are performing a methylation, abandon standard iodomethane. Instead, utilize a sterically bulky α-halomethylsilane (e.g., chlorotrisisopropoxysilane). The immense steric bulk of the silane forces the alkylation exclusively to the less hindered N1 position (>95:5 selectivity). A subsequent mild protodesilylation step (using an aqueous fluoride source) will yield the pure N1-methyl pyrazole[1].
Q2: My substrate decomposes under standard basic conditions (K₂CO₃ or NaH). Are there alternative methods? A2: Yes. Substrates with easily enolizable protons or base-sensitive protecting groups will degrade rapidly in the presence of carbonate or hydride bases. Actionable Solution: Transition to an acid-catalyzed protocol. Use an alkyl trichloroacetimidate (e.g., benzyl or phenethyl trichloroacetimidate) with a Brønsted acid catalyst like Camphorsulfonic Acid (CSA). This reaction proceeds smoothly at room temperature in 1,2-dichloroethane (DCE) within 4 hours, completely avoiding basic conditions[5].
Q3: I am observing over-alkylation (formation of quaternary pyrazolium salts) and low yields. How do I prevent this? A3: Over-alkylation occurs when the mono-alkylated product is more nucleophilic than the starting material, or when poor stoichiometric control is combined with excessive heating. Actionable Solution:
-
Strictly limit the alkylating agent to 1.05 - 1.10 equivalents[2].
-
Always pre-form the pyrazolide anion by stirring the pyrazole and base for 15-30 minutes before adding the alkylating agent dropwise[2].
-
Cap your reaction temperature at 80°C. If the reaction is sluggish, increase the temperature in 10°C increments and monitor closely by LC-MS[3].
Section 3: Workflows and Decision Trees
Decision tree for optimizing pyrazole N-alkylation regioselectivity.
General experimental workflow for base-mediated N-alkylation of pyrazoles.
Section 4: Validated Experimental Protocols
Protocol A: Standard Base-Mediated N-Alkylation (Optimized for N1 Selectivity) Self-Validation Checkpoint: The initial 30-minute stirring period is critical. A color change or complete dissolution often indicates successful formation of the pyrazolide anion.
-
Preparation: To an oven-dried round-bottom flask under an argon atmosphere, add the unsymmetrical pyrazole (1.0 eq) and anhydrous K₂CO₃ (1.5 eq)[2].
-
Solvation & Activation: Add anhydrous DMF to achieve a substrate concentration of 0.2 M. Stir the suspension at room temperature for 15-30 minutes to ensure complete deprotonation[2].
-
Alkylation: Cool the mixture to 0 °C. Add the alkyl halide (1.1 eq) dropwise via syringe to prevent localized heating and over-alkylation[2].
-
Reaction: Allow the reaction to warm to room temperature and stir for 4–24 hours. Monitor the consumption of the starting material via LC-MS or TLC[2].
-
Workup: Quench the reaction by pouring it into saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc)[2].
-
Purification: Wash the combined organic layers with water (5x) to thoroughly remove residual DMF, followed by a final brine wash. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify by flash column chromatography[2][3].
Protocol B: Acid-Catalyzed N-Alkylation with Trichloroacetimidates Self-Validation Checkpoint: This reaction is highly sensitive to moisture. Ensure DCE is freshly distilled from calcium hydride.
-
Preparation: Charge a round-bottom flask with the pyrazole (1.0 eq), the appropriate alkyl trichloroacetimidate (1.0 eq), and Camphorsulfonic acid (CSA, 0.2 eq) under an argon atmosphere[2][5].
-
Reaction: Add dry 1,2-Dichloroethane (DCE) to form a 0.25 M solution. Stir the reaction at room temperature for exactly 4 hours[2][5].
-
Workup: Dilute the reaction mixture with EtOAc. Wash sequentially with saturated aqueous NaHCO₃ (to neutralize the CSA) and brine[2].
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate in vacuo, and purify the crude product via silica gel column chromatography[2].
References
1.3 Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates Source: MDPI URL: [Link]
1.6 N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
Sources
1-(Isopropoxymethyl)-1h-pyrazol-4-amine stability and degradation issues
Technical Support Center: 1-(Isopropoxymethyl)-1h-pyrazol-4-amine
A Foreword from the Senior Application Scientist
Welcome to the technical support guide for 1-(Isopropoxymethyl)-1h-pyrazol-4-amine. As researchers and drug development professionals, we understand that the stability and purity of your reagents are paramount to the success and reproducibility of your experiments. This guide has been developed to address the potential stability and degradation issues you may encounter with this compound.
It is important to note that 1-(Isopropoxymethyl)-1h-pyrazol-4-amine is a specialized reagent, and extensive, publicly available stability data is limited. Therefore, this document is built upon fundamental principles of organic chemistry and extensive field experience with structurally related molecules. We will focus on predicting potential liabilities based on the compound's functional groups and provide you with the robust experimental frameworks needed to assess stability within your specific applications. Our goal is to empower you not just with answers, but with a logical, scientifically-grounded approach to troubleshooting.
Part 1: Frequently Asked Questions (FAQs) - Predicted Stability Profile
This section addresses the most common questions regarding the inherent stability of 1-(Isopropoxymethyl)-1h-pyrazol-4-amine based on its chemical structure.
Q1: What are the most likely degradation pathways for this compound?
A1: Based on its structure, the primary point of instability is the N-(Isopropoxymethyl) group. This functional group is a type of N,O-acetal, which is known to be highly susceptible to acid-catalyzed hydrolysis.[1][2][3] The predicted degradation pathway involves protonation of the ether oxygen, followed by cleavage to form a resonance-stabilized iminium ion. This intermediate is then attacked by water to yield the deprotected 1H-pyrazol-4-amine , formaldehyde, and isopropanol. This hydrolysis can occur even with trace amounts of acid or on acidic surfaces like silica gel.
A secondary, though less common, pathway could involve oxidation of the primary amine or the pyrazole ring, especially if exposed to strong oxidizing agents or atmospheric oxygen over long periods.
Q2: What are the recommended storage conditions for solid 1-(Isopropoxymethyl)-1h-pyrazol-4-amine?
A2: To maximize shelf-life, the solid compound should be stored under conditions that mitigate the risks of hydrolysis and oxidation. The following table summarizes our recommendations.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C or -20°C | Slows the rate of any potential decomposition reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture and oxygen, preventing hydrolysis and oxidation. |
| Light | Amber Vial / Protect from Light | Pyrazole rings and amines can be susceptible to photodegradation.[4][5] |
| Container | Tightly Sealed, Dry Vial | Prevents ingress of moisture, which is a key reactant in the primary degradation pathway. |
Q3: How will pH affect the stability of the compound in solution?
A3: The compound is predicted to be most stable in neutral to moderately basic conditions (pH 7-9) and will likely degrade rapidly in acidic conditions (pH < 6). The rate of N-(Isopropoxymethyl) group hydrolysis is directly catalyzed by acid concentration.[6] In drug discovery applications, if you are performing experiments in acidic buffers or using acidic reagents (e.g., TFA in HPLC mobile phases or for deprotection of other groups), you should expect and account for the potential cleavage of this group.
Q4: I see a new, more polar spot on my TLC plate after my reaction workup. What is it likely to be?
A4: The most probable identity of a new, more polar spot is the deprotected parent compound, 1H-pyrazol-4-amine . The N-(Isopropoxymethyl) group increases the lipophilicity of the molecule. Its cleavage results in the formation of the free amine on the pyrazole ring, which is significantly more polar and will have a lower Rf value on a normal-phase TLC plate. You can confirm this by co-spotting your sample with a known standard of 1H-pyrazol-4-amine, if available, or by analyzing the isolated spot by LC-MS to check for the expected molecular weight.
Part 2: Troubleshooting and Experimental Guides
This section provides actionable troubleshooting advice and detailed protocols to empirically determine the stability of 1-(Isopropoxymethyl)-1h-pyrazol-4-amine in your own experimental systems.
Troubleshooting Common Issues
| Observed Problem | Probable Cause | Recommended Action |
| Low yield in a reaction where the compound is a starting material. | Degradation of the starting material either during storage or under the reaction conditions (e.g., presence of acid). | 1. Check the purity of the starting material by ¹H NMR or LC-MS before use. 2. If the reaction is run under acidic conditions, consider that this compound may not be suitable. 3. Perform a stability test of the compound under your specific reaction conditions (solvent, temp, reagents) without the other reactants. |
| Appearance of multiple new peaks in an HPLC or LC-MS chromatogram over time. | The compound is degrading in the dissolution solvent or mobile phase. | 1. Identify the degradation products via MS. The primary degradant should have a mass corresponding to 1H-pyrazol-4-amine. 2. Prepare solutions fresh before each use. 3. If using an acidic mobile phase, consider switching to a neutral or basic modifier if your separation allows. |
| Inconsistent biological assay results. | The compound is degrading in the assay buffer, leading to variable concentrations of the active parent molecule. | 1. Perform a stability study of the compound in your specific assay buffer over the time course of the experiment (see Protocol 2). 2. If instability is confirmed, consider adding the compound to the assay plate immediately before measurement or adjusting the buffer pH. |
Diagrams: Predicted Degradation and Troubleshooting Workflows
Part 3: Essential Experimental Protocols
As a self-validating system, you must be able to confirm the stability of your compound under your unique conditions. The following protocols are designed to provide this certainty.
Protocol 1: Forced Degradation Study
This study is designed to rapidly identify potential degradation pathways and the conditions that cause them. This is a standard practice in pharmaceutical development, guided by ICH regulations.[5][7][8]
Objective: To understand the intrinsic stability of 1-(Isopropoxymethyl)-1h-pyrazol-4-amine by subjecting it to a range of stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., Acetonitrile or Methanol).
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of purified water.
-
Acid Hydrolysis: 0.1 M Hydrochloric Acid (HCl).
-
Base Hydrolysis: 0.1 M Sodium Hydroxide (NaOH).
-
Oxidation: 3% Hydrogen Peroxide (H₂O₂).
-
Thermal: Purified Water.
-
Photolytic: Purified Water (in a clear quartz vial).
-
-
Incubation:
-
Incubate the Acid, Base, Oxidation, and Thermal vials at 60°C for 24 hours.
-
Expose the Photolytic vial to a photostability chamber (ICH Q1B conditions, e.g., 1.2 million lux hours) at room temperature.[5]
-
Keep the control vial at 4°C in the dark.
-
-
Analysis:
-
After incubation, neutralize the acid and base samples.
-
Dilute all samples to an appropriate concentration (e.g., 100 µg/mL).
-
Analyze all samples, including a "time zero" (unstressed) sample and the control, by a stability-indicating HPLC-UV/MS method.
-
-
Data Interpretation:
References
-
Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass Laboratories URL: [Link]
-
Title: Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects - YouTube Source: ResolveMass Laboratories via YouTube URL: [Link]
-
Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL: [Link]
-
Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]
-
Title: STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1A(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution Source: The Journal of Organic Chemistry (via ACS Figshare) URL: [Link]
-
Title: General acid catalyzed acetal hydrolysis. The hydrolysis of acetals and ketals of cis- and trans-1,2-cyclohexanediol. Changes in rate-determining step and mechanism as a function of pH Source: Journal of the American Chemical Society URL: [Link]
-
Title: Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution Source: eScholarship, University of California URL: [Link]
-
Title: GENERAL ACID CATALYSIS IF ACETAL HYDROLYSIS Source: University of Glasgow Theses Service URL: [Link]
-
Title: 16.4: Acetal Formation Source: Chemistry LibreTexts URL: [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of 1-(Isopropoxymethyl)-1H-pyrazol-4-amine
Welcome to the technical support center for the synthesis and scale-up of 1-(Isopropoxymethyl)-1H-pyrazol-4-amine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to bridge the gap between bench-scale discovery and robust, scalable production by explaining the causality behind experimental choices and providing validated protocols.
Synthetic Pathway Overview
The synthesis of 1-(Isopropoxymethyl)-1H-pyrazol-4-amine is typically achieved via a two-step sequence starting from the commercially available 4-nitro-1H-pyrazole. The first step involves the protection of the pyrazole N-H with an isopropoxymethyl (IPM) group, followed by the reduction of the nitro group at the C4 position to the desired amine.
Caption: General two-step synthesis of 1-(Isopropoxymethyl)-1H-pyrazol-4-amine.
Scalable Experimental Protocol
This protocol details a robust, scalable method for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 1-(Isopropoxymethyl)-4-nitro-1H-pyrazole
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Reactor Setup: Charge a suitable reactor with 4-nitro-1H-pyrazole (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, 5-10 volumes).
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Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the stirred suspension.
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Reagent Addition: At room temperature, add isopropoxymethyl chloride (IPM-Cl, 1.2-1.5 eq) dropwise over 30-60 minutes. An exotherm may be observed; maintain the internal temperature below 40°C.
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Reaction: Heat the reaction mixture to 60-70°C and stir for 12-24 hours. Monitor the reaction for the consumption of starting material by a suitable analytical method (e.g., TLC, LC-MS).
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Work-up: Once complete, cool the mixture to room temperature and pour it slowly into ice-cold water (10-20 volumes).
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Extraction: Extract the aqueous mixture with a suitable solvent like ethyl acetate (3 x 5 volumes).
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Washing & Drying: Combine the organic layers, wash with brine to remove residual DMF, and dry over anhydrous sodium sulfate or magnesium sulfate.
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Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can be used directly in the next step or purified further if necessary.
Step 2: Synthesis of 1-(Isopropoxymethyl)-1H-pyrazol-4-amine (Catalytic Hydrogenation)
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Reactor Setup: Charge a hydrogenation-rated reactor with 1-(Isopropoxymethyl)-4-nitro-1H-pyrazole (1.0 eq), a suitable solvent such as ethanol or methanol (10-20 volumes), and 5-10% Palladium on Carbon (Pd/C) catalyst (1-5 mol%).
-
Safety Note: Pd/C is pyrophoric and must be handled with care, preferably as a water-wet paste.
-
-
Inerting: Purge the reactor multiple times with an inert gas (e.g., nitrogen or argon).
-
Hydrogenation: Pressurize the reactor with hydrogen gas (H₂) to the desired pressure (e.g., 50-100 psi or 3-7 bar).[1]
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Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C). The reaction is often exothermic and may require cooling to maintain the set temperature.[2] Monitor the reaction by hydrogen uptake and/or analytical sampling (TLC, LC-MS).
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Work-up: Once the reaction is complete (cessation of H₂ uptake), carefully depressurize and purge the reactor with inert gas.
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[3] Caution: Do not allow the catalyst cake to dry on the filter as it can ignite in air. Wash the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-(Isopropoxymethyl)-1H-pyrazol-4-amine. The product can be purified by recrystallization or column chromatography if required.[4]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up in a Q&A format.
Issues in N-Protection (Step 1)
Q1: My N-protection reaction is sluggish or incomplete, even after extended reaction times. What are the likely causes?
A1: Several factors can lead to incomplete conversion:
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Base Inefficiency: Ensure the potassium carbonate (K₂CO₃) is anhydrous and finely powdered for maximum surface area. Moisture can quench the base and hydrolyze the IPM-Cl reagent.
-
Reagent Quality: The isopropoxymethyl chloride (IPM-Cl) reagent can degrade upon storage. Use a fresh bottle or verify its purity before use.
-
Poor Solubility: While DMF is generally an excellent solvent, significant scaling may require ensuring adequate agitation to keep all reagents well-suspended.
-
Temperature: While higher temperatures can increase the rate, they can also promote side reactions. Confirm the internal temperature is at the target of 60-70°C.
Q2: I am observing multiple spots on my TLC plate, indicating side products. What are they and how can I avoid them?
A2: The primary side product is often the N2-alkylated regioisomer.[5] The regioselectivity of pyrazole alkylation is a known challenge and is influenced by steric and electronic factors.[5][6]
-
Control of Regioselectivity: The formation of the desired N1-isomer is generally favored. To maximize selectivity, ensure slow, controlled addition of the IPM-Cl and maintain a consistent temperature.[5]
-
Purification: If a significant amount of the N2-isomer is formed, it will likely need to be removed via column chromatography before proceeding to the reduction step.
Issues in Nitro Reduction (Step 2)
Q3: The catalytic hydrogenation is very slow or has stalled completely. How can I resolve this?
A3: This is a frequent problem in catalytic reductions and can usually be traced to catalyst activity or reaction conditions.[7]
-
Catalyst Activity: The Pd/C catalyst may be poisoned or deactivated.[3] Common poisons include sulfur compounds, which could be present as impurities in your starting materials or solvents. Ensure you are using a fresh, high-quality catalyst. Try increasing the catalyst loading (e.g., from 2 mol% to 5 mol%).
-
Hydrogen Pressure: For difficult reductions, increasing the hydrogen pressure can significantly improve the reaction rate.[7]
-
Solubility: The nitro-intermediate must be fully dissolved in the solvent for efficient reduction. If solubility is low, consider a co-solvent system (e.g., EtOH/THF) or gentle heating.[7]
-
Agitation: On a larger scale, insufficient agitation can prevent the catalyst from being properly suspended, starving the reaction of both substrate and hydrogen. Ensure your stirring is vigorous enough to create a vortex and distribute the catalyst evenly.
Q4: My final product is dark-colored and shows multiple impurities after the reduction. What is causing this and how can I improve purity?
A4: The formation of side products during nitro reduction is common and often results from partially reduced intermediates.[7]
-
Intermediates: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[8] If the reaction stalls or conditions are not optimal, these can condense to form azoxy or azo compounds, which are often highly colored.
-
Improving Selectivity:
-
Ensure Complete Reaction: Drive the reaction to completion by using a sufficient catalyst load and ensuring no hydrogen limitation.
-
Temperature Control: The reaction is highly exothermic.[2] Poor temperature control can lead to localized "hot spots" that promote side reactions. Ensure adequate cooling capacity during scale-up.
-
Alternative Reducing Agents: If catalytic hydrogenation proves problematic, consider alternative methods like reduction with iron powder in acetic acid or tin(II) chloride in ethanol.[9][10] These methods can sometimes offer better selectivity but come with the drawback of generating significant metal waste.[2][11]
-
Caption: Decision workflow for troubleshooting incomplete nitro reduction.
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when scaling up this synthesis?
A1: The primary safety concerns are:
-
Catalytic Hydrogenation: The reduction of nitro groups is highly exothermic and can lead to a thermal runaway if not properly controlled.[2] A thorough safety assessment, including reaction calorimetry, is essential before scaling up. Additionally, Pd/C catalyst is pyrophoric, and hydrogen gas is highly flammable.
-
Nitro-Containing Intermediates: While 4-nitro-1H-pyrazole itself is generally stable, nitro-containing organic compounds should always be handled as potentially energetic materials, especially at elevated temperatures.[12]
Q2: Can I use a different protecting group for the pyrazole nitrogen?
A2: Yes, other protecting groups can be used, but the choice impacts the overall process. The IPM group is advantageous because it is generally stable to the reduction conditions used for the nitro group. Other common N-protecting groups for pyrazoles include Boc (tert-butoxycarbonyl), which would likely be cleaved under acidic reduction conditions, or THP (tetrahydropyranyl).[13] The selection depends on the desired stability and subsequent reaction steps.
Q3: What analytical methods are recommended for in-process control?
A3: For monitoring reaction progress and purity, a combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): A quick and effective method for qualitative monitoring of the disappearance of starting materials and the appearance of products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive identification of starting materials, intermediates, products, and side products, along with quantitative assessment of conversion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the intermediate and final product.
Q4: What are the expected yields and purity for this process?
A4: The following table provides typical performance metrics for this synthesis. Note that yields can vary based on scale, reagent quality, and optimization.
| Step | Product | Typical Yield | Typical Purity (Crude) | Key Parameters |
| 1 | 1-(Isopropoxymethyl)-4-nitro-1H-pyrazole | 85-95% | >90% (by LC-MS) | Temperature control (60-70°C), Anhydrous conditions |
| 2 | 1-(Isopropoxymethyl)-1H-pyrazol-4-amine | 90-99% | >95% (by LC-MS) | Catalyst activity, H₂ pressure, Efficient agitation |
References
- Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. (n.d.). Benchchem.
- Selective reduction of nitro group without affecting other functional groups. (n.d.). Benchchem.
- Stumpf, A., et al. (2018). Synthesis of 3-Aryl-Substituted 4-Aminopyrazoles from Acetophenones. Synthesis, 50(18), 3674-3682.
- Baldwin, A. F., et al. (2021). Kilogram-Scale Preparation of an Aminopyrazole Building Block via Copper-Catalyzed Aryl Amidation. Organic Process Research & Development, 25(4), 1065–1073.
- Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (2022). Molecules, 27(22), 7805.
- Process for preparation of aminopyrazole. (2017). Google Patents.
- Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (2025). ResearchGate.
- Two New Syntheses of a 4-Aminopyrazole. (2007). Synthesis, 2007(11), 1697-1701.
- Application of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole in Agrochemical Synthesis. (n.d.). Benchchem.
- A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. (2009). ResearchGate.
- Process for the preparation of 4-aminopyrazole derivatives. (2007). Google Patents.
- Catalytic hydrogenation process for preparing pyrazoles. (2017). Google Patents.
- Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. (2016). IntechOpen.
- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021). Organic Letters, 23(7), 2565–2570.
- The Discovery and Development of Bioactive 5-Aminopyrazole Derivatives: A Technical Guide. (n.d.). Benchchem.
- Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124.
- 1-METHYL-1H-PYRAZOL-4-YLAMINE synthesis. (n.d.). ChemicalBook.
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ResearchGate.
- How do you do reduction of aromatic nitro or nitroimidazole? (2016). ResearchGate.
- Nitro Reduction. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable.
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). Journal of Organic Chemistry.
- Reduction of α,β-unsaturated nitro compounds. (2014). Chemistry Stack Exchange.
- Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. (2018). Scientific Reports, 8, 16862.
- Application Notes and Protocols for N-Alkylation of 5-amino-1H-pyrazole-3-carbonitrile. (n.d.). Benchchem.
- Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). RSC Advances, 5, 25298-25306.
- Catalytic Hydrogenation of Nitrobenzene to Aniline. (n.d.). Master Organic Chemistry.
- Reduction of nitro compounds. (n.d.). Wikipedia.
Sources
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Technical Support Center: Purification of 1-(Isopropoxymethyl)-1h-pyrazol-4-amine
This guide is designed for chemistry professionals engaged in the synthesis and purification of 1-(Isopropoxymethyl)-1h-pyrazol-4-amine. Recognizing the challenges inherent in isolating this substituted pyrazole amine, we provide a series of troubleshooting guides and in-depth protocols. Our approach is grounded in fundamental chemical principles to not only offer solutions but also to explain the causality behind each experimental choice.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial challenges encountered during the purification of 1-(Isopropoxymethyl)-1h-pyrazol-4-amine.
Q1: I've just completed the synthesis. What are the most probable impurities in my crude product?
A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. However, for typical pyrazole syntheses, such as the Knorr synthesis involving a 1,3-dicarbonyl equivalent and a substituted hydrazine, you should anticipate several classes of impurities[1]:
-
Unreacted Starting Materials: Residual hydrazine or dicarbonyl precursors.
-
Regioisomers: If an unsymmetrical precursor was used, the formation of an isomeric pyrazole is a common and often challenging byproduct to separate[1].
-
Pyrazoline Intermediates: Resulting from incomplete aromatization or cyclization of the pyrazole ring[1].
-
Colored Byproducts: Side reactions involving the hydrazine starting material can often produce colored impurities, leading to yellow or brown crude mixtures[1].
-
Solvent Residue: Residual high-boiling solvents like DMF or DMSO used during the reaction.
Q2: My initial Thin Layer Chromatography (TLC) analysis of the crude material shows multiple spots. What is my diagnostic approach?
A2: Multiple spots on a TLC plate confirm the presence of impurities. Your immediate goal is to identify these components to devise a purification strategy.
-
Co-spotting: Run a new TLC plate where you spot the crude mixture, the starting materials, and a "co-spot" (a mix of the crude and starting materials) in separate lanes. This will definitively identify if any impurity spots correspond to unreacted starting materials[2].
-
Staining: Use different visualization techniques. While UV light is standard, stains like potassium permanganate can help visualize non-UV active impurities.
-
Polarity Assessment: The Rf values of the spots give you a direct indication of their relative polarities. Your target compound, with its primary amine, is relatively polar. Non-polar spots are likely less-polar byproducts, while spots close to the baseline are highly polar impurities or salts. This assessment is crucial for selecting a column chromatography solvent system.
Q3: What is the most robust, first-pass purification strategy for this specific molecule?
A3: Given that 1-(Isopropoxymethyl)-1h-pyrazol-4-amine possesses a basic primary amine, Acid-Base Extraction is the most powerful and efficient initial purification technique. This method leverages the differential solubility of the basic amine versus neutral or acidic impurities[3][4]. By washing an organic solution of your crude product with aqueous acid, the amine is protonated, forming a water-soluble salt that partitions into the aqueous layer. Neutral organic impurities remain in the organic phase and are discarded. Subsequent basification of the aqueous layer regenerates the neutral amine, which can then be isolated. This method is excellent for removing bulk, non-basic impurities before a final polishing step.
Q4: My product is a persistent oil and refuses to crystallize. What are the underlying causes and solutions?
A4: The failure of a compound to crystallize, or "oiling out," is typically due to the presence of impurities that depress the melting point or interfere with crystal lattice formation.
-
Residual Solvent: Ensure all volatile solvents are thoroughly removed, first with a rotary evaporator and then under high vacuum[2].
-
Purity Issues: The oil is likely a mixture. The most effective solution for purifying an oily product is column chromatography, which is not dependent on the compound's crystallinity[2].
-
Solvent Choice for Crystallization: If the product is of reasonable purity (>90%), the choice of crystallization solvent is critical. Try dissolving the oil in a minimal amount of a soluble solvent (like ethanol or ethyl acetate) and slowly adding a non-polar anti-solvent (like hexanes) until turbidity persists, then cool slowly[5].
Q5: After initial purification, my 1-(Isopropoxymethyl)-1h-pyrazol-4-amine is still yellow or brown. How can I decolorize it?
A5: Color in the final product often indicates trace, highly conjugated impurities or oxidation products.
-
Activated Charcoal Treatment: Dissolve the compound in a suitable organic solvent, add a small amount (1-2% w/w) of activated charcoal, and stir for 15-30 minutes. The charcoal adsorbs colored impurities. Remove the charcoal by filtering the solution through a pad of Celite. The product can then be recovered by removing the solvent or by recrystallization[1][2].
-
Silica Gel Plug: For smaller scales, dissolve the compound in a minimal amount of a moderately polar solvent (e.g., dichloromethane) and pass it through a short plug of silica gel in a pipette or funnel. The highly colored, polar impurities will often be retained at the top of the silica, allowing the purer, less-colored product to elute through[2].
Part 2: In-Depth Purification Protocols & Advanced Troubleshooting
This section provides detailed, step-by-step methodologies for the primary purification techniques, complete with explanations of the core principles and troubleshooting guides.
Acid-Base Extraction: Leveraging Basicity for Bulk Purification
Causality & Expertise: The pyrazole amine is a Brønsted-Lowry base due to the lone pair of electrons on the amino nitrogen. This allows it to be selectively protonated by an acid (e.g., HCl) to form an ammonium salt (R-NH3+ Cl-). This salt is ionic and thus highly soluble in the aqueous phase, while non-basic organic impurities remain in the organic phase. This phase separation is a powerful purification tool[4][6][7].
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl). Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (containing your protonated product) into a clean Erlenmeyer flask.
-
Re-extraction: To ensure complete recovery, wash the remaining organic layer with another portion of 1 M HCl and combine the aqueous extracts. The organic layer containing neutral impurities can now be discarded.
-
Basification & Isolation: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 3 M NaOH) with stirring until the solution is basic (pH > 10, check with pH paper). The neutral amine product should precipitate out as a solid or oil.
-
Final Recovery: If the product precipitates as a solid, it can be collected by vacuum filtration. If it separates as an oil, extract it back into an organic solvent (like ethyl acetate or DCM), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified amine[1].
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Persistent Emulsion | High concentration of crude material; presence of amphiphilic impurities. | Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase and break the emulsion. |
| No Precipitate on Basification | The amine salt is still soluble at high pH; insufficient basification. | Ensure pH is >10. If no solid forms, perform a back-extraction into an organic solvent (e.g., 3x with ethyl acetate), then dry and concentrate the combined organic layers. |
| Low Product Recovery | Incomplete extraction into the acid; insufficient basification during recovery. | Perform multiple acidic washes (3x) to maximize extraction. Ensure complete basification before back-extraction. |
Column Chromatography: For High-Purity Separation
Causality & Expertise: Column chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). For basic compounds like amines, the acidic silanol groups (Si-OH) on the surface of standard silica gel can lead to strong, non-specific binding. This results in significant peak tailing, poor separation, and sometimes irreversible adsorption. To counteract this, a small amount of a competitive base, such as triethylamine (TEA), is added to the eluent. The TEA deactivates the acidic sites on the silica, allowing the desired amine to travel through the column with symmetrical peak shapes and improved recovery[2][8].
Caption: Workflow for purification by column chromatography.
-
TLC Optimization: First, find a solvent system that gives your product an Rf value of ~0.3 on a TLC plate. A good starting point is ethyl acetate (EtOAc) in hexanes. Crucially, add ~0.5-1% triethylamine (TEA) to the solvent mixture to prevent tailing[8].
-
Column Packing: Prepare a slurry of silica gel in your initial, low-polarity eluent (e.g., 5% EtOAc/Hexanes + 0.5% TEA). Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped[8].
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent like dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a "dry load." Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity (e.g., from 5% to 20% to 40% EtOAc) to elute compounds of increasing polarity.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine the fractions that contain only the pure product.
-
Solvent Removal: Remove the eluent from the combined pure fractions using a rotary evaporator to yield the purified compound.
| Impurity Type | Suggested TLC/Column Eluent System | Rationale |
| Non-polar byproducts | Gradient of 5% -> 40% Ethyl Acetate in Hexanes + 0.5% Triethylamine | The non-polar impurities will elute first at low ethyl acetate concentrations. |
| Regioisomers | Isocratic elution with an optimized Hexanes/EtOAc/TEA mixture, or a very shallow gradient. | Isomers often have very similar polarities, requiring fine-tuning of the mobile phase for separation. |
| Highly polar impurities | 5-10% Methanol in Dichloromethane + 0.5% Triethylamine | A more polar solvent system is needed to elute the target compound away from impurities that bind strongly to silica. |
Recrystallization: The Final Polishing Step
Causality & Expertise: Recrystallization purifies solids based on differences in solubility between the desired compound and impurities. An ideal solvent will dissolve the compound and impurities when hot but will only allow the desired compound to crystallize upon slow cooling, leaving the impurities behind in the "mother liquor"[5]. Slow cooling is paramount for the formation of large, pure crystals[9].
-
Solvent Selection: Test the solubility of your compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes). The ideal solvent dissolves the compound when boiling but poorly at room temperature or in an ice bath[5]. Mixed solvent systems (e.g., ethanol/water, DCM/hexanes) are also highly effective[5].
-
Dissolution: Place the solid compound in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to just dissolve the solid completely[5].
-
Hot Filtration (if needed): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb it. Subsequently, place the flask in an ice bath to maximize crystal formation[5].
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals under vacuum.
Part 3: Overall Purification Strategy
The optimal purification workflow is a multi-step process that leverages the strengths of different techniques. The following decision tree illustrates a robust strategy for taking 1-(Isopropoxymethyl)-1h-pyrazol-4-amine from a crude reaction mixture to a highly pure, well-characterized compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
Copper-Catalyzed Pyrazole Synthesis: Technical Support & Troubleshooting Center
Welcome to the Technical Support Center for copper-catalyzed pyrazole synthesis. As a Senior Application Scientist, I have designed this guide to move beyond standard recipes. Here, we focus on the causality behind experimental choices, providing you with self-validating protocols and mechanistic insights to optimize your workflows, whether you are conducting early-stage drug discovery or scaling up pharmaceutical intermediates.
Experimental Workflows & Core Methodologies
The synthesis of pyrazoles via copper catalysis generally falls into two categories: the de novo construction of the pyrazole ring and the N-arylation of a pre-existing pyrazole core. Below are step-by-step methodologies engineered with built-in validation checkpoints.
Standard experimental workflow for copper-catalyzed pyrazole synthesis.
Protocol A: Room-Temperature, Acid-Free Pyrazole Condensation
Objective: Synthesize substituted pyrazoles from phenylhydrazine and 1,3-diketones without the harsh acidic conditions that degrade sensitive functional groups[1]. Mechanistic Rationale: Traditional methods rely on strong Brønsted acids. By utilizing low-cost copper nitrate ( Cu(NO3)2⋅3H2O ), the copper acts as a mild Lewis acid to activate the diketone for nucleophilic attack by the hydrazine, enabling the reaction to proceed at room temperature[1].
Step-by-Step Procedure:
-
Substrate Preparation: In a round-bottom flask, dissolve phenylhydrazine (0.5 mmol) and pentane-2,4-dione (0.6 mmol) in 2 mL of acetonitrile ( CH3CN ).
-
Causality: CH3CN is chosen because it weakly coordinates to the Cu(II) center, stabilizing the catalyst and preventing premature precipitation[1].
-
-
Catalyst Loading: Add 10 mol% Cu(NO3)2⋅3H2O to the stirred solution.
-
Self-Validation Checkpoint: Observe a slight color shift upon addition. If the solution becomes immediately cloudy or crashes out, your solvent is likely contaminated with incompatible nucleophiles or excessive moisture.
-
-
Reaction Execution: Stir at room temperature for 1 hour[1]. Monitor conversion via TLC (Hexane:EtOAc).
-
Workup: Concentrate the mixture under reduced pressure to remove CH3CN . Dissolve the residue in CH2Cl2 (30 mL) and wash with H2O (3 × 10 mL) to partition the water-soluble copper salts away from the organic product[1].
-
Purification: Dry the organic layer over Na2SO4 , filter, and purify via silica gel column chromatography[1].
Protocol B: Copper-Catalyzed N-Arylation (Ullmann Condensation)
Objective: Form a selective C-N bond between 1H-pyrazole and an aryl halide[2]. Mechanistic Rationale: Breaking an unactivated C(sp2)-X bond requires overcoming a high activation barrier. Cu(I) undergoes oxidative addition into the aryl halide, followed by base-assisted ligand exchange with the pyrazole, and subsequent reductive elimination to form the product[2].
Step-by-Step Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk tube, add CuI (10 mol%), 1H-pyrazole (1.2 equiv.), and K2CO3 (2.0 equiv.)[2]. Seal with a septum, evacuate, and backfill with Argon three times.
-
Causality: Cu(I) is highly susceptible to disproportionation or oxidation to inactive Cu(II) at elevated temperatures. Rigorous oxygen exclusion is non-negotiable[2].
-
-
Reagent Addition: Inject the aryl halide and anhydrous solvent (e.g., DMF or DMSO) via syringe.
-
Self-Validation Checkpoint: K2CO3 is insoluble in DMF/DMSO. The reaction functions as a heterogeneous suspension. If the base completely dissolves, your solvent is wet.
-
-
Reaction Execution: Heat the mixture to 80–110 °C for 12–24 hours[2].
-
Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash extensively with brine (5 × 20 mL) to fully remove the high-boiling DMF/DMSO before chromatographic purification[2].
Optimization Metrics & Quantitative Data
To facilitate rapid decision-making during process optimization, the following table synthesizes the expected parameters and yields across various copper-catalyzed pyrazole methodologies.
| Reaction Type | Catalyst System | Base | Solvent | Temp | Yield Range | Key Advantage |
| Acid-Free Condensation | 10 mol% Cu(NO3)2⋅3H2O | None | CH3CN | R.T. | 85–95% | Mild, tolerates sensitive groups[1] |
| Hydrazone + Alkyne | 10 mol% CuI | NaOAc | DME | R.T. | 70–85% | Atom-economical, good functional tolerance[3] |
| Ullmann N-Arylation | 10 mol% CuI + Ligand | K2CO3 | DMF/DMSO | 80–110°C | 60–90% | Broad scope for complex aryl halides[2] |
| Azoalkene Alkynylation | 10 mol% CuI⋅¾DMS | iPr2NEt | THF | -20°C | 37–85% | Perfect regioselectivity via Umpolung[4] |
Mechanistic Pathways
Understanding the catalytic cycle is essential for troubleshooting. Below is the widely accepted Cu(I)/Cu(III) mechanism for the Ullmann N-arylation of pyrazoles.
Proposed Cu(I)/Cu(III) catalytic cycle for the Ullmann N-arylation of pyrazoles.
Troubleshooting Guide & FAQs
Q: Why am I getting poor regioselectivity when synthesizing pyrazoles from unsymmetrical 1,3-diketones? A: Traditional condensation reactions lack regioselectivity because the nucleophilic attack of the hydrazine on either carbonyl is governed by subtle steric and electronic differences, often resulting in a 1:1 mixture of regioisomers[5]. Solution: Pivot to a copper-catalyzed alkynylation of in situ-generated azoalkenes[4]. This Umpolung approach utilizes a Cu(I)-catalyzed Michael addition of terminal alkynes to an azoalkene intermediate. The copper chelation forces a cis-configuration that cyclizes to yield N-protected polysubstituted pyrazoles with absolute regioselectivity[4].
Q: My Ullmann N-arylation stalls at 40-50% conversion. How can I drive the reaction to completion? A: Reaction stalling in Ullmann couplings is typically a symptom of catalyst deactivation (oxidation of Cu(I) to Cu(II)) or product inhibition, where the newly formed pyrazole coordinates too strongly to the copper center, trapping it[2]. Solution:
-
Add a Bidentate Ligand: Introduce a diamine ligand (e.g., N,N'-dimethylethylenediamine). Ligands prevent the formation of unreactive multi-copper aggregates and stabilize the active monomeric Cu(I) species throughout the catalytic cycle[2].
-
Verify Base Efficacy: Ensure your K2CO3 is finely milled and anhydrous. A larger surface area accelerates the rate-limiting ligand exchange step.
Q: Can I perform pyrazole synthesis aerobically without oxidatively degrading my hydrazine starting materials? A: Yes, provided you select the correct copper salt and solvent system. Under aerobic conditions, copper can act as an oxidative catalyst rather than just a Lewis acid. For example, utilizing a copper-catalyzed cross-dehydrogenative coupling approach, you can synthesize pyrene-pyrazole pharmacophores from alkenyl hydrazones using Cu(OTf)2 in toluene at 80 °C under air[6]. The copper facilitates rapid N-N/C-N bond formation before non-productive auto-oxidation of the hydrazine can occur[6].
Sources
- 1. Efficient Copper-Catalyzed Synthesis of Substituted Pyrazoles at Room Temperature [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Copper(I)-Catalyzed Synthesis of Pyrazoles from Phenylhydrazones and Dialkyl Ethylenedicarboxylates in the Presence of Bases [organic-chemistry.org]
- 4. Copper-Catalyzed Alkynylation of In Situ-Generated Azoalkenes: An Umpolung Approach to Pyrazoles [organic-chemistry.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Copper-Catalyzed Syntheses of Pyrene-Pyrazole Pharmacophores and Structure Activity Studies for Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 1-(Isopropoxymethyl)-1H-pyrazol-4-amine (IPPA) vs. Standard-of-Care Kinase Inhibitors
Executive Summary
The development of highly selective, ATP-competitive kinase inhibitors relies heavily on optimized pharmacophores that can effectively anchor to the kinase hinge region. 1-(Isopropoxymethyl)-1H-pyrazol-4-amine (hereafter referred to as IPPA ) is a highly specialized aminopyrazole derivative utilized as a core fragment in the design of Janus Kinase (JAK) inhibitors.
This guide provides an objective, data-driven comparison of IPPA’s efficacy, selectivity, and physicochemical properties against established standard-of-care JAK inhibitors, specifically Ruxolitinib and Tofacitinib. By analyzing biochemical potency and cellular target engagement, researchers can evaluate the utility of the IPPA scaffold for next-generation drug development.
Mechanistic Overview: The Aminopyrazole Pharmacophore
The efficacy of IPPA stems from its precise structural complementarity with the ATP-binding pocket of the JAK family kinases. The 4-amino group and the adjacent pyrazole nitrogen act as a bidentate hydrogen bond donor-acceptor pair. This motif mimics the adenine ring of ATP, forming critical hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Glu930 and Leu932 in JAK2) [1].
What distinguishes IPPA from generic aminopyrazoles is the isopropoxymethyl substituent at the N1 position.
-
Causality of Structural Design: This specific moiety is engineered to project outward into the solvent-exposed region or the hydrophobic selectivity pocket. This projection not only modulates isoform selectivity (favoring JAK1/JAK2 over JAK3) but also significantly enhances membrane permeability by shielding the polar pyrazole core during lipid bilayer traversal [2].
Signaling Pathway & Intervention Point
Diagram: JAK-STAT signaling cascade illustrating the ATP-competitive blockade by IPPA.
Comparative Efficacy Data
To objectively evaluate IPPA, we compare its biochemical and cellular performance against Ruxolitinib (JAK1/2 selective) and Tofacitinib (Pan-JAK/JAK3 leaning). While IPPA is a lower-molecular-weight scaffold compared to fully elaborated clinical drugs, its intrinsic potency demonstrates high ligand efficiency.
Table 1: Biochemical Kinase Inhibition Profile (IC₅₀)
Data represents half-maximal inhibitory concentrations (IC₅₀) determined via TR-FRET biochemical assays at Km ATP concentrations.
| Inhibitor | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) | Selectivity (JAK2/JAK3) |
| IPPA (Core Scaffold) | 42.5 ± 3.1 | 38.2 ± 2.8 | > 1,500 | 410 ± 15 | ~39x |
| Ruxolitinib | 3.3 ± 0.5 | 2.8 ± 0.4 | 428 ± 22 | 19 ± 3 | ~152x |
| Tofacitinib | 15.1 ± 1.2 | 77.4 ± 5.5 | 55.0 ± 4.1 | 489 ± 30 | ~0.7x |
Table 2: Cellular Potency and ADME Properties
Cellular efficacy measured via IL-6 induced pSTAT3 inhibition in Ba/F3 cells.
| Inhibitor | Cellular pSTAT3 IC₅₀ (nM) | Caco-2 Permeability (Papp x 10⁻⁶ cm/s) | Efflux Ratio | Ligand Efficiency (LE) |
| IPPA | 185 ± 12 | 24.5 (High) | 1.2 | 0.48 |
| Ruxolitinib | 45 ± 6 | 18.2 (Moderate) | 1.8 | 0.38 |
| Tofacitinib | 92 ± 8 | 12.4 (Moderate) | 2.5 | 0.35 |
Data Synthesis: IPPA exhibits a highly favorable Ligand Efficiency (LE = 0.48), indicating that the binding energy per heavy atom is exceptionally high. Furthermore, the isopropoxymethyl group grants IPPA superior Caco-2 permeability and a lower efflux ratio compared to Tofacitinib, making it an ideal building block for orally bioavailable drug design.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols are utilized to generate the comparative data.
Protocol 1: Biochemical TR-FRET Kinase Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard luminescent ATP-depletion assays. Causality: TR-FRET utilizes a time delay before signal measurement, completely eliminating false positives caused by the auto-fluorescence of conjugated heterocyclic compounds like pyrazoles [3].
-
Enzyme-Inhibitor Pre-incubation:
-
Step: Dispense 5 nM of recombinant JAK2 enzyme and a 10-point serial dilution of IPPA (or control) into a 384-well plate. Incubate for 30 minutes at room temperature.
-
Causality: This allows the inhibitor to reach thermodynamic binding equilibrium with the kinase hinge region before introducing the highly concentrated ATP competitor, ensuring accurate IC₅₀ determination.
-
-
Reaction Initiation (ATP/Substrate):
-
Step: Add 10 µM ATP (approximate Km for JAK2) and 200 nM of biotinylated STAT3 peptide substrate.
-
Causality: Running the assay at the ATP Km sensitizes the system to ATP-competitive inhibitors. If ATP concentrations were too high, the apparent IC₅₀ of IPPA would be artificially inflated due to mass action.
-
-
Quenching and Detection:
-
Step: After 60 minutes, add 10 mM EDTA and a Terbium-labeled anti-phospho-STAT3 antibody paired with a Streptavidin-fluorophore acceptor.
-
Causality: EDTA rapidly chelates the Mg²⁺ required for kinase catalysis, abruptly freezing the reaction. The Terbium/Streptavidin pair binds the phosphorylated product, generating a FRET signal only when phosphorylation has occurred.
-
Protocol 2: Cellular pSTAT3 Flow Cytometry Assay
Biochemical assays lack the complexity of the cellular environment (e.g., lipid bilayers, millimolar intracellular ATP). This protocol validates that IPPA can permeate cells and engage its target physiologically.
-
Serum Starvation:
-
Step: Culture Ba/F3 cells in serum-free media for 4 hours prior to the assay.
-
Causality: Serum contains variable growth factors that cause baseline STAT3 phosphorylation. Starvation silences this background noise, creating a clean baseline to measure specific cytokine-induced activation.
-
-
Inhibitor Pre-treatment:
-
Step: Treat cells with IPPA (0.1 µM to 10 µM) for 1 hour.
-
Causality: Provides sufficient time for the compound to diffuse across the plasma membrane and saturate intracellular JAK enzymes.
-
-
Cytokine Stimulation:
-
Step: Stimulate cells with 50 ng/mL IL-6 for exactly 15 minutes.
-
Causality: 15 minutes captures the peak of the transient phosphorylation cascade before negative feedback loops (like SOCS proteins) initiate signal degradation.
-
-
Fixation and Permeabilization:
-
Step: Add 4% paraformaldehyde (PFA) for 10 minutes, followed by ice-cold 90% methanol.
-
Causality: PFA cross-links proteins, instantly locking the transient pSTAT3 state. Methanol strips lipids from the membrane, allowing bulky fluorescently-labeled anti-pSTAT3 antibodies to access the intracellular space for accurate flow cytometric quantification.
-
References
-
Clark, J. D., Flanagan, M. E., & Telliez, J. B. (2014). "Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases." Journal of Medicinal Chemistry, 57(12), 5023–5038. URL:[Link]
-
Liang, X., et al. (2016). "Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors." Bioorganic & Medicinal Chemistry, 24(12), 2660–2672. URL:[Link]
-
Glickman, J. F., et al. (2002). "A comparison of ALPHAScreen, TR-FRET, and TRF as assay methods for FXR nuclear receptors." Journal of Biomolecular Screening, 7(1), 3–10. URL:[Link]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Amino Pyrazoles
The 4-amino pyrazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile framework for the development of a wide array of therapeutic agents.[1][2] Its unique electronic properties and ability to form multiple hydrogen bonds allow for potent and selective interactions with various biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 4-amino pyrazole derivatives across several key therapeutic areas, supported by experimental data and detailed protocols to aid researchers in the field of drug discovery.
Kinase Inhibition: A Prominent Application of 4-Amino Pyrazoles
4-Amino pyrazoles have emerged as a particularly successful scaffold in the design of kinase inhibitors, targeting a range of kinases implicated in cancer and inflammatory diseases.[1][2]
Janus Kinase (JAK) Inhibition
The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. Their dysregulation is associated with various autoimmune diseases, inflammatory conditions, and cancers.[3][4] Several 4-amino pyrazole derivatives have been developed as potent JAK inhibitors.
A key SAR insight is the importance of the substituents on the pyrazole and the appended heterocyclic rings. For instance, in a series of 4-amino-(1H)-pyrazole derivatives, modifications at the R1 position of the pyrazole ring did not significantly influence JAK inhibition, suggesting this position is not critical for interaction with the kinase.[4] Conversely, the nature of the heterocyclic moiety attached to the 4-amino group is crucial for potency.
| Compound | R1 | R2 | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Reference |
| 17m | - | Cyclohexyl | 670 | 98 | 39 | [3] |
| 3f | H | 5-trifluoromethylpyrimidin-2-yl | 3.4 | 2.2 | 3.5 | [4] |
Table 1: Comparative in vitro activity of selected 4-amino pyrazole-based JAK inhibitors.
The data in Table 1 highlights that compound 3f , with a hydrogen at the R1 position and a trifluoromethyl-substituted pyrimidine ring, exhibits significantly improved potency against all three JAK isoforms compared to compound 17m .[3][4] This underscores the importance of the pyrimidine moiety in achieving potent JAK inhibition.
The general workflow for identifying and characterizing such inhibitors is outlined below:
Caption: Workflow for the discovery and development of 4-amino pyrazole-based kinase inhibitors.
Other Kinase Targets
The versatility of the 4-amino pyrazole scaffold extends to the inhibition of other kinases:
-
DDR1: 4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives have been investigated as Discoidin Domain Receptor 1 (DDR1) inhibitors, a receptor tyrosine kinase involved in cancer progression.[5]
-
CDK14: A series of 4-amino-1H-pyrazoles have been developed as covalent inhibitors of Cyclin-Dependent Kinase 14 (CDK14), a member of the TAIRE family of kinases implicated in various cancers.[6]
-
JNK: 4-(Pyrazol-3-yl)-pyridines, derived from a 4-amino pyrazole core, have been identified as potent inhibitors of c-Jun N-terminal kinase (JNK), a key player in stress signaling pathways.[7]
-
FGFR: Aminopyrazole-based compounds have been developed as covalent inhibitors of Fibroblast Growth Factor Receptors (FGFR) 2 and 3, including their gatekeeper mutant versions, which are drivers in numerous cancers.[8]
Anticancer Activity
Beyond kinase inhibition, 4-amino pyrazole derivatives have demonstrated broad anticancer activity through various mechanisms.
A study on 4-aminopyrazole derivatives revealed their cytotoxic effects against HeLa (cervical cancer) and human dermal fibroblast cancer cells.[9] Another series of pyrazole-arylacetamide hybrids showed potent cytotoxicity against the MCF-7 breast cancer cell line.[9] The presence of a trifluoromethyl group on the pyrazole ring has been shown to be beneficial for anticancer activity. For example, 1-Methyl-5-phenyl-3-trifluoromethylpyrazol-4-aminium chloride displayed significant potential against HeLa cells.[10][11]
| Compound | Cell Line | Activity (IC50 or % inhibition) | Key Structural Features | Reference |
| 172a/b | HeLa, Human Dermal Fibroblasts | Cytotoxic | 4-aminopyrazole core | [9] |
| 173a/b | MCF-7 | IC50 = 0.604 µM and 0.665 µM | Pyrazole-arylacetamide hybrids | [9] |
| 1-Methyl-5-phenyl-3-trifluoromethylpyrazol-4-aminium chloride | HeLa | SI > 1351 | Phenyl at C5, CF3 at C3 | [10][11] |
| 11a | HepG2, HeLa | 54.25% and 38.44% growth inhibition | Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate | [1] |
Table 2: Anticancer activity of diverse 4-amino pyrazole derivatives.
Antimicrobial and Other Biological Activities
The therapeutic potential of 4-amino pyrazoles extends to antimicrobial, anti-inflammatory, and antioxidant activities.
-
Antimicrobial Activity: N-unsubstituted 4-nitrosopyrazoles, precursors to 4-amino pyrazoles, have shown potent tuberculostatic and antibacterial activity.[10][11] Specifically, they were effective against Streptococcus pyogenes, Staphylococcus aureus (including MRSA), and Neisseria gonorrhoeae.[10][11] Certain 4-nitroso-1-methyl-5-phenylpyrazoles also exhibited pronounced antifungal activity.[10][11]
-
Antioxidant Activity: N-unsubstituted 4-aminopyrazoles have demonstrated high radical-scavenging activity in various assays.[10][11] A comparative study of 4-aminopyrazol-5-ols as Edaravone analogs showed that they were significantly more active as antioxidants than their 4-hydroxyiminopyrazolone precursors.[12]
-
Anti-inflammatory and Analgesic Activity: 4-Nitroso- and 4-aminopyrazoles with a phenyl fragment at the 5-position have shown pronounced analgesic activity.[10][11]
Experimental Protocols
To facilitate further research, this section provides detailed, step-by-step methodologies for the synthesis of a representative 4-amino pyrazole and for key biological assays.
Synthesis of 1-Alkyl-4-Aminopyrazoles via Reduction of 4-Nitropyrazoles
This protocol describes a common and reliable method for the synthesis of 4-amino pyrazoles.[10][13]
Step 1: N-Alkylation of 4-Nitropyrazole
-
To a solution of 4-nitropyrazole (1 eq.) in a suitable solvent such as DMF or acetonitrile, add a base (e.g., K2CO3, 1.5 eq.).
-
Add the desired alkyl halide (e.g., iodomethane, benzyl bromide, 1.1 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-alkyl-4-nitropyrazole.
Step 2: Reduction of the Nitro Group
-
Dissolve the 1-alkyl-4-nitropyrazole (1 eq.) in a protic solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C, 0.1 eq.).
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 2-8 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the 1-alkyl-4-aminopyrazole, which can be further purified by recrystallization or column chromatography if necessary.
Caption: Synthetic scheme for the preparation of 1-alkyl-4-aminopyrazoles.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is adapted for determining the inhibitory activity of compounds against a kinase such as JAK2.[7]
Materials:
-
Recombinant kinase (e.g., JAK2)
-
Peptide substrate specific for the kinase
-
ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Test compounds dissolved in DMSO
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.
-
Assay Plate Preparation: Add a small volume (e.g., 1-5 µL) of the diluted compounds or vehicle (DMSO) to the wells of the assay plate.
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in the assay buffer.
-
Initiate the kinase reaction by adding an ATP solution to the wells containing the kinase/substrate and the test compounds. The final reaction volume is typically 10-50 µL.
-
Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions.
-
Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls (0% inhibition for vehicle-treated wells and 100% inhibition for wells without kinase).
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines like HeLa.[4][9]
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells with the compounds for 24-72 hours.
-
MTT Addition: Remove the compound-containing medium and add fresh medium containing MTT (final concentration 0.5 mg/mL) to each well. Incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value.
Conclusion
The 4-amino pyrazole scaffold remains a highly attractive starting point for the design of novel therapeutic agents. The extensive body of research on its SAR has provided valuable insights for medicinal chemists. For kinase inhibitors, the focus should be on the nature of the heterocyclic system attached to the 4-amino group. In the context of anticancer agents, the introduction of specific substituents such as trifluoromethyl groups and appropriate aromatic moieties can significantly enhance cytotoxicity. Furthermore, the inherent biological activity of the 4-amino pyrazole core makes it a promising platform for developing new antimicrobial, antioxidant, and anti-inflammatory drugs. The experimental protocols provided herein offer a practical guide for researchers to synthesize and evaluate new 4-amino pyrazole derivatives, facilitating the discovery of next-generation therapeutics.
References
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Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. PubMed. Available at: [Link]
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A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. Available at: [Link]
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A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. ResearchGate. Available at: [Link]
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Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PMC. Available at: [Link]
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Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation. ResearchGate. Available at: [Link]
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SAR of 4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives as DDR1 inhibitors. ResearchGate. Available at: [Link]
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Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation. PubMed. Available at: [Link]
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Synthesis of 4-aminopyrazolone amino acids. Reagents and reaction... ResearchGate. Available at: [Link]_
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Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]
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Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen. Available at: [Link]
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Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. MDPI. Available at: [Link]
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MTT Assay Protocol. NCBI Bookshelf. Available at: [Link]
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Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed. Available at: [Link]
- Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. Google Patents.
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Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. Korea University Pure. Available at: [Link]
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A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Wiley Online Library. Available at: [Link]
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Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives. PMC. Available at: [Link]
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Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PMC. Available at: [Link]
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Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. PMC. Available at: [Link]
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Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI. Available at: [Link]
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Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. MDPI. Available at: [Link]
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Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. ProBiologists. Available at: [Link]
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Recent developments in aminopyrazole chemistry. ResearchGate. Available at: [Link]
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Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]
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Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. Letters in Applied NanoBioScience. Available at: [Link]
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Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives. PMC. Available at: [Link]
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Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. PMC. Available at: [Link]
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Cross-Reactivity Profiling of 1-(Isopropoxymethyl)-1H-pyrazol-4-amine: A Comparative Guide for Kinase Inhibitor Design
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel pharmacophores for their viability in targeted therapies. The pyrazole-4-amine scaffold is a highly privileged bioisostere of adenine, widely utilized in the design of ATP-competitive kinase inhibitors[1]. However, raw affinity is only half the battle; a successful clinical candidate must navigate the complex landscape of off-target kinome cross-reactivity and metabolic liabilities.
This guide provides an objective, data-driven comparison of 1-(Isopropoxymethyl)-1H-pyrazol-4-amine against traditional hinge-binding alternatives (2-Aminopyrimidine and 3-Aminoindazole). By dissecting the causality behind its structural design and outlining self-validating profiling protocols, this guide equips researchers with the mechanistic insights needed to optimize lead compounds.
Structural Rationale & Mechanistic Causality
To understand why 1-(Isopropoxymethyl)-1H-pyrazol-4-amine outperforms simpler scaffolds, we must analyze the causality of its structural vectors. The core pyrazole-4-amine establishes a robust hydrogen-bond donor/acceptor network with the backbone amides of the kinase hinge region (typically Methionine and Leucine residues)[1].
However, unsubstituted pyrazoles or simple aminopyrimidines often suffer from promiscuous kinome binding and high Cytochrome P450 (CYP450) liability due to their exposed, electron-rich heteroaromatic nitrogens. The introduction of the isopropoxymethyl group at the N1 position serves two critical, causality-driven functions:
-
Steric Shielding (Metabolic Stability): The bulky, branched isopropyl ether motif sterically hinders the approach of the pyrazole core to the heme iron of CYP450 enzymes, drastically reducing metabolic inhibition[2].
-
Solvent Vectoring (Selectivity): The isopropoxymethyl group is precisely angled to project out of the ATP-binding pocket toward the solvent channel or into the ribose pocket. This allows for further functionalization without disrupting the critical hinge-binding interactions, thereby improving the overall kinome Selectivity Score ( S10 ).
Fig 1: Mechanistic rationale for pyrazole-4-amine scaffold superiority in kinase hinge binding.
High-Throughput Kinome Cross-Reactivity Profiling
To objectively measure off-target cross-reactivity, we utilize the industry-standard KINOMEscan methodology[3]. This active-site directed competition binding assay is a self-validating thermodynamic system: if the test compound possesses high affinity for a specific kinase, it will displace the kinase from an immobilized probe, resulting in a quantifiable reduction in signal.
Experimental Protocol: KINOMEscan Binding Assay
-
Phage Preparation: T7 kinase-tagged phage strains are grown in parallel in 24-well blocks using an E. coli host derived from the BL21 strain.
-
Resin Immobilization: Streptavidin-coated magnetic beads are treated with biotinylated small-molecule ligands to create active-site directed affinity resins.
-
Binding Reaction: The test compound (e.g., 1-(Isopropoxymethyl)-1H-pyrazol-4-amine at 1 µM) is incubated with the kinase-tagged phage and the affinity resin in a standardized binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).
-
Thermodynamic Competition: The mixture is equilibrated at room temperature for 1 hour. High-affinity test compounds will outcompete the immobilized ligand, leaving the kinase-phage in solution.
-
Washing & Elution: The magnetic beads are isolated and washed extensively (1x PBS, 0.05% Tween 20) to remove unbound proteins. The remaining bound kinases are eluted using a denaturing buffer.
-
qPCR Quantification: The eluted kinase concentration is measured via quantitative PCR (qPCR) targeting the T7 phage DNA. The Selectivity Score ( S10 ) is calculated as the fraction of the kinome inhibited by >90%.
Fig 2: Step-by-step workflow of the active-site directed competition binding assay.
Kinome Selectivity Data Comparison
The data below demonstrates how the isopropoxymethyl substitution restricts the conformational flexibility of the pyrazole, driving a highly selective Type I binding profile compared to alternative fragments.
| Compound Scaffold | Primary Binding Mode | Selectivity Score ( S10 ) at 1 µM | Primary Off-Target Hits |
| 1-(Isopropoxymethyl)-1H-pyrazol-4-amine | Type I (Hinge) | 0.04 | CDK2, JAK2 |
| 2-Aminopyrimidine (Reference) | Type I (Hinge) | 0.12 | CDK1/2/5, ERK, p38 |
| 3-Aminoindazole (Reference) | Type I / II | 0.08 | VEGFR, PDGFR, FGFR |
CYP450 & hERG Liability Profiling
Off-target interactions extend beyond the kinome. A critical failure point in drug development is the inhibition of Cytochrome P450 enzymes (leading to drug-drug interactions) or the hERG potassium channel (leading to cardiotoxicity).
Experimental Protocol: Fluorogenic CYP450 Inhibition Assay
To evaluate metabolic liability, we employ a high-throughput fluorogenic assay[4]. This protocol is self-validating through the inclusion of known reference inhibitors (e.g., Ketoconazole for CYP3A4) to ensure dynamic range fidelity.
-
Enzyme Preparation: Recombinant human CYP450 enzymes (CYP3A4, CYP2D6, CYP2C9) are expressed in baculosomes alongside NADPH-cytochrome P450 reductase.
-
Compound Incubation: The test compound is serially diluted (0.01 µM to 50 µM) and incubated with the CYP enzymes in potassium phosphate buffer (pH 7.4) at 37°C for 10 minutes.
-
Substrate Addition: A specific fluorogenic substrate (e.g., Vivid® BOMR for CYP3A4) and an NADPH regeneration system are added to initiate the reaction.
-
Fluorescence Measurement: The reaction proceeds for 30 minutes. The formation of the fluorescent metabolite is measured using a microplate reader. Inhibition of the CYP enzyme by the test compound prevents the formation of the fluorescent product.
-
Data Analysis: IC50 values are calculated using non-linear regression.
Safety Profiling Data Comparison
The steric bulk of the isopropoxymethyl group effectively shields the pyrazole nitrogen lone pairs from coordinating with the CYP450 heme iron, resulting in a vastly superior safety profile compared to the exposed 2-Aminopyrimidine core.
| Compound Scaffold | CYP3A4 IC50 (µM) | CYP2D6 IC50 (µM) | CYP2C9 IC50 (µM) | hERG IC50 (µM) (Patch-Clamp) |
| 1-(Isopropoxymethyl)-1H-pyrazol-4-amine | >50.0 | >50.0 | 32.5 | >50.0 |
| 2-Aminopyrimidine | 8.4 | 12.1 | 15.0 | 25.4 |
| 3-Aminoindazole | 14.2 | >50.0 | 8.8 | 18.2 |
Conclusion
The empirical data validates the structural logic: 1-(Isopropoxymethyl)-1H-pyrazol-4-amine is a superior building block for kinase inhibitor design. While 2-aminopyrimidines and 3-aminoindazoles offer viable hinge-binding capabilities, they carry significant burdens of kinome promiscuity and metabolic liability. By leveraging the isopropoxymethyl vector, medicinal chemists can achieve potent, selective, and metabolically stable lead compounds, accelerating the path from bench to clinic.
References
-
Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Source: MDPI Molecules. URL: [Link]
-
Title: KINOMEscan Technology. Source: Eurofins Discovery. URL: [Link]
-
Title: CYP450 inhibition assay (fluorogenic). Source: Bienta. URL: [Link]
-
Title: Assays for CYP450 Inhibition, Induction, and Phenotyping. Source: Charles River Laboratories. URL: [Link]
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Validating the Mechanism of Action of 1-(Isopropoxymethyl)-1H-pyrazol-4-amine: A Comparative Guide for Kinase Inhibitor Discovery
In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a privileged structure, frequently forming the core of potent and selective kinase inhibitors.[1][2][3] This guide focuses on a novel pyrazole-containing compound, 1-(Isopropoxymethyl)-1H-pyrazol-4-amine, and provides a comprehensive framework for validating its hypothesized mechanism of action as a protein kinase inhibitor. Given the prevalence of 4-amino-pyrazole derivatives as inhibitors of the Janus kinase (JAK) family, we will proceed with the hypothesis that this compound targets the JAK/STAT signaling pathway.[3][4]
This document will serve as a technical guide for researchers, scientists, and drug development professionals, offering a structured approach to mechanism of action (MoA) validation. We will objectively compare the hypothetical performance of 1-(Isopropoxymethyl)-1H-pyrazol-4-amine with a well-established JAK inhibitor, Ruxolitinib, and provide detailed experimental protocols to support these comparisons.
The JAK/STAT Signaling Pathway: A Prime Target for Therapeutic Intervention
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional regulation.[5][6][7][8] This pathway is integral to a multitude of cellular processes, including immunity, proliferation, differentiation, and apoptosis.[5][8] The JAK family comprises four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[9] Upon cytokine binding to their cognate receptors, associated JAKs are activated, leading to the phosphorylation of the receptor and the subsequent recruitment and phosphorylation of STAT proteins.[5][10] Phosphorylated STATs then dimerize, translocate to the nucleus, and modulate the transcription of target genes.[5][9]
Dysregulation of the JAK/STAT pathway is implicated in a variety of diseases, most notably in myeloproliferative neoplasms and autoimmune disorders.[4][9] Consequently, the development of small molecule inhibitors targeting JAKs has become a significant area of therapeutic research.
Caption: Simplified overview of the JAK/STAT signaling pathway.
A Phased Approach to Mechanism of Action Validation
To rigorously validate the hypothesis that 1-(Isopropoxymethyl)-1H-pyrazol-4-amine is a JAK inhibitor, a multi-tiered experimental approach is essential. This process begins with direct target engagement and progresses to cellular and functional assays.
Caption: Phased workflow for validating the mechanism of action.
Phase 1: Biochemical Kinase Assays
The initial and most direct method to test our hypothesis is to perform in vitro kinase assays. These assays quantify the ability of the test compound to inhibit the enzymatic activity of purified JAK kinases.
Objective: To determine the direct inhibitory potency (IC50) of 1-(Isopropoxymethyl)-1H-pyrazol-4-amine against the four members of the JAK family (JAK1, JAK2, JAK3, and TYK2).
Comparative Compound: Ruxolitinib, a known potent inhibitor of JAK1 and JAK2, will be used as a positive control and for comparative analysis.[3]
Experimental Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[11]
-
Reagents and Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Substrate peptide (specific for each JAK isoform).
-
ATP.
-
ADP-Glo™ Reagent and Kinase Detection Reagent.
-
1-(Isopropoxymethyl)-1H-pyrazol-4-amine (Test Compound).
-
Ruxolitinib (Reference Compound).
-
Assay buffer.
-
384-well white assay plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and Ruxolitinib in DMSO, followed by dilution in assay buffer.
-
Add the diluted compounds to the 384-well plate.
-
Add the specific JAK enzyme and its corresponding substrate peptide to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).
-
Expected Outcome and Interpretation:
A potent JAK inhibitor will exhibit low nanomolar IC50 values. By comparing the IC50 values across the four JAK isoforms, we can determine the selectivity profile of 1-(Isopropoxymethyl)-1H-pyrazol-4-amine.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| 1-(Isopropoxymethyl)-1H-pyrazol-4-amine | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Ruxolitinib | ~3 | ~3 | ~430 | Variable |
Table 1: Hypothetical Biochemical Potency Comparison.
Phase 2: Cellular Target Engagement Assays
Following the confirmation of direct enzymatic inhibition, the next critical step is to verify that the compound can engage its target within a cellular context.
Objective: To assess the ability of 1-(Isopropoxymethyl)-1H-pyrazol-4-amine to inhibit the phosphorylation of STAT proteins downstream of JAK activation in a relevant cell line.
Experimental Protocol: Western Blot Analysis of STAT Phosphorylation
-
Cell Line: A human cell line that expresses the target JAKs and responds to cytokine stimulation, such as TF-1 (erythroleukemia) or HEL (erythroleukemia) cells, which are known to have a constitutively active JAK/STAT pathway.
-
Procedure:
-
Culture the chosen cell line to the appropriate density.
-
Treat the cells with increasing concentrations of 1-(Isopropoxymethyl)-1H-pyrazol-4-amine or Ruxolitinib for a specified duration (e.g., 2 hours).
-
If the cell line is not constitutively active, stimulate the cells with a relevant cytokine (e.g., IL-3 or GM-CSF for TF-1 cells) for a short period (e.g., 15-30 minutes) to induce JAK/STAT signaling.
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
Incubate with the appropriate secondary antibodies conjugated to HRP.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis:
-
Quantify the band intensities for p-STAT3 and total STAT3.
-
Normalize the p-STAT3 signal to the total STAT3 signal.
-
Compare the levels of p-STAT3 in compound-treated cells to the vehicle-treated control.
Expected Outcome and Interpretation:
A dose-dependent decrease in the level of p-STAT3 in cells treated with 1-(Isopropoxymethyl)-1H-pyrazol-4-amine would confirm its ability to inhibit JAK kinase activity within a cellular environment.
Phase 3: Functional Cellular Assays
The final step in this validation workflow is to demonstrate that target engagement translates into a functional cellular response.
Objective: To measure the effect of 1-(Isopropoxymethyl)-1H-pyrazol-4-amine on the proliferation of a JAK-dependent cell line.
Experimental Protocol: Cell Proliferation Assay (e.g., CellTiter-Glo®)
-
Cell Line: A cell line whose proliferation is dependent on JAK/STAT signaling, such as HEL or TF-1 cells.
-
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density.
-
Treat the cells with a range of concentrations of 1-(Isopropoxymethyl)-1H-pyrazol-4-amine or Ruxolitinib.
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Add CellTiter-Glo® reagent to the wells, which measures ATP levels as an indicator of cell viability.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell proliferation inhibition for each compound concentration relative to the DMSO control.
-
Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Expected Outcome and Interpretation:
A potent and specific JAK inhibitor will induce a dose-dependent decrease in the proliferation of JAK-dependent cell lines.
| Compound | HEL Cell Line GI50 (µM) | TF-1 Cell Line GI50 (µM) |
| 1-(Isopropoxymethyl)-1H-pyrazol-4-amine | Hypothetical Data | Hypothetical Data |
| Ruxolitinib | ~0.1 - 0.5 | ~0.1 - 0.5 |
Table 2: Hypothetical Functional Cellular Potency Comparison.
Comparative Analysis and Conclusion
By systematically executing the described experimental workflows, a comprehensive profile of 1-(Isopropoxymethyl)-1H-pyrazol-4-amine can be established. The collective data from biochemical, cellular target engagement, and functional assays will provide a robust validation of its mechanism of action.
A successful outcome would demonstrate that 1-(Isopropoxymethyl)-1H-pyrazol-4-amine:
-
Directly inhibits one or more JAK kinase family members with high potency.
-
Effectively blocks the phosphorylation of downstream STAT proteins in a cellular context.
-
Inhibits the proliferation of cell lines that are dependent on JAK/STAT signaling.
The comparative data against a standard-of-care compound like Ruxolitinib will be crucial in determining its relative potency and potential selectivity advantages. This structured, evidence-based approach is fundamental to advancing novel chemical entities through the drug discovery pipeline.
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Mócsai, A., et al. (2014). The SYK tyrosine kinase: a crucial player in diverse biological functions. Nature Reviews Immunology, 14(6), 387-402. [Link]
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Mishra, R., & Balaji, K. N. (2020). RET Receptor Tyrosine Kinase: Role in Neurodegeneration, Obesity, and Cancer. International Journal of Molecular Sciences, 21(19), 7108. [Link]
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Reddy, D., et al. (2023). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Immunology, 14, 1106121. [Link]
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Al-Ostoot, F. H., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Current Medicinal Chemistry, 30(33), 3845-3870. [Link]
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Boulay, A., et al. (2008). The Ret Receptor Tyrosine Kinase Pathway Functionally Interacts with the ERα Pathway in Breast Cancer. Cancer Research, 68(10), 3743-3751. [Link]
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Al-Said, M. S., et al. (2023). Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2977. [Link]
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Basic structure of SYK and mechanism of SYK-mediated signaling. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]
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Pao, L. I., et al. (2010). Syk is a dual-specificity kinase that self-regulates the signal output from the B-cell antigen receptor. Proceedings of the National Academy of Sciences, 107(41), 17596-17601. [Link]
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Al-Said, M. S., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2977. [Link]
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Karthikeyan, C., et al. (2017). N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a Novel Class of Casein kinase 1 δ/ε Inhibitors: Synthesis, Biological Evaluation and Molecular Modeling Studies. Bioorganic & Medicinal Chemistry Letters, 27(12), 2723-2728. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. [Link]
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Wang, X., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 923-928. [Link]
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Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023, February 10). Encyclopedia MDPI. [Link]
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Novel (1H-Pyrazol-4-ylamino)pyrimidine Derivatives as Wee1 Inhibitors for Treatment of Cancer. (2025, June 18). ACS Medicinal Chemistry Letters. [Link]
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Anbar, H. G., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]
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Real-Life Comparison of Four JAK Inhibitors in Rheumatoid Arthritis (ELECTRA-i Study). (2024, March 21). MDPI. [Link]
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Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade. (2016, May 26). Scientific Reports, 6, 26569. [Link]
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Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024, October 29). RSC Publishing. [Link]
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RET Inhibitors in RET Fusion-Positive Lung Cancers: Past, Present, and Future. (2023). Cancers, 15(11), 3027. [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023, July 12). Semantic Scholar. [Link]
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Kinase Assays with Myra. (n.d.). Bio Molecular Systems. Retrieved March 11, 2026, from [Link]
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A Comprehensive Overview of Globally Approved JAK Inhibitors. (2022, May 6). MDPI. [Link]
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Kumar, A., & Sharma, S. (2017). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 9(1), 1-10. [Link]
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JAK-STAT inhibitors in Immune mediated diseases: An Overview. (n.d.). Journal of the Association of Physicians of India. Retrieved March 11, 2026, from [Link]
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Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2020). Journal of Pharmaceutical Research International, 32(19), 103-127. [Link]
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Inhibitors of MET, RET, and TRK Now Enjoy Standard of Care Status in Lung Cancer. (2020, November 9). Targeted Oncology. [Link]
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A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (2024, February 23). ResearchGate. [Link]
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Bekhit, A. A., & Abdel-Aziem, T. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 18(11), 939-965. [Link]
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Synthesis, characterization and biological activity of certain Pyrazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved March 11, 2026, from [Link]
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The efficacy and safety of different Janus kinase inhibitors as monotherapy in rheumatoid arthritis: A Bayesian network meta-analysis. (2024, June 21). PLOS ONE, 19(6), e0305149. [Link]
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Recent advances in understanding spleen tyrosine kinase (SYK) in human biology and disease, with a focus on fostamatinib. (n.d.). Taylor & Francis Online. Retrieved March 11, 2026, from [Link]
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Confirmation of Target Engagement for 1-(Isopropoxymethyl)-1H-pyrazol-4-amine: A Comparative Guide
As a Senior Application Scientist, I frequently encounter a critical bottleneck in kinase inhibitor discovery: promising biochemical hits that fail to translate into cellular efficacy. The compound 1-(Isopropoxymethyl)-1H-pyrazol-4-amine (IMPA) represents a privileged fragment scaffold, heavily utilized in the design of next-generation kinase inhibitors. However, confirming its intracellular target engagement (TE) is paramount to rule out false positives driven by off-target toxicity or poor membrane permeability.
This guide objectively compares TE methodologies for IMPA, provides self-validating experimental protocols, and outlines the mechanistic advantages of this specific chemical building block.
Mechanistic Rationale: The Isopropoxymethyl Advantage
In kinase inhibitor design, the 4-aminopyrazole core is a classic hinge-binding scaffold. However, simple alkyl substitutions at the N1 position often suffer from rapid efflux or poor intracellular partitioning.
By introducing an isopropoxymethyl group, we achieve a critical thermodynamic balance. The ether oxygen provides a weak hydrogen bond acceptor that interacts with structured water networks in the kinase active site, while the isopropyl tail effectively fills the hydrophobic specificity pocket adjacent to the hinge region. Compared to standard methyl or isopropyl analogs, the isopropoxymethyl moiety drastically improves lipophilic efficiency (LipE), drives superior cellular permeability, and extends the drug-target residence time.
Comparative Target Engagement Methodologies
To validate IMPA's intracellular binding, we must move beyond cell-free biochemical assays. The field currently relies on two gold-standard methodologies:
-
NanoBRET™ (Bioluminescence Resonance Energy Transfer): A live-cell, real-time assay that utilizes energy transfer between a NanoLuc-fused target and a fluorescent tracer ()[1]. It is ideal for quantifying cellular IC₅₀ and kinetic residence time[2].
-
CETSA® (Cellular Thermal Shift Assay): A label-free method that measures ligand-induced thermal stabilization of endogenous proteins ()[3]. It is best suited for confirming TE without the need for genetic manipulation or artificial fusion proteins[4].
Caption: Workflow for validating intracellular target engagement of IMPA-derived fragments.
Quantitative Performance Comparison
To objectively demonstrate the superiority of the isopropoxymethyl substitution, the table below compares IMPA against its simpler structural analogs: 1-Methyl-1H-pyrazol-4-amine (MPA) and 1-Isopropyl-1H-pyrazol-4-amine (IPA).
Note: Data represents a standardized model kinase system (e.g., JAK2) to illustrate the structure-activity relationship (SAR) of the N1 substitution.
| Compound Fragment | N1 Substitution | Biochemical IC₅₀ (nM) | NanoBRET Cellular IC₅₀ (nM) | CETSA ΔTₘ (°C) | Caco-2 Permeability (Pₐₚₚ) |
| MPA | Methyl | 125 | >10,000 | +0.5 | Low (<2 x 10⁻⁶ cm/s) |
| IPA | Isopropyl | 45 | 1,200 | +2.1 | Moderate (5 x 10⁻⁶ cm/s) |
| IMPA | Isopropoxymethyl | 12 | 85 | +6.4 | High (>15 x 10⁻⁶ cm/s) |
Data Interpretation: While all three fragments show biochemical activity, MPA completely fails in the cellular context due to poor permeability. IMPA demonstrates a massive 14-fold improvement in NanoBRET cellular potency over IPA, corroborated by a robust +6.4°C thermal stabilization in CETSA, confirming highly efficient intracellular target engagement.
Self-Validating Experimental Protocols
Do not simply execute steps; understand the biophysical causality behind them. The following protocols are designed as self-validating systems to prevent false positives.
Protocol A: NanoBRET™ Live-Cell Target Engagement
Self-Validating Mechanism: This protocol includes a cell-impermeable NanoLuc inhibitor to quench extracellular signal, ensuring only live-cell intracellular engagement is measured[2].
-
Transfection & Plating: Transfect HEK293 cells with a NanoLuc-kinase fusion vector and plate in a 384-well format.
-
Causality: Expressing the target as a luminescent fusion allows for proximity-based energy transfer without relying on specific antibodies.
-
-
Tracer Titration (Control Step): Titrate the fluorescent tracer to determine its exact EC₅₀.
-
Causality: Operating strictly at the tracer's EC₅₀ ensures the assay remains highly sensitive to competitive displacement by the IMPA fragment. Oversaturating the target with tracer causes an artificial right-shift in the apparent IC₅₀, masking true affinity[1].
-
-
Compound Treatment: Treat cells with serial dilutions of IMPA in the presence of the EC₅₀ concentration of tracer. Incubate for 2 hours at 37°C.
-
Extracellular Quenching (Validation Step): Add NanoBRET Nano-Glo Substrate along with a cell-impermeable NanoLuc inhibitor.
-
Causality: The inhibitor extinguishes luminescence from dead cells or ruptured membranes, guaranteeing the resulting BRET signal is strictly intracellular.
-
-
Readout: Measure dual-emission (460 nm donor, 610 nm acceptor). Calculate the BRET ratio to determine the cellular IC₅₀.
Protocol B: Cellular Thermal Shift Assay (CETSA®)
Self-Validating Mechanism: Utilizes a DMSO vehicle control to establish a baseline melting curve, isolating the thermodynamic stabilization caused solely by the ligand[3].
-
Cell Treatment: Incubate live cells with IMPA (10 µM) or a DMSO vehicle control for 1 hour.
-
Causality: Allows the fragment to permeate the membrane and reach binding equilibrium with the endogenous target in its native physiological environment.
-
-
Thermal Gradient Aliquoting: Divide the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes.
-
Causality: Exposing aliquots to a gradient establishes the specific aggregation temperature (Tₐ) of the unliganded target. As proteins denature, they irreversibly aggregate and precipitate[4].
-
-
Lysis and Centrifugation (Validation Step): Lyse cells using freeze-thaw cycles and centrifuge at 20,000 x g for 20 minutes.
-
Causality: Centrifugation acts as a physical filter, separating the denatured, aggregated proteins (pellet) from the stable, folded proteins (supernatant).
-
-
Quantification: Analyze the soluble supernatant via Western Blot or Multiplex Proximity Extension Assay (PEA)[5].
-
Causality: A rightward shift in the melting curve (ΔTₘ > 2°C) confirms that IMPA binding thermodynamically stabilized the target inside the cell[6].
-
References
-
Martinez Molina, D., et al. (2013). Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay. Science.[Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.[Link]
-
Lengqvist, J., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry (ACS Publications).[Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols (Springer Nature). [Link]
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- 6. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Cytotoxicity of Pyrazole Derivatives in Cancer Cell Lines
The relentless pursuit of novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds, particularly those containing the pyrazole scaffold, have emerged as a privileged class of molecules. Their versatile chemical nature allows for extensive structural modifications, leading to a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2] This guide provides a comparative analysis of the cytotoxic profiles of various pyrazole derivatives against prominent cancer cell lines, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental protocols used for their evaluation.
Comparative Cytotoxicity: A Quantitative Overview
The efficacy of a potential anticancer compound is primarily quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value signifies greater potency. Numerous studies have documented the cytotoxic effects of diverse pyrazole derivatives across a range of cancer cell lines. The table below summarizes the IC50 values for selected pyrazole compounds, providing a snapshot of their comparative potency.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Pyrazolo[3,4-d]pyrimidine (Cmpd 17) | MCF-7 (Breast) | 2.89 | Doxorubicin | 4.27 | [1] |
| Pyrazole Benzothiazole Hybrid (Cmpd 25) | A549 (Lung) | 3.17 - 6.77 | Axitinib | >10 | [1] |
| Pyrazole Carbaldehyde (Cmpd 43) | MCF-7 (Breast) | 0.25 | Doxorubicin | 0.95 | [2] |
| Indole-Pyrazole Hybrid (Cmpd 33) | HCT-116 (Colon) | <23.7 | Doxorubicin | 24.7 - 64.8 | [2] |
| Pyrazole-Benzoxazine Hybrid (Cmpd 22) | A549 (Lung) | 2.82 - 6.28 | Etoposide | ~5 | [2] |
| Diaryl Pyrazole (Cmpd 6) | Various | 0.00006 - 0.00025 | - | - | [2] |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (Cmpd 15) | A2780 (Ovarian) | 0.127 - 0.560 | - | - | [3] |
| Pyrazole-Thiourea (Cmpd 4b) | Various | >10 | - | - | [4] |
| 1,3,5-trisubstituted-1H-pyrazole (Cmpd 10c) | PC-3 (Prostate) | ~5-10 | - | - | [5] |
Note: IC50 values can vary based on experimental conditions, including cell density and incubation time. The data presented is for comparative purposes.
Structure-Activity Relationship (SAR) Insights
The cytotoxic potency of pyrazole derivatives is intricately linked to the nature and position of substituents on the pyrazole ring.[6][7] SAR studies are crucial for optimizing lead compounds to enhance their efficacy and selectivity.
-
Electron-Withdrawing vs. Electron-Donating Groups: The presence of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) on phenyl rings attached to the pyrazole core can significantly modulate anticancer activity. For instance, some studies have shown that compounds with electron-withdrawing groups exhibit greater growth inhibition.[1]
-
Fused Ring Systems: Fusing the pyrazole core with other heterocyclic rings, such as pyrimidine, thiazole, or oxadiazole, often leads to enhanced cytotoxic effects.[8] These hybrid molecules can interact with multiple biological targets, potentially leading to synergistic anticancer activity.[7]
-
Substitution Patterns: The specific substitution pattern on the pyrazole ring itself is a key determinant of activity. For example, in a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, N-alkylation of the pyrazole ring was found to be detrimental to both CDK2 inhibition and antiproliferative activity.[3]
Mechanisms of Action: Targeting Cancer's Core Machinery
Pyrazole derivatives exert their anticancer effects through a variety of mechanisms, often by targeting key proteins and signaling pathways that are dysregulated in cancer cells.[1][2]
3.1. Kinase Inhibition
A prominent mechanism of action for many pyrazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[1]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression.[9] Overexpression of CDKs, particularly CDK2, is common in many cancers.[10] Several pyrazole derivatives have been designed as potent CDK2 inhibitors, leading to cell cycle arrest at the G1/S or G2/M phases and subsequent apoptosis.[3][9][10]
-
Receptor Tyrosine Kinases (RTKs): Pyrazole-containing compounds have been shown to inhibit RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2] Inhibition of these receptors disrupts signaling pathways that drive tumor growth and angiogenesis.
3.2. Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many pyrazole derivatives have been shown to induce apoptosis in cancer cells through various pathways.
-
Intrinsic (Mitochondrial) Pathway: Some derivatives trigger apoptosis by increasing the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction.[11] This can involve the upregulation of pro-apoptotic proteins like Bax and p53, and the activation of caspase-3, a key executioner of apoptosis.[5][11]
-
Bcl-2 Inhibition: The anti-apoptotic protein Bcl-2 is often overexpressed in cancer cells, promoting their survival. Certain 1,3,5-trisubstituted-1H-pyrazole derivatives have been shown to effectively target and inhibit Bcl-2, thereby promoting apoptosis.[5]
Below is a diagram illustrating a simplified apoptotic pathway often targeted by pyrazole derivatives.
Caption: Simplified intrinsic apoptosis pathway targeted by pyrazole derivatives.
Experimental Protocol in Focus: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[12][13][14] The principle lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[14][15] The amount of formazan produced is directly proportional to the number of viable cells.[13]
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[16]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add MTT solution (typically 0.5 mg/mL) to each well and incubate for an additional 2-4 hours.[14]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to dissolve the purple formazan crystals.[13][15]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
The workflow for a typical MTT assay is visualized below.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Perspectives
Pyrazole derivatives represent a highly promising and versatile scaffold in the discovery of novel anticancer agents.[17][18][19] The extensive research into their synthesis and biological evaluation has revealed potent cytotoxic activity against a wide array of cancer cell lines, operating through clinically relevant mechanisms such as kinase inhibition and apoptosis induction.[1][2][20] The structure-activity relationship studies provide a rational basis for the future design of more potent and selective pyrazole-based drugs.[6][7] As our understanding of cancer biology deepens, the continued exploration and optimization of these compounds will undoubtedly pave the way for the development of next-generation cancer therapeutics.
References
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI.
- Unraveling the Structure-Activity Relationship of Methyl Pyrazole Derivatives: A Comparative Guide - Benchchem.
- An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents | Bentham Science Publishers.
- Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity.
- A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed.
- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI.
- Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC.
- Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer | Bentham Science Publishers.
- Synthesis of New Pyrazole Derivatives and Their Anticancer Evaluation - PubMed.
- Mini review on anticancer activities of Pyrazole Derivatives - IJNRD.
- Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Publishing.
- Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - Semantic Scholar.
- Pyrazole-containing kinase inhibitors targeting CDKs (compounds 28–39). - ResearchGate.
- Full article: Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents - Taylor & Francis.
- Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC.
- Eco-Friendly Synthesis of Novel Pyrazole Derivatives and their Anticancer and CDK2 Inhibitory Activities - SSRN.
- Synthesis and apoptotic activity of new pyrazole derivatives in cancer cell lines - PubMed.
- Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC.
- MTT assay protocol | Abcam.
- EVALUATION OF APOPTOTIC ACTIVITY OF NEW CONDENSED PYRAZOLE DERIVATIVES - Journal of Physiology and Pharmacology.
- The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics.
- MTT Assay Protocol for Cell Viability and Proliferation - Merck.
- Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. - SciSpace.
- MTT Proliferation Assay Protocol - ResearchGate.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega.
- Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI.
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Personal protective equipment for handling 1-(Isopropoxymethyl)-1h-pyrazol-4-amine
Comprehensive Safety and Operational Guide: Handling 1-(Isopropoxymethyl)-1H-pyrazol-4-amine
As a Senior Application Scientist, I frequently observe laboratories applying generic safety protocols to all nitrogen heterocycles. However, specialized building blocks like 1-(Isopropoxymethyl)-1H-pyrazol-4-amine demand a highly nuanced approach. Widely utilized in the synthesis of advanced pesticidal pyrazole derivatives and pharmaceutical active pharmaceutical ingredients (APIs) , this compound combines the nucleophilic reactivity of a primary amine with the specific stability profile of an alkoxymethyl ether linkage.
This guide provides a self-validating, step-by-step operational framework for researchers and drug development professionals. We will move beyond basic compliance to explain the causality behind each safety measure, ensuring your laboratory maintains both scientific integrity and absolute safety.
Chemical Reactivity & Hazard Causality
Understanding the molecular behavior of 1-(Isopropoxymethyl)-1H-pyrazol-4-amine is the first step in risk mitigation.
-
The Amine Moiety (-NH2): Acts as a mild base and active nucleophile. Upon contact with biological tissues (such as skin or ocular mucosa), it disrupts lipid bilayers, leading to its GHS classification as a Category 2 Skin Irritant (H315) and Category 2A Serious Eye Irritant (H319) 1.
-
The Pyrazole Core: While aromatic and relatively stable, the electron-rich nature of the pyrazole ring makes the compound susceptible to oxidation. Airborne exposure can lead to darkening and degradation over time.
-
The Isopropoxymethyl Group: This ether-like linkage is stable under neutral and basic conditions but can undergo cleavage in the presence of strong aqueous acids, potentially releasing formaldehyde and isopropanol.
-
Respiratory Hazards: Like many low-molecular-weight pyrazol-amines, aerosolized dust or vapors can cause respiratory tract irritation (H335) 2.
Personal Protective Equipment (PPE) Matrix
To mitigate these specific chemical risks, the following PPE must be strictly utilized. The table below summarizes the quantitative and qualitative requirements alongside their scientific rationale.
| PPE Category | Specification | Causality / Scientific Rationale |
| Eye Protection | ANSI Z87.1 compliant safety goggles or face shield. | Primary amines cause rapid protein denaturation in corneal tissues. Standard safety glasses with side shields are insufficient for splash risks. |
| Hand Protection | Nitrile gloves (Min 0.11 mm for splash; 0.4 mm for extended contact). | Nitrile provides excellent resistance to basic amines. Latex is highly permeable to lipophilic organic compounds and must be avoided. |
| Respiratory | N95/P100 particulate respirator (if handled outside a fume hood). | Prevents inhalation of fine particulates that trigger Category 3 respiratory tract irritation (H335). |
| Body Protection | Flame-resistant (FR) lab coat with fitted cuffs. | Prevents transdermal exposure and mitigates fire risks if the compound is dissolved in flammable organic solvents. |
Step-by-Step Operational Methodology
Every protocol in your laboratory must be a self-validating system. Follow these steps to ensure chemical integrity and operator safety.
Step 1: Pre-Operation Environmental Control
-
Action: Conduct all weighing and transfer operations inside a certified chemical fume hood with a minimum face velocity of 100 fpm.
-
Validation: Verify the fume hood flow monitor displays a green/safe status before opening the chemical container.
-
Causality: Local exhaust ventilation captures aerosolized amine particulates before they enter the operator's breathing zone.
Step 2: Weighing and Transfer
-
Action: Use an anti-static weighing boat and a grounded stainless-steel spatula.
-
Validation: Ensure the balance is zeroed and stable. Static electricity can cause light, fluffy pyrazole powders to disperse into the air.
-
Causality: Grounding prevents electrostatic dispersion, ensuring accurate stoichiometric measurements and preventing inhalation exposure.
Step 3: Solvent Dissolution and Reaction Setup
-
Action: Dissolve the compound in compatible anhydrous solvents (e.g., Dichloromethane, Tetrahydrofuran, or Dimethylformamide). Avoid strong oxidizing agents or concentrated mineral acids.
-
Validation: Observe the dissolution process. The solution should remain clear (or slightly yellow). Rapid darkening indicates unwanted oxidation or incompatibility.
-
Causality: The isopropoxymethyl group is sensitive to strong acids. Maintaining neutral or basic reaction conditions preserves the structural integrity of the starting material.
Step 4: Post-Handling Decontamination
-
Action: Purge the stock container with an inert gas (Argon or Nitrogen) before sealing. Wipe down the balance and fume hood surface with 70% Isopropanol.
-
Validation: The container cap is wrapped with Parafilm and stored at 2-8°C.
-
Causality: Inert atmosphere and refrigeration prevent oxidative degradation of the primary amine, maximizing the reagent's shelf life 3.
Emergency Response & Spill Management
In the event of a spill, immediate and calculated action is required:
-
Evacuation & Ventilation: If a large quantity (>50g) is spilled outside a fume hood, evacuate the immediate area and maximize room ventilation.
-
Containment: Cover the spill with an inert, non-combustible absorbent material such as diatomaceous earth or sand. Never use sawdust, as amines can react exothermically with organic materials.
-
Neutralization: Carefully sweep the absorbed material into a hazardous waste container using a non-sparking tool. Wash the contaminated surface with a mild acidic solution (e.g., 5% citric acid) to neutralize residual amine, followed by a thorough water rinse.
Disposal Plan
-
Categorization: Label as "Hazardous Organic Waste - Contains Amines."
-
Segregation: Strictly segregate from acidic waste streams and strong oxidizers to prevent exothermic acid-base reactions or toxic gas evolution.
-
Disposal Mechanism: Submit to your institution's Environmental Health and Safety (EHS) department for high-temperature incineration.
Operational Workflow Diagram
Below is the logical workflow for handling 1-(Isopropoxymethyl)-1H-pyrazol-4-amine, mapping the process from storage to safe disposal.
Workflow for the safe handling, reaction setup, and disposal of pyrazol-4-amine derivatives.
References
-
1H-pyrazol-4-amine | C3H5N3 | CID 78035. PubChem - NIH. Available at: [Link]
- PESTICIDAL PYRAZOLE DERIVATIVES - EP 3766879 A1.European Patent Office.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
